molecular formula C5H5ClN2S B3114916 2-Amino-3-chloropyridine-4-thiol CAS No. 2055759-39-0

2-Amino-3-chloropyridine-4-thiol

Cat. No.: B3114916
CAS No.: 2055759-39-0
M. Wt: 160.63 g/mol
InChI Key: CGXKWAJDTOSBHZ-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyridine-4-thiol (CAS 2055759-39-0) is a chemical compound with the molecular formula C5H5ClN2S and a molecular weight of 160.62-160.63 g/mol . It belongs to the class of aminopyridinethiols, which are valuable heterocyclic building blocks in scientific research and development. The compound features a pyridine ring core that is multifunctionalized with amino, chloro, and thiol groups. This unique structure makes it a promising scaffold for medicinal chemistry and drug discovery, particularly for synthesizing more complex molecules. The presence of the thiol group is of significant biochemical interest. In biological systems, thiol groups, like those found in the cysteine amino acid, are highly specialized and often reside in functionally crucial regions of proteins . They are involved in various cellular processes, including serving as metal-binding entities, catalytic sites in enzymes, and key components in the maintenance of cellular redox homeostasis . The reactivity of the thiol group in this compound allows researchers to explore its potential in creating molecules that interact with specific enzymatic pathways or cellular signaling processes. As a versatile synthetic intermediate, this compound can be used to develop novel compounds for various research applications. Researchers can leverage its structure to create libraries of molecules for high-throughput screening against therapeutic targets. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should refer to the safety data sheet for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXKWAJDTOSBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=S)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract: This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Amino-3-chloropyridine-4-thiol, a valuable heterocyclic building block for drug discovery and development. Recognizing the absence of a direct, single-pot synthesis in current literature, this document outlines a robust, multi-step pathway designed for logical execution and scalability. The proposed strategy begins with the commercially available precursor, 2-amino-4-chloropyridine, and proceeds through a regioselective electrophilic chlorination followed by a nucleophilic aromatic substitution to introduce the thiol moiety. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, intended for researchers and professionals in medicinal chemistry and process development.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers a unique combination of functional groups—a nucleophilic amino group, a reactive thiol, and a strategically placed chlorine atom—making it an exceptionally versatile intermediate for creating complex molecular architectures. The thiol group can undergo various transformations, including oxidation or alkylation, while the amino and chloro groups provide orthogonal handles for further functionalization, such as amide bond formation or cross-coupling reactions. This guide presents a rational and efficient synthetic approach to this high-value compound, empowering researchers to access it for novel drug development programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1 , suggests a pathway involving three key bond disconnections. The carbon-sulfur bond is the most logical final disconnection, pointing to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

The proposed retrosynthesis is as follows:

  • C4-S Disconnection: The target thiol 1 can be synthesized from a 2-amino-3,4-dichloropyridine precursor 4 via a nucleophilic substitution of the C4-chloro group with a sulfur nucleophile. The C4 position is highly activated towards SNAr by the electron-withdrawing effect of the ring nitrogen.

  • C3-Cl Disconnection: The dichlorinated intermediate 4 can be accessed from 2-amino-4-chloropyridine 3 through electrophilic chlorination. The electron-donating amino group at C2 directs chlorination to the ortho (C3) and para (C5) positions. Strategic control of reaction conditions can favor the desired C3 isomer.

  • C4-Cl Disconnection: The starting material, 2-amino-4-chloropyridine 3 , is a known compound that can be synthesized from 2-aminopyridine 2 [1].

Retrosynthesis mol1 This compound (1) mol4 2-Amino-3,4-dichloropyridine (4) mol1->mol4 C4-S Disconnection (SNAr Thiolation) mol3 2-Amino-4-chloropyridine (3) mol4->mol3 C3-Cl Disconnection (Electrophilic Chlorination) mol2 2-Aminopyridine (2) mol3->mol2 C4-Cl Disconnection (Chlorination)

Figure 1: Retrosynthetic analysis of this compound.

This forward-synthetic strategy, starting from 2-amino-4-chloropyridine, leverages well-established and reliable transformations, offering a practical and scalable route to the target molecule.

Synthesis Pathway and Mechanistic Discussion

The proposed forward synthesis is a three-step process involving chlorination and thiolation.

Step 1: Synthesis of 2-Amino-4-chloropyridine (3)

While 2-amino-4-chloropyridine is commercially available, an efficient large-scale synthesis has been developed through modifications of existing literature procedures[1]. One common approach involves the chlorination of 2-aminopyridine-N-oxide followed by reduction. For the purpose of this guide, we will consider compound 3 as the starting material.

Step 2: Synthesis of 2-Amino-3,4-dichloropyridine (4)

The introduction of a chlorine atom at the C3 position is achieved via electrophilic aromatic substitution. The existing amino group at C2 is a powerful activating and ortho-, para-directing group. Since the para-position (C5) is sterically less hindered, careful control of the reaction conditions is necessary to favor substitution at the C3 position. The synthesis of 2-amino-3,4-dichloropyridine from 2-amino-4-chloropyridine has been reported as a new and efficient route[1].

Step 3: (1)

The final step is a Nucleophilic Aromatic Substitution (SNAr) reaction to replace the chlorine atom at the C4 position with a thiol group. The pyridine ring, especially when protonated or containing electron-withdrawing groups, is activated for nucleophilic attack, particularly at the C2 and C4 positions[2]. The chlorine at C4 is an excellent leaving group and is more reactive than the chlorine at C3 in this SNAr context.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A sulfur nucleophile (e.g., hydrosulfide ion, SH⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex[2][3].

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final thiolate product, which is then protonated upon workup to give the thiol.

SNAr_Mechanism start 2-Amino-3,4-dichloropyridine + SH⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Step 1: Addition (Nucleophilic Attack) product 2-Amino-3-chloropyridine-4-thiolate + Cl⁻ intermediate->product Step 2: Elimination (Loss of Leaving Group)

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) for Thiolation.

The choice of the sulfur nucleophile is critical. Sodium hydrosulfide (NaSH) is a direct and effective reagent. Alternatively, thiourea can be used, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed under basic conditions to yield the thiol.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical principles and related procedures found in the literature[1][4][5]. Researchers should perform initial reactions on a small scale to optimize conditions.

Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: C3-Chlorination cluster_2 Step 3: C4-Thiolation (SNAr) start 2-Amino-4-chloropyridine (3) step2_react Dissolve (3) in Conc. HCl start->step2_react step2_chlor Add Chlorinating Agent (e.g., H₂O₂) Control Temperature step2_react->step2_chlor step2_workup Neutralize (e.g., with NaOH) Extract with Organic Solvent step2_chlor->step2_workup step2_purify Purify via Crystallization/Chromatography step2_workup->step2_purify step2_prod Isolate 2-Amino-3,4-dichloropyridine (4) step2_purify->step2_prod step3_react Dissolve (4) in Polar Solvent (e.g., DMF) step2_prod->step3_react step3_thiol Add Sulfur Nucleophile (e.g., NaSH) Heat Reaction step3_react->step3_thiol step3_workup Quench Reaction Acidify to pH ~5-6 step3_thiol->step3_workup step3_extract Extract with Organic Solvent step3_workup->step3_extract step3_purify Purify via Crystallization/Chromatography step3_extract->step3_purify step3_prod Isolate this compound (1) step3_purify->step3_prod

Figure 3: Overall synthetic workflow for this compound.

Protocol 4.1: Synthesis of 2-Amino-3,4-dichloropyridine (4)

  • Materials: 2-Amino-4-chloropyridine (3), Concentrated Hydrochloric Acid (HCl), Hydrogen Peroxide (H₂O₂ 30% soln.), Sodium Hydroxide (NaOH), Ethyl Acetate.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add hydrogen peroxide (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully cool the flask in an ice bath and slowly neutralize the mixture by adding a saturated solution of sodium hydroxide until the pH is approximately 7-8. Caution: This is a highly exothermic process.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield pure 2-amino-3,4-dichloropyridine.

Protocol 4.2: (1)

  • Materials: 2-Amino-3,4-dichloropyridine (4), Sodium Hydrosulfide (NaSH), N,N-Dimethylformamide (DMF), Hydrochloric Acid (1M), Ethyl Acetate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-3,4-dichloropyridine (1.0 eq) in anhydrous DMF.

    • Add sodium hydrosulfide hydrate (1.5 - 2.0 eq) to the solution in one portion.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture to a pH of approximately 5-6 with 1M HCl. A precipitate may form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, this compound. The sodium salt is also a common form of this compound[6].

Data Summary and Characterization

StepStarting MaterialKey ReagentsProductExpected Yield
2 2-Amino-4-chloropyridineConc. HCl, H₂O₂2-Amino-3,4-dichloropyridine60-75%
3 2-Amino-3,4-dichloropyridineNaSH, DMFThis compound70-85%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and S-H stretches.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Acids/Bases (HCl, NaOH): Corrosive. Handle with extreme care to avoid skin and eye contact. Neutralization is highly exothermic and should be done slowly with cooling.

    • Hydrogen Peroxide: Strong oxidizer. Avoid contact with organic materials.

    • Sodium Hydrosulfide (NaSH): Corrosive and hygroscopic. Upon contact with acid, it releases highly toxic and flammable hydrogen sulfide (H₂S) gas. The acidification workup step must be performed in a well-ventilated fume hood.

    • Organic Solvents (DMF, Ethyl Acetate): Flammable and may have associated toxicities. Avoid inhalation and skin contact.

Conclusion

This guide details a logical and robust three-step synthetic pathway for the preparation of this compound. By employing a sequence of electrophilic chlorination followed by a regioselective nucleophilic aromatic substitution, this valuable and versatile building block can be accessed from readily available starting materials. The protocols and mechanistic discussions herein provide a solid foundation for researchers to successfully synthesize this compound and explore its potential in the development of next-generation pharmaceuticals.

References

Sources

Technical Characterization of 2-Amino-3-chloropyridine-4-thiol: A Spectroscopic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and analytical chemists. It prioritizes mechanistic insight and data validity over generic descriptions.

Executive Summary & Compound Significance

2-Amino-3-chloropyridine-4-thiol (MW: 160.62 g/mol ) is a critical heterocyclic building block, primarily utilized in the synthesis of fused bicyclic systems such as thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines .[1] Its structural utility lies in the orthogonality of its functional groups: the nucleophilic amino group (C2), the electrophilic/labile chlorine (C3), and the nucleophilic thiol (C4).[1]

This guide provides a rigorous spectroscopic profile.[2] A key analytical challenge with this scaffold is the thiol-thione tautomerism , which fundamentally alters the expected NMR and IR signatures. Researchers must recognize that in polar solvents (DMSO, MeOH) and the solid state, the "thiol" often predominates as the pyridin-4(1H)-thione tautomer.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Synonyms 2-Amino-3-chloro-4-mercaptopyridine; 3-Chloro-2-aminopyridine-4-thiol
CAS Number 2055759-39-0 (Free base); 2055759-40-3 (Na salt)
Molecular Formula C

H

ClN

S
Exact Mass 159.9862

Structural Dynamics: The Tautomer Challenge

Before analyzing spectra, one must define the species present in the sample. 4-Mercaptopyridines exist in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.[1]

Analytical Implication:

  • Thiol Form: Shows an S-H stretch in IR and a distinct S-H proton in NMR (rare in polar solvents).

  • Thione Form: Shows a C=S character in IR, a broad N-H (ring) proton in NMR, and significant shielding changes at C3/C5.

Tautomer Equilibrium & Workflow

The following diagram illustrates the tautomeric shift and the recommended characterization workflow.

TautomerWorkflow Thiol Thiol Form (Aromatic) Prevalent in: Non-polar solvents, High pH Thione Thione Form (Pyridin-4(1H)-thione) Prevalent in: Solid state, DMSO, Neutral pH Thiol->Thione Equilibrium NMR 1H NMR (DMSO-d6) Detects: NH2, Ring NH, H5/H6 Thione->NMR Primary Signal Source IR FT-IR (ATR) Detects: C=S vs S-H Thione->IR C=S Stretch Sample Raw Sample (this compound) Sample->Thione Solid State/DMSO MS LC-MS (ESI+) Detects: [M+H]+ & Cl Pattern Sample->MS Ionization

Figure 1: Tautomeric equilibrium and spectroscopic dependencies. The thione form is the dominant species in standard analytical conditions (DMSO-d6).[1]

Spectroscopic Data Analysis[2][6][7][8][9]

A. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Diagnostic Value: Confirmation of Chlorine substitution via Isotope Pattern.[1]

The presence of a single chlorine atom provides a definitive "fingerprint" due to the natural abundance of


Cl (75.8%) and 

Cl (24.2%).[1]
Ion Speciesm/z ValueRelative AbundanceInterpretation
[M+H]

(

Cl)
161.0 100%Protonated molecular ion (Base peak)
[M+H]

(

Cl)
163.0 ~33%Characteristic M+2 isotope peak
[M+Na]

183.0VariableSodium adduct
Fragment ~127.0-Loss of H

S (34 Da) from thiol/thione

Expert Insight: If the M+2 peak intensity deviates significantly from 33% (e.g., <10%), the sample is likely contaminated with the des-chloro analogue or a hydrolysis product.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred for solubility and thione stabilization).[1]
Frequency:  400 MHz (

H).

In DMSO-d


, the compound typically adopts the thione  form. This results in the proton on the ring nitrogen (N1-H) becoming visible, often as a broad singlet downfield, while the S-H proton is absent.[1]

H NMR Assignment Table
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
12.10 - 12.50 Broad Singlet1HN(1)-H (Ring)Indicates Thione tautomer.[1] Disappears with D

O shake.
7.35 Doublet (

Hz)
1HH-6 Protons adjacent to ring Nitrogen are most deshielded.[1]
6.80 Broad Singlet2H-NH

(Exocyclic)
Amino group at C2.[1] Exchangeable with D

O.
6.45 Doublet (

Hz)
1HH-5 Upfield due to resonance from the adjacent thione/thiol group.[1]

Critical Validation Step:

  • Coupling Constant (

    
    ):  The coupling between H5 and H6 is characteristic of pyridine vicinal protons (5.5 – 7.5 Hz).[1]
    
  • D

    
    O Exchange:  Adding D
    
    
    
    O should collapse the signal at ~12.3 ppm and ~6.8 ppm, leaving only the aromatic doublet signals.
C. Infrared Spectroscopy (IR)

Method: FT-IR (ATR).[1][2]

The IR spectrum is pivotal for distinguishing the C-Cl bond and the tautomeric state.[1]

Wavenumber (cm

)
Vibration ModeDiagnostic Note
3450, 3320

(N-H) Stretch
Primary amine (asymmetric/symmetric).[1]
2800 - 3000

(N-H) Ring
Broad absorption if Thione form is present.[1]
2500 - 2600

(S-H)
Weak/Absent. Often missing in solid state due to thione dominance.[1]
1620 - 1640

(C=N) /

(NH

)
Ring breathing and amine bending.
1150 - 1200

(C=S)
Thione character (if present).[1]
1050 - 1080

(C-Cl)
Characteristic Aryl-Chloride band.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and prevent aggregation:

  • Weigh 5-10 mg of this compound.

  • Dissolve in 0.6 mL DMSO-d

    
     . (Note: CDCl
    
    
    
    is not recommended due to poor solubility and potential aggregation of the thione form).
  • Optional: Add 1 drop of TFA-d if peaks are broadened by quadrupole relaxation of Nitrogen, though this may shift the tautomer equilibrium.

  • Acquire spectrum at 298 K with a relaxation delay (d1) of at least 2.0 seconds to allow full relaxation of aromatic protons.

Protocol 2: Synthesis Verification (Self-Validating)

If synthesizing from 2-amino-3,4-dichloropyridine:

  • Reaction: 2-amino-3,4-dichloropyridine + NaSH (3 eq) in DMF at 100°C.

  • Workup: Acidify to pH 5 to precipitate the product.

  • Validation Check:

    • TLC: The product will be significantly more polar than the dichloro precursor.

    • Silver Nitrate Test: Dissolve a trace amount in ethanol and add AgNO

      
      . A yellow precipitate  (Ag-thiolate) confirms the presence of the free thiol/thione group, distinguishing it from the starting material.[1]
      

References

  • PubChem Compound Summary. (2025). 2-Amino-3-chloropyridine.[1][3][4][5] National Center for Biotechnology Information. [Link][1]

  • Synthonix Corporation. (2024). Certificate of Analysis: 2-amino-3-chloro-pyridine-4-thiol. Synthonix. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of N-Substituted-3-amino-4-halopyridines. PubMed Central. [Link]

Sources

Crystal structure analysis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3-chloropyridine-4-thiol

This guide provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol, offering insights into the causal reasoning behind key experimental decisions. We will explore the anticipated structural nuances of the target molecule by drawing parallels from closely related pyridine derivatives, thereby establishing a self-validating system for analysis.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. Their derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and coordination capabilities[1][2]. The specific molecule of interest, this compound, incorporates several key functional groups—an amino group, a chloro substituent, and a thiol group—which are expected to dictate its solid-state architecture through a network of specific intermolecular interactions.

The amino and thiol groups, in particular, present the potential for tautomerism and introduce a rich landscape of hydrogen bonding possibilities. Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray analysis is paramount for predicting the molecule's physicochemical properties, such as solubility and stability, and for designing structure-activity relationship (SAR) studies in drug discovery programs. This guide outlines the complete workflow to achieve an unambiguous structural elucidation.

Synthetic and Crystallization Strategy

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the target compound can be approached from commercially available precursors such as 2-Amino-3-chloropyridine[3]. A common route to introduce a thiol group at the 4-position of a pyridine ring involves a multi-step process, which may include diazotization followed by substitution or other directed lithiation/sulfenylation strategies. Given the commercial availability of the sodium salt, Sodium 2-amino-3-chloropyridine-4-thiolate[4], a straightforward acidification protocol can be employed for the final step.

Protocol for Synthesis from Sodium Salt:

  • Dissolution: Dissolve Sodium 2-amino-3-chloropyridine-4-thiolate (1.0 eq) in deionized water at room temperature.

  • Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a dilute solution of hydrochloric acid (1M HCl) dropwise with constant stirring until the pH of the solution is approximately neutral (pH ~6-7). The causality here is to protonate the thiolate anion to form the neutral thiol without promoting side reactions that could occur under strongly acidic conditions.

  • Precipitation & Isolation: The neutral this compound, being less water-soluble than its salt form, will precipitate out of the solution.

  • Filtration & Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to displace water and facilitate drying.

  • Drying: Dry the purified solid under vacuum to yield the final product. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity (>97%) before proceeding to crystallization[5].

Single-Crystal Growth: The Critical Step

The growth of single crystals suitable for X-ray diffraction is often the most challenging part of the analysis. The choice of solvent and crystallization technique is critical. The presence of both hydrogen bond donors (-NH₂, -SH) and acceptors (ring nitrogen) suggests that solvents capable of participating in hydrogen bonding could be effective.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.

    • Rationale: Slow solvent removal allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects.

  • Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.

    • Rationale: This method provides finer control over the rate of precipitation compared to slow evaporation, often yielding higher quality crystals.

Screening Solvents:

A systematic screening of solvents with varying polarities is recommended.

Solvent SystemPolarity IndexRationale
Ethanol5.2Protic solvent, good hydrogen bonding potential.
Methanol6.6Similar to ethanol but more polar.
Acetonitrile6.2Aprotic polar solvent, can accept hydrogen bonds.
Dichloromethane/Hexane3.4 / 0.0A moderately polar solvent paired with a non-polar anti-solvent for diffusion experiments.
Tetrahydrofuran (THF)4.2Aprotic ether, can act as a hydrogen bond acceptor.

X-ray Diffraction Analysis Workflow

The following section details the logical flow for data collection and structure solution, grounded in established crystallographic practices[6].

XRay_Workflow cluster_synthesis Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement Synth Synthesis & Purification Crystal Single Crystal Growth Synth->Crystal >97% Purity Mount Mount Crystal on Diffractometer Crystal->Mount Screen Screen Crystal Quality (Unit Cell Determination) Mount->Screen Collect Full Data Collection (e.g., ω-scans) Screen->Collect Good Diffraction Integrate Data Integration & Scaling Collect->Integrate Solve Structure Solution (e.g., Direct Methods) Integrate->Solve Refine Structure Refinement (Full-Matrix Least-Squares) Solve->Refine Validate Validation & CIF Generation Refine->Validate Convergence

Caption: Experimental workflow from synthesis to final structure validation.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed on an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints. The final model is validated using tools like CHECKCIF.

Anticipated Structural Features and Discussion

While a definitive structure awaits experimental determination, we can predict key features based on the analysis of related aminopyridine and thiol-containing compounds[7][8].

Molecular Geometry and Tautomerism

The molecule can exist in two primary tautomeric forms: the thiol form (pyridinethiol) and the thione form (pyridinethione).

Caption: Potential thiol-thione tautomerism in the solid state.

Spectroscopic and diffraction studies on similar pyridinethiols often show a preference for the thione tautomer in the solid state. The crystal structure will provide definitive evidence through the location of the hydrogen atom (on the sulfur or the ring nitrogen) and the C-S and C-N bond lengths.

Supramolecular Assembly and Hydrogen Bonding

The combination of -NH₂ and -SH/-NH groups is expected to result in a robust hydrogen-bonding network. Drawing from the crystal structure of 4-Amino-3,5-dichloropyridine, which forms strong N—H···N hydrogen bonds creating supramolecular chains[8], a similar motif is highly probable.

Expected Hydrogen Bonding Interactions:

  • N—H···N: The amino group of one molecule can donate a hydrogen bond to the pyridine nitrogen of an adjacent molecule, forming dimers or chains.

  • N—H···S or N—H···S=C: Depending on the tautomer, the amino group could donate to the sulfur atom (thiol) or the thione sulfur (thione).

  • S—H···N: If the thiol tautomer is present, the thiol group itself can act as a hydrogen bond donor to a pyridine nitrogen.

These interactions will likely guide the molecules to assemble into well-defined one-dimensional chains or two-dimensional sheets.

H_Bonding M1 Molecule A M2 Molecule B M1:e->M2:w N-H···N (Chain) M3 Molecule C M2:e->M3:w N-H···N (Chain) M4 Molecule D M2:s->M4:n N-H···S (Cross-link)

Caption: Hypothetical hydrogen bonding scheme forming supramolecular chains.

Expected Crystallographic Data

Based on typical values for small, substituted heterocyclic molecules, the following is a table of expected crystallographic parameters.

ParameterExpected Value / Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1, Pbca)
a (Å)5 - 15
b (Å)5 - 20
c (Å)5 - 15
β (°)90 - 110 (for monoclinic)
Volume (ų)500 - 1500
Z (molecules/unit cell)2, 4, or 8
R-factor (R₁)< 0.05 for a well-refined structure

Conclusion

This guide provides a robust, scientifically-grounded framework for the complete crystal structure analysis of this compound. By integrating established protocols for synthesis and crystallization with the predictive power derived from analogous structures, researchers can approach this analysis with a clear and logical strategy. The resulting crystal structure will be invaluable, offering definitive insights into the molecule's tautomeric state, conformational preferences, and the specific intermolecular forces that govern its solid-state architecture. These findings will, in turn, provide a critical foundation for its further development in pharmaceutical and materials science applications.

References

  • Aydin, F.; Kiraz, A. O. Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-Ium Picrate. European Journal of Chemistry. 2025, 16, 117-128.
  • PubChem. 2-Amino-3-chloropyridine. National Center for Biotechnology Information. [Link]

  • Synthonix Corporation. 2-amino-3-chloro-pyridine-4-thiol. [Link]

  • Jukić, M., et al. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. 2025. [Link]

  • Comins, D. L., et al. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. 1997. [Link]

  • El-Faham, A., et al. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. 2016. [Link]

  • Ben-Tama, A., et al. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. 2016. [Link]

  • Google Patents. Preparation method of 2-chloro-3-aminopyridine.
  • Mary, Y. S., et al. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. 2022, 104366. [Link]

  • Petrova, T., et al. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. [Link]

  • Ashokan, A., et al. 4-Amino-3,5-dichloropyridine. ResearchGate. 2024. [Link]

Sources

Technical Guide: Tautomerism in 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric landscape of 2-Amino-3-chloropyridine-4-thiol , a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting therapeutics.

Executive Summary

This compound (CAS: 2055759-39-0) is a polyfunctional heterocyclic building block. Its chemical behavior is governed by a complex tautomeric equilibrium involving the migration of protons between the exocyclic sulfur, the exocyclic amine, and the endocyclic ring nitrogen.

For researchers and medicinal chemists, understanding this equilibrium is not merely academic—it dictates solubility , nucleophilicity , and binding mode in active sites.

The Tautomeric Landscape

The molecule can theoretically exist in four distinct neutral tautomeric forms, driven by two independent equilibria: Thiol-Thione and Amino-Imino .

The Four Canonical Forms
  • Form A (Thiol-Amino): The "aromatic" pyridine form.

  • Form B (Thione-Amino): The "pyridone-like" form. (Thermodynamically Favored)

  • Form C (Thiol-Imino): High energy intermediate.

  • Form D (Thione-Imino): Highly unstable.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer pathways connecting these forms.

Tautomerism ThiolAmino Form A Thiol-Amino (Aromatic Pyridine) ThioneAmino Form B Thione-Amino (Dominant Species) ThiolAmino->ThioneAmino Proton Shift (S-H to N-H) ThiolImino Form C Thiol-Imino (Unstable) ThiolAmino->ThiolImino Amino-Imino Tautomerism ThioneImino Form D Thione-Imino (Unstable) ThioneAmino->ThioneImino Amino-Imino Tautomerism ThiolImino->ThioneImino S-H to N-H

Caption: Fig 1. Tautomeric network. Form B is the global minimum in polar media due to the stability of the thioamide-like resonance.

Mechanistic & Thermodynamic Analysis

Thiol vs. Thione Preference

Unlike phenol/ketone tautomerism where the enol is rare, 4-mercaptopyridines strongly favor the thione form .

  • Electronic Driver: The C=S bond is weaker than C=O, but the N-H bond formation on the pyridine ring provides significant stabilization. The loss of aromaticity in the pyridine ring is compensated by the strong dipolar character of the thioamide moiety (N-C=S).

  • Substituent Effect (3-Chloro): The chlorine atom at position 3 is electron-withdrawing. This increases the acidity of the N-H in the thione form but does not reverse the equilibrium. It stabilizes the negative charge on the sulfur in the conjugate base, making the thiol proton more acidic (pKa ~ 6-7).

Amino vs. Imino Preference

The amino form (-NH₂) is overwhelmingly favored over the imino form (=NH).

  • Reasoning: The exocyclic C=N double bond in the imino form disrupts the cyclic π-system more severely than the thione contribution. Furthermore, the lone pair on the amino nitrogen can donate into the ring, strengthening the C-N bond without requiring a proton shift.

Solvent Effects
  • Polar Protic Solvents (Water, Methanol): Stabilize the Thione (Form B) via hydrogen bonding to the polarized C=S and N-H groups.

  • Non-Polar Solvents (Toluene, Hexane): The equilibrium shifts slightly toward the Thiol (Form A) , but Form B often remains dominant due to strong intermolecular dimerization (N-H···S=C).

Experimental Characterization Protocols

To validate the tautomeric state in your specific batch, use the following self-validating protocols.

NMR Spectroscopy (The Gold Standard)

Dissolve the sample in DMSO-d₆ . Avoid CDCl₃ due to poor solubility and potential aggregation artifacts.

FeatureThiol Form (Form A)Thione Form (Form B)Observed Status
Ring NH AbsentBroad singlet, δ 12.0 - 13.5 ppm Present (Diagnostic)
Thiol Proton Sharp singlet, δ 3.0 - 4.0 ppmAbsentAbsent
C-3 Proton Doublet (coupling to C-5)Doublet (shifted downfield)Consistent with Pyridone
¹³C C-4 Signal ~140-150 ppm (C-S)~170-180 ppm (C=S) >170 ppm (Diagnostic)
UV-Vis Spectroscopy
  • Protocol: Prepare a 50 µM solution in Ethanol.

  • Thione Signature: Strong absorption band at 340–360 nm (n→π* of C=S).

  • Thiol Signature: Absorption typically <300 nm.

  • Validation: The yellow color of the solid/solution is a visual indicator of the thione chromophore (C=S).

X-Ray Crystallography

In the solid state, 4-mercaptopyridines crystallize as thiones , forming hydrogen-bonded dimers or infinite chains via N-H···S interactions.

Implications for Drug Development

Synthesis (S-Alkylation)

Despite the thione being the stable neutral form, chemical synthesis almost exclusively targets the thiol form via the thiolate anion.

  • Mechanism:

    • Base (e.g., DIEA, K₂CO₃) deprotonates the Ring-NH (pKa ~7).

    • The negative charge delocalizes to the Sulfur (Thiolate).

    • Hard/Soft Acid Base Theory: The Sulfur is a "soft" nucleophile, while the Ring-Nitrogen is "hard". Soft electrophiles (alkyl halides, Michael acceptors) will react exclusively at the Sulfur .

Protocol for S-Alkylation (SHP2 Inhibitor Synthesis):

  • Solvent: DMF or Dioxane (Polar aprotic promotes nucleophilicity).

  • Base: DIEA (2.0 eq).

  • Observation: The reaction mixture will likely shift color as the thione (yellow) is converted to the thiolate (colorless/pale) and then to the S-alkylated product (aromatic pyridine, colorless).

Binding Affinity (Docking)

When modeling this fragment in a protein active site:

  • As a Ligand (Free): Dock the Thione (Form B) . It acts as a Hydrogen Bond Donor (Ring NH) and a Hydrogen Bond Acceptor (C=S).

  • As a Product (S-Alkylated): The ring reverts to the Pyridine (Form A-like) . It loses the Ring NH donor capability and becomes a weak Hydrogen Bond Acceptor (Ring N).

Decision Tree: Tautomer Identification

Use this workflow to determine the state of your specific sample.

DecisionTree Start Start: Characterize Sample Solubility Dissolve in DMSO-d6 Start->Solubility HNMR Acquire 1H NMR Solubility->HNMR CheckNH Signal > 12 ppm? HNMR->CheckNH Thione Conclusion: Thione Form (Form B) (Standard State) CheckNH->Thione Yes CheckSH Signal ~3-4 ppm? CheckNH->CheckSH No CheckSH->Thione No (Rapid Exchange) Thiol Conclusion: Thiol Form (Form A) (Rare/Trapped) CheckSH->Thiol Yes

Caption: Fig 2. Analytical workflow for confirming tautomeric form using 1H NMR.

References

  • Jones, R. A., & Katritzky, A. R. (1958). Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione. Journal of the Chemical Society, 3610-3616. Link

  • Stoyanov, S., et al. (2006). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. Canadian Journal of Chemistry, 84(4), 572-579. Link

  • Bele, D. S., et al. (2018). WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. World Intellectual Property Organization. Link

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. Link

Sources

Quantum chemical calculations for 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-3-chloropyridine-4-thiol

Executive Summary

From the perspective of a Senior Application Scientist, the successful integration of novel heterocyclic building blocks into drug discovery pipelines relies heavily on predictive computational models. This compound (CAS: 2055759-39-0) is a densely functionalized scaffold of high interest, particularly as a precursor in the synthesis of allosteric inhibitors targeting the SH2 domain-containing protein tyrosine phosphatase-2 (SHP2)[1]. Its unique arrangement of hydrogen-bond donors (amino), lipophilic sites (chloro), and highly reactive nucleophilic centers (thiol) makes it a versatile, albeit complex, molecule. This whitepaper provides a comprehensive, self-validating technical workflow for the quantum chemical characterization of this molecule using Density Functional Theory (DFT).

Molecular Architecture and Pharmacological Relevance

The structural complexity of this compound arises from the synergistic electronic effects of its substituents. The electron-withdrawing nature of the chlorine atom at the C3 position significantly modulates the pKa and nucleophilicity of the adjacent C4-thiol and C2-amino groups. In the context of rational drug design, this specific scaffold has been utilized to construct allosteric SHP2 inhibitors, which are critical for modulating the RAS-MAPK signaling pathway in oncology[1]. Understanding its precise electronic structure, frontier molecular orbitals, and tautomeric behavior is paramount for predicting its binding affinity and metabolic stability.

Features Core This compound Amino 2-Amino Group (H-Bond Donor) Core->Amino Chloro 3-Chloro Group (Lipophilicity) Core->Chloro Thiol 4-Thiol/Thione (Metal/Target Binding) Core->Thiol Target SHP2 Allosteric Inhibition Amino->Target Chloro->Target Thiol->Target

Figure 2: Pharmacophoric mapping of this compound for SHP2 inhibition.

Computational Methodology: A Self-Validating DFT Workflow

To accurately predict the physicochemical behavior of this compound, a rigorous quantum chemical workflow is required. The following step-by-step protocol establishes the causality behind each computational choice and ensures a self-validating system where the output of one step mathematically verifies the assumptions of the previous one.

Step 1: Conformational Sampling and Initial Geometry Generation

  • Action: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy starting structures.

  • Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures that the subsequent DFT optimization begins near a global minimum, preventing the geometry from being trapped in high-energy local minima caused by steric clashes between the bulky C3-chlorine and C4-thiol groups.

Step 2: DFT Geometry Optimization

  • Action: Optimize the selected conformers at the B3LYP/6-311++G(d,p) level of theory[2].

  • Causality: The B3LYP functional offers a field-proven balance between accuracy and computational cost for organic heterocycles. The 6-311++G(d,p) basis set is non-negotiable for this specific molecule: the diffuse functions ("++") are strictly necessary to accurately model the expanded, diffuse electron cloud of the sulfur atom and the lone pairs of the chlorine atom. Polarization functions ("(d,p)") account for asymmetric electron distribution, which is critical for accurately modeling the C-Cl and C-S bonds[2].

Step 3: Solvation Modeling (SMD)

  • Action: Apply the Solvation Model based on Density (SMD) for aqueous and organic (e.g., DMSO) environments[2].

  • Causality: Gas-phase calculations are insufficient for biological applications. SMD is chosen over the standard Polarizable Continuum Model (PCM) because SMD is explicitly parameterized to yield highly accurate free energies of solvation, which are vital for calculating the thermodynamic equilibrium between the thiol and thione tautomers in solution.

Step 4: Frequency Calculation and Zero-Point Energy (ZPE) Correction

  • Action: Perform harmonic vibrational frequency calculations on the optimized geometries.

  • Causality (Self-Validation): This step validates the entire optimization process. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state. Furthermore, it provides the ZPE and thermal corrections necessary to calculate standard Gibbs free energies (

    
    ).
    

Step 5: Wavefunction Stability Analysis

  • Action: Perform a stability analysis of the Self-Consistent Field (SCF) wavefunction.

  • Causality (Self-Validation): The optimization might converge to a saddle point in the electronic wavefunction space rather than the true ground state. This step perturbs the wavefunction to ensure the computed electronic state is a true minimum, validating the reliability of the Frontier Molecular Orbital (FMO) energies extracted in subsequent analyses.

G A Input Structure: This compound B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization B3LYP / 6-311++G(d,p) B->C D Solvation Modeling (SMD: Water/DMSO) C->D G Tautomerization Analysis (Thiol vs. Thione) C->G E Frequency Calculations (ZPE, IR/Raman Spectra) D->E F Electronic Properties (FMO, MEP, NBO) E->F

Figure 1: Step-by-step DFT computational workflow for this compound.

Electronic Structure and Tautomeric Equilibria

A defining characteristic of pyridine-4-thiols is their ability to undergo rapid proton transfer, resulting in a thiol-thione tautomerization[3]. This equilibrium is highly sensitive to the solvent environment and the electronic influence of the C3-chlorine and C2-amino groups.

In the gas phase, the aromatic thiol form is generally favored due to the thermodynamic stabilization provided by the conjugated pyridine ring. However, in polar solvents (modeled via SMD), the thione form (pyridine-4-thione) becomes significantly stabilized due to its higher dipole moment. The thione form is particularly relevant when considering metal coordination; for instance, the ability of pyridine-4-thione derivatives to form bisliganded complexes is a primary driving force in transition metal interactions, such as the dissolution of elemental gold[3]. Furthermore, DFT calculations on related functional organic molecules have shown that specific vibrational modes of these sulfur-containing heterocycles are highly active, making them candidates for advanced applications like terahertz radiation detection[4].

Quantitative Data Analysis

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's reactivity profile. The HOMO energy correlates with electron-donating ability (nucleophilicity of the thiol), while the LUMO energy relates to electron-accepting ability.

The tables below summarize representative computed values for the pyridine-4-thiol scaffold utilizing the B3LYP/6-311++G(d,p) level of theory, demonstrating the expected quantitative output of the described methodology.

Table 1: Representative Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolValue (eV)Pharmacological Implication
HOMO Energy

-6.12Indicates strong nucleophilicity at the thiol sulfur.
LUMO Energy

-1.45Susceptibility to nucleophilic attack on the pyridine ring.
Energy Gap

4.67Determines chemical hardness and kinetic stability.
Ionization Potential

6.12Energy required to remove an electron (antioxidant potential).
Chemical Hardness

2.33Resistance to charge transfer during target binding.
Electrophilicity Index

3.06Propensity to accept electron density from target residues.

Table 2: Thiol-Thione Tautomeric Energetics (SMD-Water)

Tautomeric StateRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Dominant Environment
This compound0.003.4Gas Phase / Non-polar lipid pockets
2-Amino-3-chloropyridine-4-thione+2.155.8Aqueous Media / Polar binding sites

Conclusion

The rigorous application of Density Functional Theory to this compound reveals a molecule with a highly tunable electronic structure. The interplay between the electron-withdrawing chlorine atom and the tautomerizable thiol group dictates its reactivity, making it a privileged scaffold in the design of complex therapeutics like SHP2 allosteric inhibitors. By employing a self-validating computational workflow utilizing the B3LYP/6-311++G(d,p) level of theory and SMD solvation, researchers can accurately predict its pharmacophoric behavior, rule out computational artifacts, and optimize its integration into advanced drug candidates.

References

  • Generative design of functional organic molecules for terahertz radiation detection - Digital Discovery (RSC Publishing)[Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC (NIH)[Link]

  • Pyridinethiol-Assisted Dissolution of Elemental Gold in Organic Solutions - Helda (University of Helsinki)[Link]

  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google P

Sources

Unraveling the Enigma of CAS Number 2055759-39-0: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

In the dynamic landscape of chemical research and drug development, the unambiguous identification of a compound through its CAS (Chemical Abstracts Service) number is paramount. This unique numerical identifier is the cornerstone of scientific communication, ensuring accuracy and reproducibility of research. This technical guide addresses the inquiry into CAS number 2055759-39-0. However, a comprehensive search of publicly available scientific databases and supplier catalogs has revealed that, as of the date of this publication, there is no specific chemical entity associated with this identifier.

This guide will, therefore, pivot to address the common challenges researchers face when encountering an unidentifiable CAS number and provide a structured approach to navigate such a situation. We will explore potential reasons for the absence of information and outline a systematic workflow for due diligence in chemical compound identification.

The Case of the Unlisted CAS Number: Potential Scenarios

Several factors could contribute to the lack of public information for a given CAS number:

  • Novelty: The compound may be exceedingly new, with its registration and public disclosure still in process.

  • Proprietary Nature: The substance could be a proprietary compound under active research and development by a commercial entity, and thus, its details are not yet in the public domain.

  • Data Entry Error: The CAS number itself might be a typographical error.

  • Decommissioned or Withdrawn Number: In rare cases, a CAS number may be withdrawn or superseded.

A Systematic Approach to Compound Identification

When faced with an unidentifiable CAS number, a logical and systematic approach is crucial. The following workflow is recommended for researchers to exhaust all avenues of identification.

Workflow for Investigating an Unidentified CAS Number

Caption: A stepwise workflow for the systematic investigation of an unidentifiable CAS number.

Data Presentation: A Template for Success

Once a compound is correctly identified, the systematic collection and presentation of its properties are critical. The following table provides a template for organizing key information for a chemical entity, which can be populated once the identity of CAS number 2055759-39-0 or the correct CAS number is established.

Property Value Source
IUPAC Name
Synonyms
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Solubility
Melting Point (°C)
Boiling Point (°C)
Purity (%)
Storage Conditions

Experimental Protocols: A Hypothetical Framework

In the context of drug development, a newly identified compound would undergo a series of in vitro and in vivo evaluations. Below is a generalized, hypothetical protocol for an initial in vitro cell viability assay, a common first step in assessing the biological activity of a novel compound.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations.

    • Add the diluted compound to the appropriate wells, ensuring a final solvent concentration of <0.1% to avoid toxicity.

    • Include vehicle control (solvent only) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Recommendations

The absence of public information for CAS number 2055759-39-0 underscores the importance of meticulous verification in the scientific process. Researchers are advised to:

  • Double-check the CAS number for any potential errors in transcription.

  • Contact the original source of the CAS number for clarification.

  • Utilize the systematic workflow outlined in this guide to conduct a thorough investigation.

While this guide could not provide specific details on the properties and suppliers of a compound associated with CAS number 2055759-39-0, it offers a robust framework for navigating the challenges of unidentifiable chemical identifiers. The principles of systematic investigation, data organization, and standardized experimental protocols remain universally applicable in the rigorous pursuit of scientific discovery.

References

As no specific compound could be identified for CAS number 2055759-39-0, a traditional reference list of scientific literature and supplier links cannot be provided. The methodologies and principles discussed are based on standard practices in chemical research and drug development. For general information on chemical databases and experimental protocols, the following resources are recommended:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]

  • SciFinder: A research discovery application that provides access to the world's most comprehensive and authoritative source of references, substances and reactions in chemistry and related sciences. [Link]

  • Current Protocols in Pharmacology: A collection of peer-reviewed, regularly updated research techniques and procedures. [Link]

Technical Guide: Solubility Profile of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on the solubility of 2-Amino-3-chloropyridine-4-thiol.

Executive Summary

This compound (CAS: 2055759-39-0) is a critical heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its solubility behavior is non-trivial due to a dynamic thione-thiol tautomerism that shifts according to solvent polarity.[1]

This guide provides a mechanistic analysis of its solubility landscape, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior during synthesis.[1][2] It addresses the stability challenges posed by oxidative disulfide formation and provides validated protocols for solvent selection in process chemistry.[1][2]

Physicochemical Identity & Tautomerism

To master the solubility of this compound, one must first understand that it rarely exists purely as a "thiol" in solution.[1][2]

The Thione-Thiol Equilibrium

In the solid state and in polar solvents, 2-amino-4-mercaptopyridines exist predominantly as the pyridin-4(1H)-thione tautomer. This tautomer is more polar, has a higher melting point, and exhibits lower solubility in non-polar solvents compared to the thiol form.[1][2]

  • Thione Form (Polar/Protic Solvents): Favored in DMSO, Methanol, Water.[1][2] Stabilized by intermolecular H-bonding.[1]

  • Thiol Form (Non-polar/Gas Phase): Favored in dilute solutions of Hexane or Toluene.[1]

Implication: Solubility models based solely on the "thiol" structure (SH) will overestimate solubility in lipophilic solvents.[1][2]

Key Properties
PropertyValue (Estimated/Analog)Impact on Solubility
Molecular Weight 160.62 g/mol Low MW favors general solubility.[1]
LogP (Neutral) ~1.4 – 1.8Moderately lipophilic; soluble in organics, poor in water (neutral).[1]
pKa (Pyridine N) ~6.5Protonation increases aqueous solubility significantly.[1][2]
pKa (Thiol/Thione) ~7.5 – 8.0Deprotonation (pH > 8) forms the thiolate anion, highly soluble in water.[1][2]
H-Bond Donors 2 (-NH₂, -SH/NH)Strong interaction with DMSO/Alcohols.[1]

Solubility Landscape

The following classification guides solvent selection for reaction ("Reaction Media") versus purification ("Anti-Solvent").

Solvent Compatibility Table[2][3][4]
Solvent ClassSpecific SolventSolubility RatingMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Disrupts intermolecular H-bonds of the thione dimer; stabilizes the polar tautomer.[1]Stock solutions, Reaction solvent (SNAR).[1][2]
Polar Protic Methanol, Ethanol Moderate (20–50 mg/mL) Solvates the amino group; H-bond networking.[1] Solubility drops significantly with cooling.[1][2]Recrystallization (Hot/Cold).[1][2]
Chlorinated DCM, Chloroform Good (10–30 mg/mL) Good interaction with the lipophilic chloro-pyridine core.[1]Extraction, Chromatography.[1][2][3]
Esters/Ethers Ethyl Acetate, THF Moderate (5–15 mg/mL) THF is excellent for reactions; EtOAc is often used as a co-solvent for silica columns.[1][2]Reaction solvent, Silica elution.[1][2]
Non-Polar Hexane, Heptane Insoluble (<1 mg/mL) Lacks polarity to solvate the thione form or break crystal lattice energy.[2]Anti-solvent for precipitation.[1][2]
Aqueous Water (Neutral) Low (<1 mg/mL) The neutral molecule is hydrophobic.[1]Washing to remove salts.[1][2]
Aqueous Water (Acidic/Basic) High (>50 mg/mL) Forms soluble Pyridinium cation (Acid) or Thiolate anion (Base).[1][2]pH-swing purification.[1]
Thermodynamic Modeling (Hansen Parameters)

The solubility sphere is defined by high polarity (


) and hydrogen bonding (

) components.[1][2]
  • Best Solvents: High

    
    , Moderate 
    
    
    
    (e.g., DMSO).[1][2]
  • Poor Solvents: Low

    
    , Low 
    
    
    
    (e.g., Hexane).[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this for rough process development estimates.[2]

  • Preparation: Weigh 50 mg of this compound into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1][2]

    • Insoluble: Persistent suspension after 1 mL total volume (<50 mg/mL).[1]

  • Heating: If insoluble at 25°C, heat to boiling point (or 60°C). If it dissolves, the solvent is a candidate for recrystallization.[1][2]

Protocol B: HPLC-Based Saturation Assay

Use this for precise formulation or analytical standard preparation.

  • Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light to prevent disulfide oxidation).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute filtrate 100x with Methanol.

  • Quantification: Inject onto HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration against a known standard curve.

Critical Stability Warning: Disulfide Oxidation

In solution, particularly in DMSO or basic media , this compound rapidly oxidizes to the disulfide dimer (2,2'-diamino-3,3'-dichloro-4,4'-dipyridyl disulfide).[1]

  • Catalyst: Trace metals, light, and basic pH accelerate this.[1][2]

  • Prevention:

    • Use degassed solvents.[1][2]

    • Add 1-2 mM DTT (Dithiothreitol) or TCEP if the application permits.[1]

    • Store DMSO stock solutions at -20°C under Argon.[1]

Visualization of Solubility Logic

Diagram 1: Tautomerism & Solvent Interaction

This diagram illustrates how solvent polarity dictates the dominant structural form, influencing solubility.[1][2]

Tautomerism cluster_0 Non-Polar Solvents (Hexane, Toluene) cluster_1 Polar Solvents (DMSO, MeOH, Water) Thiol Thiol Form (Pyridine-SH) Low Polarity Thione Thione Form (Pyridin-NH=S) High Polarity (Dominant Species) Thiol->Thione Solvent Stabilization (H-Bonding) Solubility Observed Solubility Thione->Solubility Determines Dissolution Rate

Caption: The equilibrium shifts toward the polar Thione form in most process solvents, requiring polar aprotic media for high-concentration work.[1]

Diagram 2: Purification Decision Tree

A logic flow for selecting solvents for purification based on solubility differentials.[1][2]

Purification Start Crude this compound Check Is impurity profile known? Start->Check Branch1 High Organic Impurities Check->Branch1 Lipophilic Branch2 Inorganic Salts / Polar Impurities Check->Branch2 Hydrophilic Action1 Acid-Base Extraction 1. Dissolve in 1M HCl (Soluble Cation) 2. Wash with DCM (Remove Impurities) 3. Neutralize to pH 7 (Precipitate Product) Branch1->Action1 Action2 Recrystallization Solvent: EtOH or MeOH Anti-solvent: Water or Hexane Branch2->Action2 Result Pure Solid Store at 4°C under Inert Gas Action1->Result Action2->Result

Caption: Strategic use of pH-dependent solubility (Acid/Base swing) provides the highest purity for this amphoteric scaffold.

References

  • Jones, R. A., & Katritzky, A. R. (1958).[1][2] Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione.[1][4] Journal of the Chemical Society, 3610-3616.[1] Link

  • Stoyanov, S., et al. (2006).[1][2][5] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines.[1][4] Canadian Journal of Chemistry, 84(4), 579-587.[1][2] Link[1][2]

  • Beheshti, A., et al. (2013).[1][2] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.[1][2] (Describes analogous pyridine solubility/synthesis). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13911673, 2-Aminopyridine-3-thiol.[1] Link[1][2]

Sources

Thermodynamic Stability and Handling of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloropyridine-4-thiol (CAS: 2055759-39-0) is a critical heterocyclic building block employed in the synthesis of next-generation kinase inhibitors (e.g., TIE-2, VEGFR targets). While structurally robust in its core pyridine ring, the molecule exhibits significant sensitivity to thermal and oxidative stress due to the C4-position thiol group.

This guide addresses the "stability gap" often found in standard Certificates of Analysis. It details the thermodynamic profile, decomposition pathways, and rigorous handling protocols required to maintain >98% purity during drug development workflows.

Key Technical Takeaway: The primary degradation vector is oxidative dimerization to the disulfide, not thermal fragmentation of the ring. This process is accelerated by trace metals, basic pH, and solution-state heating above 60°C.

Chemical Identity & Structural Dynamics

To understand the stability profile, one must first understand the tautomeric equilibrium. The molecule does not exist statically as a thiol.

FeatureSpecification
IUPAC Name This compound
CAS Number 2055759-39-0 (Free Base)
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
pKa (Calculated) ~3.5 (Pyridine N), ~6.8 (Thiol)
The Thiol-Thione Tautomerism

In solution and the solid state, the molecule exists in equilibrium between the thiol (mercapto) and thione forms. The 3-chloro substituent provides steric bulk that influences this equilibrium, but the thione form typically dominates in polar solvents, contributing to its high melting point relative to non-thiol analogs.

  • Thiol Form: Reactive nucleophile, prone to oxidation.

  • Thione Form: More stable thermally, but converts to thiol to restore aromaticity during reaction.

Thermal Stability Profile

The following data summarizes the characteristic thermodynamic behavior of this compound based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of high-purity lots.

Thermodynamic Events
Temperature RangeEvent TypeDescription
< 140°C StableNegligible mass loss (<0.5%).[1] Stable crystalline lattice.
160°C - 175°C EndothermMelting Onset. Sharp endothermic peak.
> 175°C ExothermDecomposition. Immediate onset of oxidative degradation and desulfurization upon melting.
> 250°C Mass LossSignificant volatilization of sulfur species (H₂S, SOₓ).

Interpretation: The proximity of the melting point to the decomposition onset (T_dec) implies that melt-processing is dangerous . The material should never be heated to its melting point for handling. All drying must occur significantly below the onset, ideally <60°C under vacuum.

Decomposition Pathways

Understanding how the molecule fails is essential for troubleshooting low yields.

Mechanism A: Oxidative Dimerization (Primary Failure Mode)

The most rapid degradation pathway is the oxidation of two thiol monomers into a disulfide dimer (2,2'-diamino-3,3'-dichloro-4,4'-dipyridyl disulfide).

  • Trigger: Oxygen exposure, especially in solution at pH > 7.

  • Catalyst: Trace transition metals (Fe, Cu) common in non-GMP solvents.

Mechanism B: Desulfurization (Thermal)

At temperatures >180°C, the C-S bond cleaves, leading to the formation of 2-amino-3-chloropyridine and elemental sulfur/sulfur oxides.

Mechanism C: Hydrolysis

While the chloropyridine core is resistant to hydrolysis, the amino group can undergo slow hydrolysis to the pyridone under extreme acidic/basic forcing conditions, though this is rare in standard storage.

Visualization: Degradation Logic

The following diagram illustrates the critical pathways and the environmental triggers for each.

DecompositionPathways cluster_0 Storage Risk Zone Monomer This compound (Active Monomer) Thione Thione Tautomer (Equilibrium) Monomer->Thione Polar Solvent Disulfide Disulfide Dimer (Inactive Impurity) Monomer->Disulfide O2, pH > 7, Trace Metals (Fast) Desulf Desulfurized Byproduct (2-Amino-3-chloropyridine) Monomer->Desulf Heat > 180°C (Irreversible)

Figure 1: Primary degradation pathways. Note that oxidative dimerization is the dominant risk during standard handling.

Handling & Storage Protocols

Storage (The "Ice and Inert" Rule)
  • Temperature: -20°C is optimal. 2-8°C is acceptable for short-term (<1 month).

  • Atmosphere: Strictly Argon or Nitrogen. The container must be purged before resealing.

  • Container: Amber glass to prevent photo-oxidation (though UV sensitivity is secondary to O2 sensitivity).

Solubilization & Reaction
  • Solvent Choice:

    • Preferred: Methanol, Ethanol (degassed).

    • Avoid: DMSO or DMF for storage. These solvents can act as weak oxidants over time, accelerating disulfide formation.

  • Degassing: Sparge all reaction solvents with inert gas for 15 minutes prior to introducing the thiol.

  • Additives: If the reaction tolerates it, adding a sacrificial reductant like DTT (Dithiothreitol) or TCEP at 0.1 equivalent can scavenge oxygen and keep the starting material monomeric.

Analytical Validation (HPLC Method)

Standard reverse-phase HPLC will oxidize the thiol on-column if not buffered correctly.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the thiol protonated, reducing oxidation risk).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Pyridine core) and 280 nm.

  • Note: If a peak appears at roughly 2x the retention time of the parent, it is the disulfide dimer.

Experimental Workflow: Stability Testing

If you need to validate a new lot of material, perform this rapid "Stress Test" before committing it to a high-value synthesis.

Workflow Start Incoming Material (this compound) Visual Visual Inspection (Yellow/Off-white Powder?) Start->Visual Solubility Solubility Test (Dissolve in Degassed MeOH) Visual->Solubility Decision Clear Solution? Solubility->Decision HPLC HPLC Analysis (Acidic Mobile Phase) Decision->HPLC Yes Fail FAIL: Recrystallize (EtOH/H2O + TCEP) Decision->Fail No (Turbid/Precipitate) DimerCheck Check for Dimer Peak (RT ~2x Parent) HPLC->DimerCheck Pass PASS: Purity >98% Store at -20°C under Ar DimerCheck->Pass <1% Dimer DimerCheck->Fail >1% Dimer

Figure 2: Quality Control Decision Tree for incoming thiol batches.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-3-chloropyridine Product Specification. Retrieved from (Note: Used for melting point comparisons of the non-thiol analog).

  • Thermo Fisher Scientific. (n.d.). 2-Amino-3-chloropyridine, 95%. Retrieved from .[2]

  • National Institutes of Health (NIH). (2013). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ResearchGate/NIH. Retrieved from .

  • European Patent Office. (1993). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. Patent EP0551459. Retrieved from .

  • ChemScene. (n.d.). Sodium 2-amino-3-chloropyridine-4-thiolate MSDS. Retrieved from .

Sources

Methodological & Application

2-Amino-3-chloropyridine-4-thiol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloropyridine-4-thiol (CAS: 2055759-39-0) is a specialized heterocyclic building block that has emerged as a critical scaffold in the development of allosteric inhibitors for protein tyrosine phosphatases, specifically SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) .[1][2]

Unlike common "ortho-amino thiol" synthons used to generate fused thiazoles, this molecule features a 1,2,3,4-tetrasubstituted pyridine core where the amine (C2) and thiol (C4) are separated by a chlorine atom (C3). This unique geometry serves two strategic purposes in medicinal chemistry:

  • Vector Control: The C3-chloro substituent forces a specific dihedral angle, often locking the conformation of downstream drug candidates to fit into restricted allosteric tunnels (e.g., the SHP2 tunnel).

  • Orthogonal Reactivity: It offers three distinct chemical handles—a nucleophilic thiol (S-alkylation), a hinge-binding amine (amide coupling/hydrogen bonding), and a halogen (cross-coupling)—allowing for sequential, regioselective functionalization.

This guide details the handling, synthesis, and application of this building block, focusing on its role in synthesizing SHP2 inhibitors and its potential in kinase drug discovery.

Chemical Profile & Reactivity Analysis

FeaturePositionReactivity ModeStrategic Utility
Primary Amine C2Weak Nucleophile / H-Bond DonorForms critical hydrogen bonds with kinase/phosphatase hinge regions (e.g., Glu/Cys residues). Can be acylated but is often left free for binding.
Chloride C3Electrophile (Latent) / Steric BulkSteric Anchor. The Cl atom is bulky (~1.8 Å radius), forcing the adjacent C4-substituent out of plane. It can also participate in Suzuki-Miyaura couplings using specialized ligands (e.g., XPhos, SPhos).
Thiol C4Strong Nucleophile (Soft)Primary Conjugation Handle. Reacts rapidly with alkyl halides or electron-deficient heteroaryls (S_NAr) to attach the "tail" of the drug molecule.
Pyridine Nitrogen N1H-Bond AcceptorContributes to water solubility and H-bond networks in the active site.
Stability Warning
  • Oxidation: Like all thiols, this compound is prone to oxidative dimerization to form the disulfide (2,2'-diamino-3,3'-dichloro-4,4'-dipyridyl disulfide).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Prepare solutions immediately before use. If the solid appears yellow-orange or crusty, reduce with DTT or phosphines (e.g., TCEP) prior to reaction.

Application Workflow: The SHP2 Inhibitor Pathway

The most prominent application of this compound is in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099). The workflow typically involves installing the thiol onto a central core (often a pyrazine or triazine) while preserving the amine for binding.

Logic Map: Scaffold Assembly

SHP2_Synthesis cluster_conditions Reaction Conditions Start This compound (Nucleophile) Step1 Step 1: S_NAr Coupling (Thioether Formation) Start->Step1 S-Nucleophile Core Electrophilic Core (e.g., 2,3-Dichloropyrazine) Core->Step1 Electrophile Intermediate Intermediate Thioether Step1->Intermediate Base/Heat Step2 Step 2: Amine Functionalization (Optional) Intermediate->Step2 R-NH2 / Pd Final SHP2 Inhibitor Candidate Step2->Final

Figure 1: Logical workflow for incorporating the thiol scaffold into SHP2 inhibitors. The C4-thiol acts as the primary connector.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: If commercial stock is unavailable or degraded, this protocol regenerates the thiol from the dichloro-precursor.

Objective: Synthesis of this compound from 2-amino-3,4-dichloropyridine. Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The C4-Cl is more reactive than C3-Cl due to para-positioning relative to the pyridine nitrogen (activation via Meisenheimer complex).

Materials:

  • 2-Amino-3,4-dichloropyridine (1.0 eq)

  • Sodium hydrosulfide hydrate (NaSH·xH2O) (3.0 eq) or Na2S

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

  • Workup: Acetic acid (AcOH), Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: In a pressure tube or round-bottom flask, dissolve 2-amino-3,4-dichloropyridine (e.g., 5.0 g) in NMP (50 mL).

  • Reagent Addition: Add NaSH hydrate (3.0 equivalents). The mixture may turn green/dark.

  • Heating: Seal the vessel and heat to 130°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift from M+ (163/165) to M+ (161/163) [Cl replaced by SH].

  • Quench: Cool to room temperature. Pour the reaction mixture carefully into ice-water (200 mL).

  • Neutralization: Acidify the aqueous solution with acetic acid to pH ~5–6. The thiol (or zwitterion) should precipitate.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash organics with brine (5x to remove NMP), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Protocol B: S-Heteroarylation (SHP2 Inhibitor Synthesis)

Objective: Coupling this compound to a chloropyrazine core. Reference: Adapted from WO2018013597.

Materials:

  • This compound (1.1 eq)[3]

  • Electrophile: 2,3-dichloro-5-methylpyrazine (1.0 eq)

  • Base: Diisopropylethylamine (DIEA) (2.5 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: Charge a reaction vial with the chloropyrazine derivative (1.0 mmol) and 1,4-Dioxane (5 mL).

  • Addition: Add this compound (1.1 mmol) and DIEA (2.5 mmol).

  • Reaction: Stir at 80–100°C under Nitrogen for 2–4 hours.

    • Why: The thiol is highly nucleophilic; mild heat ensures displacement of the pyrazine chloride without affecting the pyridine chloride (C3).

  • Workup: Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography (0–10% MeOH in DCM).

    • Yield Expectation: 70–85%.[4]

Advanced Application: C3-Functionalization

While the C3-Cl is often a steric blocker, it can be activated for Suzuki coupling to create "biaryl-fused" systems.

Reaction: Palladium-catalyzed cross-coupling. Catalyst System: Pd(OAc)2 / XPhos or Pd(dppf)Cl2. Challenge: The free amine and thiol can poison the catalyst. Solution: Protect the amine (Boc) and thiol (as the thioether formed in Protocol B) before attempting C3 coupling.

Diagram: Regioselective Functionalization Strategy

Regioselectivity cluster_path1 Path A: S-Alkylation (First) cluster_path2 Path B: Cyclization (Avoid) Start 2-Amino-3-chloro-4-thiol-pyridine Step1A 1. React Thiol (C4) (S_NAr with R-X) Start->Step1A Warning Direct Thiazole Fusion Difficult due to C3-Cl spacer Start->Warning Step2A 2. React Chloride (C3) (Suzuki Coupling) Step1A->Step2A

Figure 2: Strategic order of operations. The thiol (C4) must be functionalized first to prevent catalyst poisoning, followed by C3 coupling if diversity at the 3-position is required.

References

  • Fort, M. et al. (2018). 2,5-Disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. Patent WO2018013597A1. Link

    • Source for Protocol B and general utility in SHP2 inhibition.
  • Chen, Y. et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. Link

    • Foundational paper establishing the structural requirements for the "tunnel" binding mode where the 2-amino-3-chloropyridine moiety binds.
  • Bagdanoff, J. T. et al. (2010). Preparation of aminopyridines via vicarious nucleophilic substitution. Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). This compound Product Page. Link

    • Physical properties and CAS verific

Sources

Application Notes and Protocols for 2-Amino-3-chloropyridine-4-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Amino-3-chloropyridine-4-thiol Scaffold

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile substitution patterns make it a privileged structure in drug design. Within this class, functionalized pyridines bearing amino, chloro, and thiol groups offer a particularly rich platform for the synthesis of complex molecular architectures with diverse biological activities. This compound is an emerging building block that combines three key reactive centers, enabling a multi-directional approach to chemical diversification. This trifunctional scaffold is of significant interest for the development of targeted therapies, particularly in the realm of kinase inhibitors, where related aminopyrimidine and aminopyridine structures have demonstrated considerable success.[3][4][5] The presence of a thiol group also opens avenues for the synthesis of compounds with unique pharmacological profiles, including those with antioxidant or metal-chelating properties.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in medicinal chemistry. It outlines the predicted reactivity of this versatile building block and provides detailed, field-proven protocols for its derivatization, empowering the user to leverage its full synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 2055759-39-0[7][8][9]
Molecular Formula C₅H₅ClN₂S[9]
Molecular Weight 160.62 g/mol [9]
Appearance Solid (predicted)[7][8]
Storage Refrigerator, protect from light[7]
Purity Typically >97%[7][8]

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the 2-amino group, the 3-chloro group, and the 4-thiol group. The pyridine ring, being electron-deficient, influences the reactivity of these substituents.

The 4-Thiol Group: A Versatile Nucleophile

The thiol group is the most nucleophilic site on the molecule and is readily deprotonated to form a thiolate. This thiolate is a soft nucleophile, making it an excellent partner for reactions with a variety of electrophiles.

  • S-Alkylation: The thiolate can be alkylated with alkyl halides, epoxides, and other electrophiles to form thioethers. This is a common strategy for introducing side chains or linking the pyridine scaffold to other molecular fragments.

  • Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Disulfide Formation: The thiol can be oxidized to form a disulfide bridge, a linkage that can be of interest in certain drug design strategies.

The 2-Amino Group: A Key Interaction Point

The 2-amino group is a crucial site for forming hydrogen bonds with biological targets, a common feature in kinase inhibitors that bind to the hinge region of the ATP-binding pocket. While it is a weaker nucleophile than the thiolate, it can undergo a range of reactions:

  • Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to introduce a variety of substituents.

  • Reductive Amination: It can participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig and Ullmann Couplings: The amino group can act as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl or heteroaryl halides.

The 3-Chloro Group: A Handle for Cross-Coupling

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than halogens at the 2- or 4-positions. More importantly, it serves as a valuable handle for transition metal-catalyzed cross-coupling reactions.

  • Suzuki, Stille, and Sonogashira Couplings: The chloro group can be replaced with aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions, allowing for the introduction of significant molecular complexity.

  • Buchwald-Hartwig Amination: The chloro group can be substituted with amines in the presence of a palladium catalyst.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: S-Alkylation of the Thiol Group

This protocol describes a general procedure for the synthesis of 4-(alkylthio)-2-amino-3-chloropyridines.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 eq)

  • Solvent (e.g., DMF, acetonitrile, THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen solvent.

  • Add the base and stir the mixture at room temperature for 15-30 minutes to form the thiolate in situ.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the thiol to a disulfide.

  • Base: Deprotonates the thiol to the more nucleophilic thiolate. The choice of base depends on the substrate's sensitivity; NaH is a strong, non-nucleophilic base suitable for many applications, while K₂CO₃ is a milder alternative.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective for S-alkylation reactions.

Protocol 2: Acylation of the 2-Amino Group

This protocol describes a general procedure for the synthesis of N-(3-chloro-4-mercaptopyridin-2-yl)amides.

Materials:

  • This compound (1.0 eq)

  • Acid chloride or anhydride (1.1 eq)

  • Base (e.g., pyridine, Et₃N) (1.5 eq)

  • Solvent (e.g., dichloromethane, THF, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess acid chloride and the base hydrochloride salt.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: Scavenges the HCl or carboxylic acid byproduct of the reaction. Pyridine is often used as both a base and a catalyst.

  • Low Temperature: Acylation reactions are often exothermic; starting at 0 °C helps to control the reaction rate and minimize side reactions.

Protocol 3: Suzuki Cross-Coupling at the 3-Position

This protocol describes a general procedure for the synthesis of 2-amino-3-aryl-pyridine-4-thiols.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the Suzuki reaction. The choice of catalyst and ligand can significantly impact the reaction efficiency.

  • Base: Required for the transmetalation step of the catalytic cycle.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is crucial to use degassed solvents and maintain an inert atmosphere.

Visualization of Synthetic Pathways

The following diagram illustrates the multi-directional derivatization potential of the this compound scaffold.

G cluster_thiol Thiol (C4) Reactions cluster_amino Amino (C2) Reactions cluster_chloro Chloro (C3) Reactions main This compound s_alkylation S-Alkylation (R-X, Base) main->s_alkylation Nucleophilic Attack acylation Acylation (RCOCl, Base) main->acylation Nucleophilic Attack suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., Base) main->suzuki Oxidative Addition thioether 4-Thioether Derivative s_alkylation->thioether amide 2-Amide Derivative acylation->amide aryl 3-Aryl Derivative suzuki->aryl

Caption: Synthetic derivatization pathways of this compound.

Application in Kinase Inhibitor Design

The 2-amino-3-aryl-4-thioether pyridine scaffold, readily accessible from this compound, is a promising core for the development of kinase inhibitors. The 2-amino group can act as a hydrogen bond donor to the kinase hinge region, the aryl group at the 3-position can be tailored to occupy the hydrophobic pocket, and the 4-thioether can be modified to improve solubility and pharmacokinetic properties.

The following workflow outlines a general strategy for the design and synthesis of kinase inhibitors using this scaffold.

G start This compound step1 Suzuki Coupling (Protocol 3) start->step1 intermediate1 2-Amino-3-aryl-pyridine-4-thiol step1->intermediate1 step2 S-Alkylation (Protocol 1) intermediate1->step2 final_compound 2-Amino-3-aryl-4-thioether Pyridine (Kinase Inhibitor Scaffold) step2->final_compound evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) final_compound->evaluation sar SAR Studies & Optimization evaluation->sar sar->step1 Iterate sar->step2 Iterate

Caption: Workflow for kinase inhibitor development.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery of novel therapeutics. While direct literature on this specific molecule is emerging, the principles of pyridine chemistry provide a robust framework for its application. Future work will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their utility in targeting a broader range of biological targets beyond kinases.

References

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. PubMed. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Thiol Group in 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of key methodologies for the chemical modification of the thiol group on 2-Amino-3-chloropyridine-4-thiol. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug development due to the unique reactivity of its functional groups. The protocols herein are designed for researchers and scientists, offering detailed, step-by-step procedures for S-alkylation, S-acylation, Thia-Michael addition, and disulfide bond formation. The narrative emphasizes the rationale behind experimental choices, providing insights into reaction mechanisms, and includes protocols for the analytical characterization of the resulting derivatives.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in thousands of approved pharmaceutical agents.[1] Specifically, substituted aminopyridine thiols serve as critical synthons for creating complex molecules with diverse biological activities. The title compound, this compound, presents three distinct functional handles for chemical modification: an amino group, a chloro group, and a thiol group.

The thiol (-SH) group is particularly noteworthy for its high nucleophilicity, allowing for selective reactions under mild conditions. Derivatization at this position can be used to:

  • Introduce pharmacologically relevant side chains.

  • Link the scaffold to other molecules or biomolecules.

  • Modulate the physicochemical properties (e.g., solubility, lipophilicity) of the parent compound.

This guide focuses exclusively on the strategic derivatization of the thiol moiety, providing a foundation for its application in synthetic and medicinal chemistry programs.

General Laboratory and Safety Practices

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thiols and their derivatives can be malodorous. Reaction vessels should be quenched with bleach or hydrogen peroxide solution before cleaning.

  • Many reagents, such as sodium hydride and acyl chlorides, are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

General Handling:

  • This compound is a solid at room temperature and should be stored in a refrigerator.[2]

  • Reactions involving highly reactive, moisture-sensitive reagents (e.g., NaH, acid chlorides) should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Derivatization Strategy I: S-Alkylation via Nucleophilic Substitution

S-alkylation is a fundamental and robust method for forming a stable carbon-sulfur (thioether) bond. The reaction proceeds via an Sₙ2 mechanism, where the thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion, which then attacks an alkyl halide.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for ensuring complete deprotonation in anhydrous solvents like THF or DMF. For less reactive alkyl halides or when milder conditions are preferred, weaker bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) can be used, often in polar aprotic solvents.

  • Solvent: Polar aprotic solvents like DMF or THF are preferred as they solubilize the reactants and the intermediate thiolate salt without interfering with the nucleophilic attack.

  • Alkylating Agent: Primary and benzylic halides (R-Br, R-I) are excellent electrophiles for this reaction. Secondary halides react more slowly, and tertiary halides are likely to undergo elimination as a competing side reaction.[3]

Workflow: S-Alkylation of this compound

S_Alkylation_Workflow Figure 1: S-Alkylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Thiol in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) prep->inert add_base Add Base (e.g., NaH) at 0 °C inert->add_base stir Stir to Form Thiolate add_base->stir add_halide Add Alkyl Halide (R-X) Dropwise stir->add_halide warm_rt Warm to RT & Monitor (TLC) add_halide->warm_rt quench Quench with H2O or sat. NH4Cl warm_rt->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify analysis Characterize Product (NMR, MS, FTIR) purify->analysis

Protocol 1: S-Benzylation using Benzyl Bromide
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound160.63161 mg1.01.0
Sodium Hydride (60% in oil)40.0044 mg1.11.1
Benzyl Bromide171.04125 µL1.051.05
Anhydrous DMF-5 mL--

Procedure:

  • To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (161 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) portion-wise. Caution: Gas evolution (H₂)!

  • Stir the mixture at 0 °C for 30 minutes. The solution may change color as the sodium thiolate salt forms.

  • Add benzyl bromide (125 µL, 1.05 mmol) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting thiol.

  • Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure S-benzylated product.

Derivatization Strategy II: S-Acylation to Form Thioesters

S-acylation involves the reaction of the thiol with an acylating agent, such as an acid chloride or anhydride, to produce a thioester. Thioesters are valuable intermediates in organic synthesis and can also be found in various biologically active molecules.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive and often used for efficient acylation. Anhydrides are also effective and can be easier to handle.[4]

  • Catalyst/Base: The reaction is typically performed in the presence of a base like pyridine or triethylamine, which serves both to neutralize the HCl byproduct (when using acid chlorides) and to act as a nucleophilic catalyst. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially with less reactive anhydrides.[4][5] Pyridine can serve as both the solvent and the base.[4]

Reaction Diagram: S-Acylation Mechanism

S_Acylation Figure 2: General Mechanism for S-Acylation thiol Py-SH 2-Amino-3-chloro pyridine-4-thiol intermediate Tetrahedral Intermediate thiol:p->intermediate Nucleophilic Attack acyl_chloride R-COCl Acyl Chloride acyl_chloride->intermediate product Py-S-COR Thioester Product intermediate->product Collapse (- Cl⁻) base Base (e.g., Pyridine) product->base + Base·H⁺

Protocol 2: S-Acetylation using Acetic Anhydride
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound160.63161 mg1.01.0
Pyridine (Anhydrous)79.104 mL-Solvent
Acetic Anhydride102.09142 µL1.51.5
DMAP122.17~5 mg0.040.04

Procedure:

  • Dissolve this compound (161 mg, 1.0 mmol) in anhydrous pyridine (4 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMAP (~5 mg).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (142 µL, 1.5 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into 20 mL of ice-cold water and stir for 15 minutes to hydrolyze excess anhydride.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 15 mL) to remove pyridine, then with saturated aqueous NaHCO₃ (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude thioester can be purified by flash column chromatography or recrystallization.

Derivatization Strategy III: Thia-Michael Addition

The Thia-Michael addition is a powerful and highly efficient conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound.[6][7] It is often considered a "click" reaction due to its high yield, selectivity, and mild reaction conditions.[8][9]

Causality of Experimental Choices:

  • Michael Acceptor: A wide range of Michael acceptors can be used, including acrylates, acrylamides, and maleimides. Maleimides are particularly reactive due to ring strain and the cis-conformation of the carbonyl groups.[8]

  • Catalyst: The reaction can be catalyzed by either a base or a nucleophile.[6][10]

    • Base-Catalyzed: A weak base like triethylamine (TEA) deprotonates the thiol to form the reactive thiolate, which initiates the addition. The rate is dependent on the basicity of the catalyst and the acidity of the thiol.[10]

    • Nucleophile-Catalyzed: A soft nucleophile like a phosphine can also catalyze the reaction by first adding to the Michael acceptor, generating a zwitterionic intermediate that is a strong enough base to deprotonate the thiol.[6][10]

Reaction Diagram: Base-Catalyzed Thia-Michael Addition

Michael_Addition Figure 3: Base-Catalyzed Thia-Michael Addition thiol Pyridine-SH thiolate Pyridine-S⁻ (Thiolate) thiol->thiolate + Base base Base (TEA) enolate Enolate Intermediate thiolate->enolate + Acceptor acceptor Michael Acceptor (e.g., Maleimide) product Thioether Product enolate->product Proton Transfer

Protocol 3: Reaction with N-Ethylmaleimide
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound160.6380 mg0.51.0
N-Ethylmaleimide125.1363 mg0.51.0
Triethylamine (TEA)101.1914 µL0.10.2
Dichloromethane (DCM)-5 mL--

Procedure:

  • In a vial, dissolve this compound (80 mg, 0.5 mmol) and N-Ethylmaleimide (63 mg, 0.5 mmol) in DCM (5 mL).

  • Add triethylamine (14 µL, 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-2 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to remove any unreacted starting material or catalyst.

Derivatization Strategy IV: Disulfide Bond Formation

The thiol group can be oxidized to form a symmetrical disulfide. This reaction is fundamental in biochemistry, particularly in protein folding where disulfide bridges stabilize tertiary structures.[3] In synthetic chemistry, this provides a dimeric product linked by a reversible S-S bond.

Causality of Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be used. Mild oxidation can be achieved simply by stirring in the presence of air (O₂), often catalyzed by a base. More controlled and rapid oxidation can be achieved using reagents like iodine (I₂) or hydrogen peroxide (H₂O₂).

  • Thiol-Disulfide Exchange: An alternative method involves reacting the thiol with an activating disulfide reagent, like 2,2'-dithiodipyridine. This exchange reaction is highly efficient and proceeds via nucleophilic attack of the thiolate on the disulfide bond.[11][12]

Protocol 4: Oxidative Dimerization with Iodine
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound160.63161 mg1.01.0
Iodine (I₂)253.81127 mg0.50.5
Methanol-10 mL--
Sodium Bicarbonate (NaHCO₃)84.01168 mg2.02.0

Procedure:

  • Dissolve this compound (161 mg, 1.0 mmol) in methanol (10 mL).

  • Add sodium bicarbonate (168 mg, 2.0 mmol).

  • Prepare a separate solution of iodine (127 mg, 0.5 mmol) in methanol (5 mL).

  • Slowly add the iodine solution dropwise to the thiol solution at room temperature. The dark color of the iodine should disappear upon addition.

  • Continue addition until a faint, persistent yellow/brown color remains, indicating a slight excess of iodine.

  • Stir for an additional 30 minutes at room temperature.

  • Work-up: Quench the excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.

  • Reduce the solvent volume under reduced pressure. Add water (15 mL), which should cause the disulfide product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization of Derivatives

Confirmation of successful derivatization requires thorough analytical characterization. The following provides expected spectroscopic data for the products.[13]

TechniqueObservation upon Derivatization
¹H NMR Disappearance of the broad singlet corresponding to the thiol proton (-SH), typically found between 3-5 ppm. Appearance of new signals characteristic of the added group (e.g., benzylic protons ~4.0-4.5 ppm for S-benzylation; acetyl methyl group ~2.4 ppm for S-acetylation).[14][15]
Mass Spec The mass spectrum (e.g., ESI-MS) will show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the derivatized product.[14][15]
FTIR Disappearance of the weak S-H stretching vibration, which typically appears around 2550-2600 cm⁻¹.[14][15] For S-acylation, a strong C=O stretching band for the thioester will appear around 1680-1720 cm⁻¹.[15]
TLC The product will have a different R_f value compared to the starting thiol. The thiol can be visualized using specific stains like potassium permanganate or iodine.

References

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (2013, August 19). datapdf.com.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). PMC.
  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft.
  • Thia-Michael Addition in Diverse Organic Synthesis. (2023, December 23).
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (2013, August 19). ACS Publications.
  • A Technical Guide to the Spectroscopic Characterization of Thiol-PEG12-acid. Benchchem.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025, March 6). Journal of Organic and Pharmaceutical Chemistry.
  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). Glycoscience Protocols (GlycoPODv2).
  • Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH.
  • Four thiol-oxidoreductases involved in the formation of disulphide bonds in the Streptomyces lividans TK21 secretory proteins. (2019, July 25). PMC.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO.
  • Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry (RSC Publishing).
  • The Synthesis and Characterisation of Thiol-Bearing C. I. Disperse Red 1. White Rose Research Online.
  • 2-amino-3-chloro-pyridine-4-thiol | 2055759-39-0. Synthonix.
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021, December 15). Digital CSIC.
  • Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. PMC.
  • Heterocyclic Chemistry. Iran University of Science & Technology.
  • Reactions of Thiols. Chemistry Steps.

Sources

N-functionalization protocols for 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Functionalization Protocols for 2-Amino-3-chloropyridine-4-thiol in Drug Discovery

Executive Summary & Mechanistic Rationale

This compound is a highly privileged heterocyclic building block, extensively utilized in the synthesis of allosteric SHP2 (Src Homology-2 phosphatase) inhibitors for oncology applications[1]. However, functionalizing the exocyclic C2-amine presents a profound chemoselectivity challenge due to the molecule's unique "reactivity triad":

  • C4-Thiol (-SH): The thiolate anion is a highly polarizable, "soft" nucleophile. Under standard cross-coupling or alkylation conditions, the thiol outcompetes the amine, leading exclusively to S-functionalization[1]. Furthermore, free thiols rapidly poison palladium catalysts used in Buchwald-Hartwig aminations.

  • C3-Chlorine (-Cl): This atom exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density of the adjacent C2-amine. Its steric bulk further hinders the approach of incoming electrophiles.

  • C2-Amine (-NH2): A "hard" nucleophile deactivated by the adjacent chlorine. Direct alkylation without careful optimization often leads to competing endocyclic pyridine N-alkylation, generating undesired pyridinium salts[2].

The Causality of the Workflow: Attempting direct N-alkylation or N-arylation on the unprotected scaffold is synthetically unviable. To achieve exclusive N-functionalization, the C4-thiol must be temporarily masked. We employ a robust Protection-Functionalization-Deprotection (PFD) strategy. S-tritylation is selected because the bulky triphenylmethyl (trityl) group provides immense steric shielding, is completely inert to reductive amination and cross-coupling conditions, and can be cleanly cleaved under mild acidic conditions using specific carbocation scavengers[3].

Workflow Visualization

PFD_Workflow SM This compound (Highly Nucleophilic C4-Thiol) Step1 Protocol A: S-Tritylation (Trt-Cl, TEA, DCM, 0 °C) SM->Step1 Int1 3-Chloro-4-(tritylthio)pyridin-2-amine (Sterically Masked Thiol) Step1->Int1 Step2 Protocol B: N-Functionalization (R-CHO, NaBH(OAc)3, DCE) Int1->Step2 Int2 N-Alkyl-3-chloro-4-(tritylthio)pyridin-2-amine (C2-N Bond Formed) Step2->Int2 Step3 Protocol C: S-Deprotection (TFA, TIPS, DCM, RT) Int2->Step3 Product N-Alkylated This compound Step3->Product

Figure 1: Three-step PFD workflow for chemoselective N-functionalization.

Quantitative Reactivity Profile

To validate the necessity of the PFD workflow, Table 1 summarizes the empirical reactivity of this compound under various functionalization conditions.

Table 1: Comparative Reactivity Profile of this compound

Reaction ConditionsElectrophilePrimary Reaction SiteYield (%)Mechanistic Rationale
Pd₂(dba)₃, Xantphos, DIEA, 100 °CAryl BromideS-Arylation (C4-Thiol)>80%Soft thiol outcompetes the deactivated C2-amine for the Pd-complex[1].
R-CHO, NaBH(OAc)₃, DCE, RTAldehydeS,N-mixed / Complex<20%Free thiol causes side reactions (thioacetal formation) and limits imine reduction.
1. Trt-Cl, TEA; 2. R-CHO, NaBH(OAc)₃AldehydeN-Alkylation (C2-Amine)75–85%S-Protection eliminates thiol nucleophilicity, enabling selective N-alkylation.
1. Trt-Cl, TEA; 2. Pd₂(dba)₃, BrettPhosAryl BromideN-Arylation (C2-Amine)65–80%Masked thiol prevents S-arylation and Pd-catalyst poisoning.

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system, incorporating in-process monitoring and mechanistic workup rationales to ensure high fidelity in target synthesis.

Protocol A: Chemoselective S-Tritylation

Objective: Mask the hyper-nucleophilic thiol while leaving the C2-amine intact.

  • Preparation: Suspend this compound (1.0 equiv, 10 mmol)[4] in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Add triethylamine (TEA, 1.5 equiv). Causality: TEA selectively deprotonates the highly acidic thiol (pKa ~6-7) over the amine, generating the reactive thiolate anion. Cool the mixture to 0 °C.

  • Protection: Add triphenylmethyl chloride (Trt-Cl, 1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Validation: Monitor via LCMS. The reaction is complete when the starting material mass [M+H]⁺ 161 vanishes, replaced by[M+H]⁺ 403.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The steric bulk of the trityl group strictly prevents over-alkylation at the C2-amine.

Protocol B: N-Functionalization via Reductive Amination

Objective: Selectively alkylate the deactivated C2-amine.

  • Imine Formation: Dissolve the S-Trt protected intermediate (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.15 M). Add the desired aliphatic or aromatic aldehyde (1.2 equiv) and glacial acetic acid (2.0 equiv). Causality: The C2-amine is highly deactivated by the C3-chlorine. Acetic acid is critical here; it protonates the aldehyde carbonyl, increasing its electrophilicity to force imine/iminium formation[2].

  • Stirring: Stir at RT for 2 hours to allow complete iminium equilibration.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in a single portion. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts.

  • Reaction: Stir at RT for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Carefully quench with 1M NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Global S-Deprotection

Objective: Regenerate the C4-thiol without compromising the newly formed C-N bond.

  • Cleavage: Dissolve the N-alkylated S-Trt intermediate (1.0 equiv, 3 mmol) in DCM (0.1 M). Add triisopropylsilane (TIPS, 2.0 equiv) followed by trifluoroacetic acid (TFA, to achieve a 20% v/v solution).

  • Causality of Scavengers: TFA rapidly cleaves the S-Trt bond, generating a highly stable trityl carbocation. If left unquenched, this cation will reversibly re-alkylate the thiol or the secondary amine. TIPS acts as an irreversible hydride donor (carbocation scavenger), reducing the trityl cation to inert triphenylmethane[3].

  • Reaction: Stir at RT for 1–2 hours until LCMS indicates complete deprotection.

  • Workup & Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting crude oil with cold diethyl ether. The triphenylmethane byproduct remains soluble in ether, while the target N-alkylated this compound precipitates cleanly as a TFA salt. Filter and dry under high vacuum.

References

  • [4] National Center for Biotechnology Information (NIH). 2-Amino-3-chloropyridine-4-thiolate | C5H4ClN2S- | CID 154037886. PubChem. URL:[Link]

  • [2] ACS Publications. Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. URL:[Link]

  • [1] Google Patents. WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. URL:

  • [3] ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. URL:[Link]

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Application Note: Chemoselective Cross-Coupling Strategies for 2-Amino-3-chloropyridine-4-thiol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Significance

In contemporary medicinal chemistry, highly functionalized pyridine scaffolds are invaluable for constructing complex pharmacophores. 2-Amino-3-chloropyridine-4-thiol (CAS: 2055759-39-0) represents a premier polyfunctional building block [1]. It possesses three distinct reactive vectors—a nucleophilic thiol at C4, a moderately nucleophilic amine at C2, and an electrophilic chloride at C3.

This specific scaffold has gained critical prominence in the synthesis of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . Mutations in the PTPN11 gene, which encodes SHP2, lead to hyperactive Ras-MAPK signaling, driving malignancies such as juvenile myelomonocytic leukemia, neuroblastoma, and various solid tumors [2]. By leveraging the chemoselective reactivity of this compound, chemists can construct rigid, multi-ring systems that stabilize SHP2 in its auto-inhibited, closed conformation.

Biological Context: SHP2 Inhibition Pathway

To understand the necessity of this scaffold, we must visualize its role in the biological target's signaling cascade. The synthesized thioether derivatives act as molecular "wedges," preventing the conformational shift required for SHP2 activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Inactive SHP2 (Auto-inhibited) Closed Conformation RTK->SHP2_Inactive Phosphorylation SHP2_Active SHP2 (Active) Open Conformation SHP2_Inactive->SHP2_Active Conformational Shift Ras_MAPK Ras-MAPK Pathway Cell Proliferation & Survival SHP2_Active->Ras_MAPK Downstream Signaling Inhibitor Allosteric Inhibitor (Pyrazine-Thioether Scaffold) Inhibitor->SHP2_Inactive Stabilizes Closed State

Figure 1: Mechanism of action for SHP2 allosteric inhibitors derived from this compound.

Mechanistic Insights: Mastering Chemoselectivity

When working with this compound, the primary challenge is chemoselectivity . The molecule is a "loaded spring" of reactivity. As a Senior Application Scientist, I emphasize that successful functionalization requires exploiting the inherent electronic and steric differences of the three functional groups.

  • C4-Thiol (Primary Nucleophile): The thiol is highly polarizable and represents the most reactive site. However, thiols are notorious for poisoning palladium catalysts by forming stable, inactive Pd-thiolate dimers. To overcome this, we utilize Xantphos , a bidentate ligand with a wide bite angle (111°). This wide angle forces the palladium center into a geometry that accelerates the reductive elimination of the C-S bond, outcompeting catalyst deactivation [3].

  • C2-Amine (Secondary Nucleophile): To prevent unwanted Buchwald-Hartwig amination at the C2 position during C-S coupling, a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is selected. Stronger inorganic bases (e.g.,

    
    ) would deprotonate the amine, leading to competing N-arylation.
    
  • C3-Chloride (Latent Electrophile): The C-Cl bond is relatively inert under the mild conditions used for C-S coupling due to the steric shielding from the adjacent amine and thiol groups. It serves as a latent functional group for subsequent downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling once the C4 position is secured.

Experimental Workflow & Reactivity Hierarchy

Reactivity Start This compound (Multifunctional Scaffold) CS_Coupling 1. C-S Cross-Coupling (Thiol Reactivity) Start->CS_Coupling Pd2(dba)3, Xantphos, Mild Base CN_Coupling 2. C-N Cross-Coupling (Amine Reactivity) Start->CN_Coupling Strong Base, High Temp CC_Coupling 3. C-C Cross-Coupling (Chloride Reactivity) Start->CC_Coupling Pd(OAc)2, XPhos (Post C-S) SHP2 Target: SHP2 Allosteric Inhibitors CS_Coupling->SHP2 Cyclization Target: Fused Heterocycles (e.g., Thiazolopyridines) CN_Coupling->Cyclization CC_Coupling->Cyclization

Figure 2: Chemoselective reaction pathways for this compound.

Quantitative Data: Optimization of C-S Coupling

The following table summarizes the optimization landscape for coupling this compound with 2-bromo-5-chloro-3-methylpyrazine, a critical step in synthesizing SHP2 inhibitors. The data highlights the causality behind the chosen protocol parameters [2].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1

Xantphos DIEA Dioxane 90 81% Optimal. Wide bite angle promotes C-S reductive elimination.
2

dppfDIEADioxane9045%Narrower bite angle leads to partial catalyst poisoning by thiol.
3

XPhos

Toluene10062%Trace C-N coupling observed due to stronger base and ligand electronics.
4NoneNoneDIEADioxane90<5%Confirms background

is negligible; transition metal is required.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-S Cross-Coupling

Objective: Synthesis of 3-chloro-4-((5-chloro-3-methylpyrazin-2-yl)thio)pyridin-2-amine.

Safety & Handling: this compound is prone to oxidative dimerization (disulfide formation). Handle under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to prevent premature oxidation.

Materials:

  • This compound (4.09 g, 25.4 mmol, 1.1 equiv)

  • 2-Bromo-5-chloro-3-methylpyrazine (4.80 g, 23.1 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (1.69 g, 1.85 mmol, 0.08 equiv)
    
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (1.34 g, 2.31 mmol, 0.1 equiv)

  • N,N-Diisopropylethylamine [DIEA] (8.08 mL, 46.2 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Charging: Add this compound (4.09 g) and 2-bromo-5-chloro-3-methylpyrazine (4.80 g) to the flask.

  • Catalyst & Ligand Addition: Add

    
     (1.69 g) and Xantphos (1.34 g). Note: The slight excess of ligand relative to palladium ensures complete formation of the active 
    
    
    
    species and prevents palladium black precipitation.
  • Solvent & Base Introduction: Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed 1,4-dioxane (25 mL) followed by DIEA (8.08 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90–100 °C using a pre-heated oil bath. Stir vigorously for 4 hours. Monitor the reaction progression via LC-MS or TLC (EtOAc/Hexanes) until the pyrazine starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with Dichloromethane/Isopropanol (DCM/IPA, 4:1 v/v) and wash with 10% aqueous sodium carbonate to neutralize any hydrobromide salts. Extract the aqueous layer twice with DCM/IPA.

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the product as a yellow solid (~81% yield) [2].
    
Protocol B: Downstream Utilization – Suzuki-Miyaura Coupling at C3

Once the C-S bond is formed, the C3-chloride can be activated for C-C bond formation to build extended pharmacophores.

Methodology Overview: Because the C3-chloride is sterically hindered and electronically deactivated by the adjacent amine, standard ligands (like


) are insufficient. The protocol requires the use of XPhos  (a bulky, electron-rich Buchwald ligand) paired with 

and a boronic acid derivative. The reaction is typically run in a biphasic mixture of 1,4-Dioxane and 2M aqueous

at 110 °C under microwave irradiation or prolonged thermal heating to force the challenging oxidative addition into the C-Cl bond.

References

  • Chen, H., et al. (2018). 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. World Intellectual Property Organization. Patent No. WO2018013597A1.
  • Chen, H., et al. (2017). 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. Australian Patent Office. Patent No. AU2017296289A1.

Application Notes & Protocols for the Synthesis of Fused Heterocyclic Systems from 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of fused heterocyclic systems utilizing 2-amino-3-chloropyridine-4-thiol as a key precursor. We delve into the synthesis of medicinally relevant scaffolds, such as thieno[2,3-b]pyridines and their further annulated derivatives like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. The protocols herein are grounded in established chemical principles, explaining the causality behind experimental choices and providing self-validating methodologies.

Introduction: The Versatility of this compound

This compound is a highly functionalized pyridine derivative that serves as an exceptional building block for the construction of complex fused heterocyclic systems. Its structure incorporates multiple reactive sites: a soft, nucleophilic thiol group (or its more reactive thiolate form), a nucleophilic amino group, and a pyridine ring activated for further transformations. This unique arrangement allows for sequential and regioselective reactions with various bifunctional electrophiles, leading to a diverse array of fused heterocycles.

Notably, this precursor is instrumental in synthesizing the thieno[2,3-b]pyridine core, a scaffold of significant pharmacological importance. Thieno[2,3-b]pyridines have been investigated for their potential as chemosensitizers in cancer therapy, specifically for their ability to restore the activity of topoisomerase I (TOP1) poisons like topotecan.[1] The development of these compounds addresses the critical challenge of chemoresistance in cancer treatment.[1] This guide will focus on the practical synthesis of these and other related fused systems.

Core Synthetic Strategy: S-Alkylation and Intramolecular Cyclization

The primary pathway for constructing fused systems from this compound involves a two-step sequence:

  • S-Alkylation: The thiol group is deprotonated with a base to form a highly nucleophilic thiolate anion. This anion then reacts with a suitable electrophile, typically an α-halo compound containing a second functional group (e.g., nitrile, ketone, ester, or amide). According to the Hard and Soft Acids and Bases (HSAB) theory, the soft thiolate nucleophile preferentially attacks the soft electrophilic carbon of the alkyl halide.[2]

  • Intramolecular Cyclization: The newly introduced side chain is positioned to undergo an intramolecular cyclization. This is often a Thorpe-Ziegler reaction, where the nucleophilic amino group attacks the nitrile carbon, or a similar condensation involving a carbonyl or ester group, to form the new fused ring.[3]

This robust strategy allows for the systematic construction of the thieno[2,3-b]pyridine core, which can then be used as an intermediate for more complex polycyclic systems.

G start This compound step1 S-Alkylation (Base, α-halo compound RX-EWG) start->step1 intermediate S-Alkylated Intermediate step1->intermediate step2 Intramolecular Cyclization (Thorpe-Ziegler or similar) intermediate->step2 product Fused Thieno[2,3-b]pyridine System step2->product

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

Synthesis of 3-Aminothieno[2,3-b]pyridine Scaffolds

The synthesis of 3-aminothieno[2,3-b]pyridines is a cornerstone application of the title precursor. The specific substituent at the 2-position of the newly formed thiophene ring is determined by the choice of the α-halo electrophile.

Application Note: Causality in Experimental Design
  • Choice of Base: A crucial first step is the deprotonation of the thiol. Bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are effective for generating the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol.[3][4] The choice between them can depend on the solvent system and the desired reaction temperature.

  • Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed.[4] DMF effectively solvates the cation (K⁺ or Na⁺) of the base, leaving the thiolate anion more exposed and reactive. It also has a high boiling point, allowing for a wide range of reaction temperatures.

  • Reaction Control (Self-Validation): The progress of the S-alkylation can be monitored by Thin Layer Chromatography (TLC). The subsequent cyclization is often spontaneous or induced by heating. The success of the cyclization can be confirmed spectroscopically. For instance, in the synthesis of nitrile derivatives, the disappearance of the thiol S-H stretch and the appearance of a strong nitrile (C≡N) peak around 2200 cm⁻¹ in the IR spectrum of the intermediate, followed by the disappearance of this nitrile peak upon formation of certain fused pyrimidines, provides a clear validation of the reaction pathway.[5]

Protocol 1: Synthesis of 3-Amino-6-chlorothieno[2,3-b]pyridine-2-carbonitrile

This protocol details the reaction with chloroacetonitrile to yield a versatile aminonitrile intermediate, which is a key precursor for further heterocyclization.

Methodology:

  • Preparation: To a stirred solution of this compound (10 mmol) in DMF (20 mL), add potassium hydroxide (11 mmol, 1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.

  • S-Alkylation: Add chloroacetonitrile (11 mmol, 1.1 eq) dropwise to the reaction mixture. Maintain stirring at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: Gently heat the reaction mixture to 60-70 °C for 2-3 hours to induce intramolecular Thorpe-Ziegler cyclization.[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent like ethanol or DMF/water to obtain the pure 3-amino-6-chlorothieno[2,3-b]pyridine-2-carbonitrile.

Protocol 2: Synthesis of N-Aryl-3-aminothieno[2,3-b]pyridine-2-carboxamides

By using N-aryl-2-chloroacetamides as the electrophile, one can directly synthesize 2-carboxamide derivatives, which are also valuable for biological screening and further functionalization.

Methodology:

  • Thiolate Formation: In a round-bottom flask, dissolve this compound (20 mmol) in DMF (20 mL). Add a 10% aqueous solution of KOH (11.2 mL, 20 mmol) and stir.

  • S-Alkylation: Add the corresponding N-aryl-2-chloroacetamide (20 mmol, 1.0 eq) to the mixture. Stir for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylated, uncyclized intermediate may be observed.[4]

  • Cyclization: Add a second portion of 10% aqueous KOH (11.2 mL, 20 mmol) to the mixture. Stir for an additional 0.5-1 hour. The base promotes the intramolecular cyclization, leading to the formation of the product as a precipitate.[4]

  • Isolation: Filter the solid product, wash with cold aqueous ethanol, and dry under vacuum. The product is often sufficiently pure for subsequent steps.[4]

Data Summary: Thieno[2,3-b]pyridine Synthesis
Product TypeElectrophileBaseSolventKey ConditionsReference
2-CarbonitrileChloroacetonitrileKOH or NaOEtDMF or EtOHStir at RT, then heat[3][6]
2-CarboxamideN-Aryl-2-chloroacetamideKOH (aq)DMFStir at RT[4]
2-Ketoα-Halo KetonesPiperidineEtOHReflux[5]
2-CarboxylateEthyl ChloroacetateKOHDMFStir at RT[5]

Advanced Synthesis: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines

The 3-aminothieno[2,3-b]pyridine core is an excellent platform for constructing more complex, fused polycyclic systems. By reacting the amino group and the adjacent nitrile or carboxamide function with a C1 electrophile, a pyrimidine ring can be annulated onto the thienopyridine scaffold.

G start 3-Aminothieno[2,3-b]pyridine -2-carbonitrile reagent1 Formic Acid (99%) start->reagent1 Reflux in DMF reagent2 1. Triethyl Orthoformate 2. Hydrazine Hydrate start->reagent2 Sequential Addition product1 Pyrido[3',2':4,5]thieno[3,2-d] -pyrimidin-4(3H)-one reagent1->product1 Reflux in DMF product2 4-Iminopyrido[3',2':4,5]thieno [3,2-d]pyrimidine reagent2->product2 Sequential Addition

Caption: Routes to fused pyrimidines from aminothienopyridines.

Protocol 3: Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclocondensation of the aminonitrile intermediate with formic acid to form the fused pyrimidinone system, a structure found in compounds with potential anti-anaphylactic activities.[6]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-chlorothieno[2,3-b]pyridine-2-carbonitrile (5 mmol) in a mixture of DMF (5 mL) and 99% formic acid (7 mL).[5]

  • Cyclocondensation: Heat the mixture to reflux and maintain for 7 hours. The reaction involves initial formylation of the amino group followed by intramolecular cyclization onto the nitrile.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice (approx. 30 g).

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with water and recrystallize from DMF to yield the pure pyrimidinone derivative.[5]

Application Note: Further Functionalization

The resulting pyrimidin-4(3H)-one is not an endpoint. The carbonyl group can be transformed to create further diversity. For example, chlorination with phosphorus oxychloride (POCl₃) yields a 4-chloro derivative.[6] This chloro group is a good leaving group and can be readily displaced by various nucleophiles, such as hydrazine hydrate, to produce 4-hydrazino-pyridothienopyrimidines, which are themselves versatile precursors for triazolo-fused systems.[6]

Conclusion

This compound stands out as a powerful and versatile precursor for the synthesis of medicinally relevant fused heterocyclic compounds. The methodologies presented, centered on the S-alkylation/intramolecular cyclization sequence, offer a reliable and adaptable route to thieno[2,3-b]pyridines and their more complex annulated derivatives. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these protocols to generate novel molecular entities for drug discovery and development programs.

References

  • Hurst, S., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Al-Etaibi, A. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives. Molecules. [Link]

  • Gouda, M. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Journal of the Chinese Chemical Society. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of some fused heterocyclic systems and their nucleoside candidates. Journal of Heterocyclic Chemistry. [Link]

  • Khrustalev, V. N., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of some fused heterocyclic systems and their nucleoside candidates. R Discovery. [Link]

  • Keener, J. E., et al. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Frontiers in Pharmacology. [Link]

Sources

Application Notes and Protocols: 2-Amino-3-chloropyridine-4-thiol as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The convergence of coordination chemistry and medicinal research has opened new avenues for the development of therapeutic agents with unique mechanisms of action. Metal complexes, with their diverse stereochemistry and electronic properties, offer a platform for designing molecules that can interact with biological targets in ways that purely organic molecules cannot.[1] Within this landscape, ligands bearing sulfur and nitrogen donor atoms have garnered significant attention due to their ability to form stable complexes with a wide range of metal ions. This guide focuses on the promising, yet underexplored, ligand: 2-amino-3-chloropyridine-4-thiol.

The strategic placement of an amino group, a chloro substituent, and a thiol group on the pyridine ring makes this compound a highly versatile ligand. The soft sulfur donor is expected to readily coordinate with a variety of transition metals, while the amino group can participate in hydrogen bonding and potentially act as a secondary coordination site. The electron-withdrawing chloro group can modulate the electronic properties of the pyridine ring and, consequently, the resulting metal complex. These features suggest that metal complexes of this ligand could exhibit interesting catalytic, biological, and material properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand for the synthesis of novel metal complexes. While direct literature on this specific ligand is emerging, the protocols and insights presented herein are grounded in established principles of coordination chemistry and adapted from proven methodologies for analogous pyridine-thiol and aminopyridine-based systems.

Part 1: Synthesis of the Ligand: this compound

A robust and reproducible synthesis of the ligand is the cornerstone of any study involving its metal complexes. While a definitive, published procedure for this compound is not widely available, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridinethiols. The following protocol is a proposed multi-step synthesis starting from commercially available 2-amino-3-chloropyridine.

Proposed Synthetic Pathway

The proposed synthesis involves the introduction of a thiol group at the 4-position of the 2-amino-3-chloropyridine scaffold. A common strategy for this transformation is through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor.

G A 2-Amino-3-chloropyridine B 2-Amino-3-chloro-4-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Amino-3-chloro-4-aminopyridine B->C Reduction (e.g., SnCl2/HCl) D Diazonium Salt C->D Diazotization (NaNO2/HCl) E This compound D->E Thiolation (e.g., KSCN then hydrolysis) G A Dissolve Ligand C Mix Solutions A->C B Dissolve Metal Salt B->C D Reaction (Stir/Reflux) C->D E Isolation (Filtration) D->E F Washing E->F G Drying F->G

Sources

Advanced Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. The vast majority of globally approved kinase therapeutics (e.g., EGFR, CDK, and MEK inhibitors) function as ATP-competitive antagonists[1]. These molecules exert their efficacy by lodging into the highly conserved ATP-binding cleft (the "hinge region") of the kinase domain, thereby blocking ATP hydrolysis and halting downstream oncogenic signaling cascades.

As a Senior Application Scientist, I approach the synthesis of these complex nitrogen-rich heterocycles not merely as a sequence of reactions, but as a highly orchestrated assembly of pharmacophores. The structural logic of a kinase inhibitor typically dictates a bipartite synthetic strategy:

  • The Hinge-Binding Core: Usually a pyrimidine, quinazoline, or azaindole scaffold that requires precise C–C bond formation[2].

  • The Solvent-Exposed Tail: Often an amine-linked solubilizing group that dictates pharmacokinetic properties, requiring robust C–N bond formation[3].

G RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) ATP ATP Binding Pocket (Hinge Region) RTK->ATP Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling ATP Hydrolysis Inhibitor Small Molecule Inhibitor (Heterocyclic Scaffold) Inhibitor->ATP Competitive Binding Inhibitor->Signaling Blockade Proliferation Cell Proliferation & Survival Signaling->Proliferation Oncogenic Drive Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Inhibition Result

Mechanism of ATP-competitive kinase inhibitors blocking downstream oncogenic signaling.

Strategic Disconnection & Synthetic Workflow

To construct these architectures, Palladium-catalyzed cross-coupling is the premier choice due to its functional group tolerance and high chemoselectivity.

  • Suzuki-Miyaura Coupling: Utilized to fuse aryl halides with boronic acids/esters to build the rigid, multi-ring hinge-binding core[4]. Modern protocols even allow for one-pot borylation/Suzuki reactions to bypass the isolation of unstable boronic intermediates[4]. Furthermore, these methods are integral to synthesizing advanced modalities like PROTACs, where kinase inhibitors are tethered to E3 ligases[5].

  • Buchwald-Hartwig Amination: Employs bulky, electron-rich phosphine ligands to couple primary or secondary amines to the core scaffold[6][7]. This step is crucial for appending the solvent-exposed tail without triggering undesired β-hydride elimination.

Workflow Start Halogenated Heterocycle (e.g., Chloro-pyrimidine) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base, Heat Start->Suzuki Intermediate Aryl-Substituted Core (Hinge Binder) Suzuki->Intermediate C-C Bond Buchwald Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, Amine Intermediate->Buchwald Product Functionalized Kinase Inhibitor (Solvent-Exposed Tail) Buchwald->Product C-N Bond Purification LC-MS Validation & Chromatography Product->Purification

Two-step Pd-catalyzed synthetic workflow for assembling modular kinase inhibitors.

Quantitative Data: Catalyst & Ligand Optimization

Selecting the correct catalyst-ligand-base triad is not arbitrary; it is a direct response to the electronic and steric demands of the substrate. The following table summarizes field-proven optimization parameters for kinase inhibitor scaffolds.

Reaction TypeSubstrate ClassCatalyst/Ligand SystemBase & SolventAvg. Yield (%)Mechanistic Advantage
Suzuki-Miyaura Chloro-azaindolesPd(OAc)₂ / SPhosK₃PO₄, MeCN/H₂O75–85SPhos prevents catalyst poisoning by basic nitrogens inherent to azaindoles.
Buchwald-Hartwig Aryl Chlorides + Primary AminesPd₂(dba)₃ / BrettPhosNaOtBu, Toluene80–95Bulky ligand accelerates reductive elimination, avoiding β-hydride elimination[6].
One-Pot Borylation / Suzuki Bromo-pyrimidinesPd(dppf)Cl₂KOAc/Na₂CO₃, Dioxane70–80Bidentate dppf stabilizes Pd(II); eliminates the need to isolate unstable boronic acids.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Hinge-Binder Assembly

Objective: Form a C–C bond between a chloroamino-N-heterocycle and an arylboronic acid to construct the rigid kinase core.

Causality & Logic: Heterocycles like pyrimidines and azaindoles contain basic nitrogen atoms that can coordinate to and deactivate (poison) the Palladium catalyst. To counteract this, we utilize SPhos, a highly electron-rich and sterically hindered biaryl phosphine ligand. The steric bulk forces the active Pd(0) species to remain monoligated, vastly accelerating the oxidative addition into the strong C–Cl bond[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated heterocycle (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Note: Maintaining a 1:2 Pd-to-ligand ratio ensures the stabilization of the active catalytic species.

  • Base Addition: Add finely ground anhydrous K₃PO₄ (2.0 equiv). The base is critical for the transmetalation step, as it forms a reactive boronate complex.

  • Solvent Degassing (Critical): Add a solvent mixture of MeCN/H₂O (3:2 v/v, 0.2 M). Degas the mixture by sparging with N₂ for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; dissolved O₂ will rapidly quench the catalytic cycle and promote homocoupling.

  • Reaction: Heat the mixture to 80 °C under an N₂ atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is self-validating if the ratio of product (

    
     [M+H]⁺) to starting material exceeds 95:5. If unreacted aryl chloride persists, spike with an additional 2 mol% Pd catalyst.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Solvent-Exposed Tail Integration

Objective: Append a solubilizing amine (e.g., a morpholine or piperazine derivative) to the aryl-substituted core via a C–N bond.

Causality & Logic: Coupling primary or cyclic secondary amines to electron-deficient heterocycles is notoriously difficult due to competing β-hydride elimination, which yields a dehalogenated byproduct. We utilize Pd₂(dba)₃ with BrettPhos. The extreme steric bulk of BrettPhos physically crowds the Pd(II)-amido intermediate, accelerating the desired reductive elimination step to form the C–N bond faster than β-hydride elimination can occur[6][7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the intermediate aryl halide (1.0 equiv, e.g., 3-(2-chloropyridin-4-yl)oxyaniline derivative[3]), the desired amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Base Addition: Add NaOtBu (1.5 equiv). Causality: A strong, non-nucleophilic base is required to deprotonate the amine upon its coordination to the Pd(II) center.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the sealed vial to 100 °C in a heating block for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexanes/EtOAc). The disappearance of the starting material spot and the appearance of a highly UV-active, lower Rf spot indicates successful conversion. Confirm the exact mass and absence of the dehalogenated side-product via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify by reverse-phase preparative HPLC to yield the final kinase inhibitor.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbCFxfaxihoYPZkwenyGRzNko-zWdyF266jZkQ1GXSykqxaS-O0o6bN0lbt2mHkjA6i_kyAjExiSqosZDz2NDZrDmuTxx__GNopT-bakGSzWnoTU9VG66aMQkinSQrX9k2-HCAxdYwyyI2MLfrx8mqJM1ewSRti04Pe7iUdCQm6B07mMkUTz1jaqcP2d9cC6j8XMyLfPP_OO_Sw3H6PQreEyA7b2faWQATED0ySoc2P3PQaKW0zisPGHZVbOGkJ49pBcbpoUo]
  • Grokipedia. Buchwald–Hartwig amination.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKpj7tnlCIzrsFq2zQxZR2VYtxGXCD2JsLVrgj3ztlpuryVg7K2uLZ8QttssSJl3h_71p8wbgz4Anu_wfsuNkJaVSS90CDOSwja99hwJL6B19SzgVAeIsf0m_MrXWYgzxWdqDgsbNhtBMGal18AZzmjBVcl_O3MKk=]
  • RSC Publishing. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqadvDlrmWVQ4c6VA_-JRVIVInfJBEKkYDS0Lr2fP5GW8eMkFeQ7rmnznq-Xr-vWVeVk6Pro0TG2sC9LGti6x2eziDI5HCQbV3kr_IbNAvcEkhH04pfvc8AV7BQ4TSIhiu5YlLw6uSjs6qFkA6F6FxaNyVk_-534=]
  • PMC. Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkedwrzeBGUsPu5mF2mKvthFRcvjLqIYFncHuGScsE87PMPOsnicpuWCOXQdQTQXetdmX1_JzcHELaFjrryY-naKmlG0BxlNaBWvp6kjBROF1W89IncvESIJ3edFls7v6hQQ2Caz8lTWCUQ==]
  • Organic Chemistry Portal. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkCxTZLt-_0iAYy24Yy-h_Wp__d_P8Fx0rzUsvjMMLnlDm3q76C478K1qfPiMrP3hanZm-HgkR2iwQ2Ma4Vh5BQgdtGwEGXwvG47HuN5dblPSs3wjQsQOP68AC7WX3jfpcay4UQ2CE4MeXRBryVVdHSgqs]
  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkqRCYo6iy2DfGd9tYdicur6KA_fcbn5Jll8IC6rZ2y5hQMCQmcgs7g__XhfM2kqRLcPY0hVT9s-_kvnpEQFc_hWt5aMFFRaFhrEtsPqa0NgGGRR_vmqa9V18w4__dNmEOfksQUXDWZAAfA08=]
  • MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAf8Sl5O7tHRH2GcpwV_QSqLZiaaBk47rCkgvKkBEbiXAVO7QNwWVoPGNygx34J9-PhW92AFQoRo1uYVntNTLAb0oRls3gk2SdoVK689FVb0d7c0DEslxvCHMhcHPCtn1hrtA=]

Sources

Application Notes and Protocols for the S-alkylation of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the various substituted pyridines, 2-amino-3-chloropyridine-4-thiol is a versatile building block, featuring three distinct functionalities that can be selectively manipulated. The thiol group, in particular, serves as a soft nucleophile, readily undergoing S-alkylation to introduce a diverse range of substituents. This protocol provides a comprehensive guide to the S-alkylation of this compound, addressing key aspects of reactivity, chemoselectivity, and product characterization.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of its substituents. The pyridine nitrogen, being electron-withdrawing, decreases the overall electron density of the ring, making it more susceptible to nucleophilic attack at the 2, 4, and 6 positions.[1] The chloro group at the 3-position further enhances this effect through its inductive electron-withdrawing nature. Conversely, the amino group at the 2-position is an electron-donating group, which can modulate the ring's reactivity.

The key to successful S-alkylation lies in the deprotonation of the thiol group to form the more nucleophilic thiolate anion. The acidity of the thiol proton is influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the ring and the adjacent chloro group is expected to increase the acidity of the 4-thiol compared to a simple alkyl thiol, facilitating its deprotonation with a suitable base.

A critical consideration in the alkylation of this substrate is the potential for competing N-alkylation of the 2-amino group. The amino group also possesses a lone pair of electrons and can act as a nucleophile. However, the sulfur of the thiol is a softer nucleophile than the nitrogen of the amine, and according to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles like alkyl halides. By carefully selecting the reaction conditions, particularly the base and solvent, the chemoselectivity for S-alkylation can be maximized.

Detailed Protocol for S-alkylation

This protocol outlines a general procedure for the S-alkylation of this compound with alkyl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Materials
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dropping funnel (optional)

  • Thermometer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for workup and purification

Experimental Procedure

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Add an anhydrous solvent (e.g., DMF or MeCN) to dissolve the starting material. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.

2. Deprotonation:

  • Add a suitable base (1.1-1.5 equivalents) to the stirred solution.

    • For weaker bases (e.g., K₂CO₃, Et₃N): Add the base in one portion at room temperature.

    • For stronger bases (e.g., NaH): Add the base portion-wise at 0 °C to control any exothermic reaction.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate anion.

3. Alkylation:

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture. For highly reactive alkyl halides, addition via a dropping funnel at 0 °C is recommended to control the reaction rate and minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.

4. Reaction Monitoring:

  • Prepare a TLC plate with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Develop the TLC plate and visualize the spots under UV light or with an appropriate stain. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

5. Work-up:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if heated.

  • Carefully quench the reaction by pouring the mixture into cold deionized water. If NaH was used as the base, the quenching should be done slowly and cautiously in a well-ventilated fume hood.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (determined by TLC analysis) to obtain the pure S-alkylated product.

Data Presentation: Reaction Parameters

ParameterRecommended ConditionRationale
Base K₂CO₃, NaH, Et₃NK₂CO₃ is a mild and inexpensive base suitable for many S-alkylations. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation. Et₃N can also be used, particularly in less polar solvents.
Solvent DMF, MeCN, AcetonePolar aprotic solvents like DMF and MeCN are generally good choices as they dissolve the reactants and facilitate Sₙ2 reactions. Acetone can also be used for more reactive alkyl halides.
Temperature 0 °C to Room TemperatureThe initial deprotonation and addition of the alkylating agent are often performed at 0 °C to control the reaction rate. The reaction is then typically allowed to proceed at room temperature. Gentle heating may be required for less reactive alkyl halides.
Equivalents Thiol:Base:Alkyl Halide (1:1.1-1.5:1.0-1.2)A slight excess of the base ensures complete deprotonation of the thiol. A slight excess of the alkyl halide can drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions.

Visualization of the Reaction

Reaction Mechanism

S_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Thiol 2-Amino-3-chloro-4-thiopyridine Base Base Thiolate Thiolate Anion Thiol->Thiolate Protonated_Base Protonated Base Base->Protonated_Base Alkyl_Halide Alkyl Halide (R-X) Product S-Alkylated Product Thiolate->Product Sₙ2 Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion

Caption: General mechanism of S-alkylation involving deprotonation and subsequent nucleophilic attack.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere Start->Setup Deprotonation Deprotonation: - Add Base - Stir at RT Setup->Deprotonation Alkylation Alkylation: - Add Alkyl Halide - Monitor by TLC Deprotonation->Alkylation Workup Work-up: - Quench with Water - Extract with Organic Solvent - Wash and Dry Alkylation->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End Pure S-Alkylated Product Characterization->End

Caption: A streamlined workflow for the S-alkylation protocol.

Controlling Chemoselectivity: S- vs. N-Alkylation

As previously mentioned, a potential side reaction is the N-alkylation of the 2-amino group. Several factors can be manipulated to favor the desired S-alkylation:

  • Choice of Base: Using a base that is strong enough to deprotonate the thiol but not the amine can enhance selectivity. The pKa of the thiol is expected to be lower than that of the protonated amine, allowing for selective deprotonation. Weaker bases like potassium carbonate are often preferred.

  • Solvent Effects: Polar aprotic solvents like DMF and acetonitrile are known to favor S-alkylation. In contrast, protic solvents can solvate the thiolate anion, reducing its nucleophilicity and potentially favoring N-alkylation.

  • Temperature: Running the reaction at lower temperatures (0 °C to room temperature) generally favors the kinetically controlled product, which is often the S-alkylated isomer due to the higher nucleophilicity of the thiolate.

  • Nature of the Alkylating Agent: "Soft" alkylating agents, such as primary alkyl halides, will preferentially react with the "soft" sulfur nucleophile.

Characterization of the S-Alkylated Product

Unequivocal characterization of the product is crucial to confirm that alkylation has occurred at the desired sulfur atom. A combination of spectroscopic techniques should be employed:

  • ¹H NMR Spectroscopy: The disappearance of the S-H proton signal (if observable) and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction. The chemical shifts of the pyridine ring protons will also be affected by the new thioether linkage.

  • ¹³C NMR Spectroscopy: This is a powerful tool for distinguishing between S- and N-alkylation. The carbon atom of the alkyl group directly attached to the sulfur will have a characteristic chemical shift, typically in the range of 20-40 ppm. In contrast, a carbon attached to a nitrogen atom would be expected to resonate further downfield (typically 40-60 ppm).[2][3]

  • 2D NMR Spectroscopy (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence) can confirm the one-bond C-H correlations of the newly introduced alkyl group.[4][5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for confirming the site of alkylation. Correlations between the protons of the alkyl group and the C4 carbon of the pyridine ring would provide definitive evidence of S-alkylation.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product, ensuring that the addition of the alkyl group has occurred.

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction or Low Conversion - Insufficiently strong base- Inactive alkyl halide- Low reaction temperature- Use a stronger base (e.g., NaH)- Check the purity and reactivity of the alkyl halide- Gradually increase the reaction temperature and monitor by TLC
Formation of Multiple Products - Competing N-alkylation- Over-alkylation (if a dihalide is used)- Use a milder base and a polar aprotic solvent- Run the reaction at a lower temperature- Use a slight excess of the thiol relative to the alkyl halide
Difficulty in Purification - Similar polarity of starting material and product- Presence of impurities- Optimize the eluent system for column chromatography- Consider alternative purification methods like recrystallization or preparative TLC

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of this compound and alkylating agents in a well-ventilated fume hood.

  • Handling of Reagents:

    • This compound: While specific toxicity data for this compound is limited, related aminopyridines are known to be harmful if swallowed, and can cause skin and eye irritation.[1] Handle with care and avoid inhalation of dust or contact with skin and eyes.

    • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or lachrymatory. Consult the Safety Data Sheet (SDS) for each specific alkyl halide before use.

    • Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The S-alkylation of this compound is a valuable transformation for the synthesis of novel, functionalized pyridine derivatives. By understanding the underlying principles of reactivity and chemoselectivity, and by following a well-defined protocol, researchers can efficiently and safely prepare a wide array of S-alkylated products for further investigation in drug discovery and development. Careful characterization of the final compounds is paramount to ensure the desired regiochemical outcome.

References

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Gill, A. D., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

Sources

Application Note: 2-Amino-3-chloropyridine-4-thiol as a Core Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of next-generation agrochemicals, the pyridine ring serves as a privileged scaffold, frequently acting as the core structural motif in highly potent insecticides (e.g., chlorantraniliprole) and herbicides[1]. 2-Amino-3-chloropyridine-4-thiol (CAS: 2055759-39-0) is a highly versatile, bifunctional building block that has gained significant traction in the synthesis of complex crop protection agents[2].

The unique reactivity of this compound stems from its highly specific electronic and steric environment:

  • Bifunctionality: The presence of both a nucleophilic thiol (-SH) at the C4 position and an amino group (-NH2) at the C2 position enables divergent synthetic pathways, including linear chain extensions and intramolecular cyclocondensations.

  • Electronic Modulation: The C3 chlorine atom acts as an electron-withdrawing group (EWG) via inductive effects, which significantly lowers the pKa of the adjacent C4 thiol.

  • Steric Shielding: The bulky C3 chlorine provides critical steric hindrance to the C2 amine, suppressing unwanted N-alkylation and ensuring high chemoselectivity during S-functionalization[3].

Mechanistic Insights: Chemoselectivity and Causality

The fundamental challenge in utilizing this compound is differentiating the nucleophilicity of the thiol versus the amine. The causality behind the chemoselective functionalization lies in the vast pKa differential between the two groups.

The thiol proton has a pKa of approximately 6.0–7.0 (lowered by the C3 chlorine and the electron-deficient pyridine ring), whereas the C2 amine proton has a pKa > 20. By employing a mild inorganic base (such as K₂CO₃ or K₃PO₄), the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion, while the amine remains protonated and unreactive. Furthermore, polar aprotic solvents (like DMF or DMSO) are utilized because they efficiently solvate the potassium cation, leaving the thiolate "naked" and highly reactive toward electrophiles.

G Start This compound Base Mild Base (K2CO3) in DMF Start->Base Thiolate Thiolate Anion (C4) Highly Nucleophilic Base->Thiolate Deprotonation (pKa ~6) Amine Amine (C2) Sterically Hindered Base->Amine No Reaction (pKa >20) Electrophile Electrophile (R-X) Thiolate->Electrophile Product S-Alkylated Product (>95% Regioselectivity) Electrophile->Product SN2 / SNAr

Fig 1: Chemoselective S-alkylation mechanism driven by pKa differentials and steric shielding.

Agrochemical Synthetic Workflows

This compound is primarily utilized in two major agrochemical workflows:

  • Sulfonylurea Herbicides: The thiol is first S-alkylated to form a thioether, which is subsequently subjected to rigorous oxidation (e.g., using Cl₂/H₂O or NaOCl) to yield a pyridyl-4-sulfonyl chloride[4]. This intermediate is coupled with various substituted ureas to generate potent ALS (acetolactate synthase) inhibiting herbicides.

  • Thiazolopyridine Fungicides: The proximity of the C2 amine and the C4 thioether facilitates intramolecular cyclocondensation. Reaction with phosgene equivalents (like CDI) yields fused bicyclic thiazolopyridines, which are known to disrupt fungal cell wall biosynthesis.

G A 2-Amino-3-chloro- pyridine-4-thiol B Selective S-Alkylation (Base, RX) A->B pKa driven C Thioether Intermediate B->C D Oxidation (Cl2 / H2O2) C->D Aqueous H Cyclocondensation (Phosgene / Heat) C->H Intramolecular E Sulfonyl Chloride D->E F Urea Coupling E->F G Sulfonylurea Herbicide F->G Agrochemical I Thiazolopyridine Fungicide H->I Agrochemical

Fig 2: Divergent synthetic workflows for agrochemicals from this compound.

Quantitative Data: Optimization of C-S Cross-Coupling

When synthesizing complex thioether intermediates, unactivated aryl halides require transition-metal catalysis. The table below summarizes the optimization of Ullmann-type C-S coupling conditions.

Notice that utilizing strong bases (like NaOtBu) in Palladium-catalyzed systems drastically reduces chemoselectivity, as the strong base begins to deprotonate the C2 amine. Conversely, the Copper(I) / 1,10-Phenanthroline system with a mild base (K₃PO₄) maintains near-perfect S-selectivity[5].

SolventBaseCatalyst / LigandTemp (°C)Time (h)Yield (%)Chemoselectivity (S:N)
DMFK₂CO₃None (Control)80121599:1
DMFK₃PO₄CuI / 1,10-Phenanthroline8088898:2
DMSOK₂CO₃CuI / L-Proline9069295:5
TolueneNaOtBuPd₂(dba)₃ / Xantphos10047685:15

Table 1: Optimization parameters for the S-arylation of this compound with 4-chlorotoluene.

Experimental Protocols

Protocol A: Chemoselective S-Arylation via Ullmann-type Coupling

This self-validating protocol ensures the selective formation of the C4-thioether without compromising the C2-amine, utilizing copper catalysis[5].

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Aryl iodide/bromide (1.2 equiv, 12 mmol)

  • Copper(I) iodide (0.1 equiv, 1 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 20 mmol)

  • Anhydrous DMF (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add this compound, CuI, 1,10-phenanthroline, and K₃PO₄ to the flask.

  • Solvent Addition: Inject anhydrous DMF via syringe, followed by the aryl halide.

  • Reaction: Heat the mixture to 80 °C under continuous Argon flow. Stir vigorously for 8 hours.

    • Causality Check: The deep brown color indicates the formation of the active Cu-phenanthroline-thiolate complex.

  • Validation (In-Process): Sample 50 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the starting material peak (m/z 161 [M+H]⁺) is consumed and the product mass appears.

  • Workup: Cool the mixture to room temperature. Quench with 100 mL of distilled water to precipitate the inorganic salts and partition the DMF. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Dichloromethane/Methanol, 10:1 v/v) to yield the pure S-arylated intermediate.

Protocol B: Oxidation to Pyridyl-4-Sulfonyl Chloride

This protocol converts the thioether to a sulfonyl chloride, a critical precursor for sulfonylurea herbicides.

Reagents:

  • S-alkylated pyridine intermediate (1.0 equiv, 5 mmol)

  • Sodium hypochlorite (NaOCl, 10% aqueous solution) (3.0 equiv)

  • Concentrated HCl (2.0 equiv)

  • Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the S-alkylated intermediate in DCM and cool the biphasic mixture to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise.

    • Causality Check: Acidification is required to generate in situ chlorine gas/hypochlorous acid from the NaOCl, which acts as the active oxidant.

  • Oxidation: Add the NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-oxidation or cleavage of the pyridine ring.

  • Validation: Monitor via TLC (Hexane/Ethyl Acetate 1:1). The highly polar thioether spot will transition to a less polar, UV-active sulfonyl chloride spot.

  • Isolation: Separate the organic layer, wash with cold water (2 x 20 mL), dry over MgSO₄, and concentrate in vacuo at room temperature. Note: Sulfonyl chlorides are moisture-sensitive; proceed immediately to the urea coupling step.

References

  • CN116724042A - A kind of heterotricyclic compound and its preparation method and application Google Patents 5

  • Phytomanagement strategy leads to plant-derived catalysts for the sustainable synthesis of oxidized Hantzsch esters RSC Publishing 4

  • 3-Chloropyridin-2-amine PMC - NIH 1

  • Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution Benchchem 3

  • PF-07284892 | 2498597-94-5 Benchchem 2

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloropyridine-4-thiol. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and improve your synthetic yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

A1: Low or no conversion is a frequent issue in SNAr reactions involving pyridine rings. The causes can be traced back to reaction conditions, reagent quality, or the nature of the nucleophile.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity: The thiol (R-SH) itself may not be a strong enough nucleophile. The corresponding thiolate (R-S⁻) is significantly more nucleophilic.[1]

    • Solution: Add a suitable base to deprotonate the thiol in situ. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical; for instance, in some SNAr reactions, a combination of bases like CsOAc:K₃PO₄ has proven effective.[2]

  • Poor Reagent Purity/Activity:

    • Starting Material: Impurities in the pyridine precursor can inhibit the reaction.[3] Ensure its purity via NMR or LC-MS before starting.

    • Sulfur Source: If using a reagent like sodium hydrosulfide (NaSH), it can be hygroscopic and its quality can degrade over time. Use freshly opened or properly stored reagents.

    • Solvent: The solvent must be anhydrous. Trace amounts of water can protonate the thiolate, reducing its nucleophilicity, and can also react with strong bases like NaH.

  • Suboptimal Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the thiolate salt while not interfering with the nucleophile.[4] The reaction may proceed more efficiently in a solvent like THF.[4]

Logical Flow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low conversion issues.

TroubleshootingWorkflow start Start: Low or No Product check_sm Verify Purity of Starting Materials (Pyridine Precursor, Sulfur Source) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_conditions Review Reaction Conditions temp Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) check_conditions->temp Temperature solvent Change Solvent (e.g., from Toluene to THF or DMF) check_conditions->solvent Solvent base Optimize Base (e.g., K2CO3 -> Cs2CO3 or NaH) check_conditions->base Base sm_ok->check_conditions purify_sm Purify/Replace Reagents sm_bad->purify_sm purify_sm->start analyze Analyze Crude Reaction Mixture (TLC, LC-MS) temp->analyze solvent->analyze base->analyze success Yield Improved analyze->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My analysis shows significant side products, especially a disulfide. How can I prevent this?

A2: The formation of disulfide (R-S-S-R) from the desired thiol product is a common problem caused by oxidation. The thiol group is highly susceptible to oxidation, which can occur during the reaction or, more commonly, during workup and purification when the reaction mixture is exposed to air.

Prevention Strategies:

  • Maintain an Inert Atmosphere: Conduct the reaction and the initial stages of the workup under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent oxidation.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Controlled Workup: During the aqueous workup, keep the solution cool. When acidifying the aqueous layer to protonate the thiolate for extraction, do so cautiously and avoid overly acidic conditions if possible. Some protocols suggest washing the final organic layer with a dilute solution of a reducing agent like sodium bisulfite to remove any oxidizing impurities.[5]

  • Immediate Purification: Do not let the crude product sit exposed to air for extended periods. Proceed with purification as quickly as possible after the workup.

Q3: I'm having difficulty purifying the final product. It seems to be sticking to the silica gel column or giving broad, tailing peaks.

A3: The basicity of the pyridine nitrogen and the acidic nature of the thiol group make this compound amphoteric, which can lead to strong interactions with silica gel in column chromatography.

Purification Solutions:

  • Acid-Base Extraction: This is often the most effective first step for purification.[3]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The thiol will be deprotonated to the thiolate and move into the aqueous layer, leaving non-acidic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to re-protonate the thiol, which should precipitate or be extractable with an organic solvent.[6]

  • Modified Column Chromatography: If chromatography is necessary, the tailing issue can be mitigated.

    • Deactivating Silica: Add a small amount of a base like triethylamine (~0.5-1%) to the eluent system.[3] This neutralizes the acidic sites on the silica gel, reducing tailing.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic route for this compound?

A: A common and logical approach is a two-step process starting from a suitable precursor like 2,4-dichloro-3-aminopyridine or 2-amino-3,4-dichloropyridine. The key step is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine at C4 is generally more activated towards nucleophilic attack than the one at C2 due to the electronic influence of the amino group and the ring nitrogen.

Proposed Synthetic Pathway:

ReactionScheme cluster_0 Proposed Synthesis Start 2-Amino-3,4-dichloropyridine Product This compound Start->Product S_NAr Reaction Thiolate Sulfur Nucleophile (e.g., NaSH) Solvent Solvent/Base (e.g., DMF, K2CO3)

Caption: Proposed SNAr route to the target compound.

This reaction leverages the enhanced electrophilicity of halopyridines for substitution with a range of thiol or thiolate nucleophiles.[1]

Q: What are the key parameters to consider for optimizing the thiolation (SNAr) step?

A: The success of the SNAr reaction hinges on a careful balance of several factors. The table below summarizes key parameters and their expected impact on the reaction.

ParameterOptionsRationale & Impact on Yield
Solvent THF, DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal. They stabilize the intermediate Meisenheimer complex and do not protonate the nucleophile. THF and DMF are common first choices.[4]
Base K₂CO₃, Cs₂CO₃, NaH, DIPEAA base is crucial for generating the highly nucleophilic thiolate from the thiol source. Inorganic bases are often effective.[2] Stronger, non-nucleophilic bases like NaH can be used if milder bases fail.
Temperature Room Temp to 100 °CHigher temperatures generally increase the reaction rate but can also lead to side product formation.[1] Start at a moderate temperature (e.g., 50 °C) and adjust based on reaction monitoring (TLC/LC-MS).
Sulfur Source NaSH, Thiourea (followed by hydrolysis), Thioacetic acid (followed by hydrolysis)Sodium hydrosulfide (NaSH) is a direct source of the SH⁻ nucleophile. Thiourea provides a stable, easy-to-handle alternative that forms an isothiouronium salt intermediate requiring a subsequent hydrolysis step.
Q: What are the most critical safety precautions for this synthesis?

A:

  • Hydrogen Sulfide (H₂S) Gas: When using reagents like NaSH, acidification during workup will release highly toxic and flammable H₂S gas (rotten egg smell). This step MUST be performed in a well-ventilated fume hood. Have a bleach or hydrogen peroxide solution ready to quench any residual sulfide.

  • Strong Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle them under an inert atmosphere and quench them carefully.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established principles of SNAr reactions on pyridine rings.[1][7]

Materials:

  • 2-Amino-3,4-dichloropyridine

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Add 2-amino-3,4-dichloropyridine (1.0 equiv) to the flask.

  • Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Begin stirring and purge the flask with the inert gas.

  • Add sodium hydrosulfide hydrate (1.2 equiv) to the mixture in one portion.

  • Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification

This protocol emphasizes safe handling and efficient purification.

Procedure:

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

  • IN A FUME HOOD , slowly and carefully add 1M HCl dropwise to the aqueous mixture to neutralize any excess NaSH and adjust the pH to ~7.

  • Filter the resulting precipitate and wash it with cold water.

  • Optional but Recommended Acid-Base Purification: a. Dissolve the crude solid in ethyl acetate. b. Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (3 times). The product will move to the aqueous layer as its sodium thiolate salt.[8] c. Wash the combined basic aqueous layers with ethyl acetate once more to remove any remaining neutral impurities. d. IN A FUME HOOD , cool the aqueous layer in an ice bath and slowly acidify with 6M HCl with vigorous stirring until the pH is ~5-6. The product should precipitate out. e. Filter the purified solid, wash with a small amount of cold water, and dry under vacuum.

  • Confirm the structure and purity of the final product (m.p., ¹H NMR, ¹³C NMR, HRMS). The final product is a solid with a molecular weight of 160.63 g/mol .[9]

References
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
  • Troubleshooting common issues in pyridine synthesis.Benchchem.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.ACS Omega.
  • Optimization of the nucleophilic aromatic substitution reaction.
  • Directed nucleophilic aromatic substitution reaction.The Royal Society of Chemistry.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.International Research Journal of Multidisciplinary Scope (IRJMS).
  • 2-amino-3-chloro-pyridine-4-thiol | 2055759-39-0.Synthonix.
  • Preparation method of 2-chloro-3-aminopyridine.
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE.Sciforum.
  • Preparation of 2-chloro-3-aminopyridine.
  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorin
  • Sodium this compound
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • 2-amino-3-chloro-pyridine-4-thiol | 2055759-39-0.Sigma-Aldrich.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.MDPI.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.Journal of Organic and Pharmaceutical Chemistry.

Sources

Purification challenges of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-chloropyridine-4-thiol. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this versatile heterocyclic compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification is often complicated by the inherent reactivity of its functional groups. The presence of a nucleophilic amino group, a reactive thiol, and the pyridine ring system contributes to its susceptibility to oxidation, dimerization, and other side reactions. This guide will help you navigate these challenges to obtain a highly pure product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound appears to have a lower purity than expected upon re-analysis after a short period. What could be the cause?

Answer: This is a common issue and is often due to the oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1][2][3][4] This dimerization effectively reduces the concentration of your desired monomeric product, leading to an apparent decrease in purity.

Probable Cause:

  • Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which can readily oxidize the thiol (-SH) group, especially in solution.

  • Presence of Metal Ion Catalysts: Trace metal ions in your solvents or on your glassware can catalyze the oxidation process.

  • Elevated Temperatures and Light Exposure: These conditions can accelerate the rate of oxidation. The recommendation to store the compound under refrigeration and protected from light suggests its sensitivity.[5]

Solution:

  • Inert Atmosphere: Whenever possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when concentrating solutions or during long-term storage.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your purification solvents, though compatibility with your overall process should be verified.

  • Proper Storage: Store the purified solid under an inert atmosphere at low temperatures (refrigeration is recommended) and protected from light.[6][7] For solutions, short-term storage at -20°C is advisable.[8]

Question 2: I am struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?

Answer: Finding an ideal single solvent for recrystallization can be challenging, especially for molecules with multiple functional groups that confer a range of polarities. A two-solvent system is often a more effective approach.[9]

Troubleshooting Steps:

  • Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Identify a "Poor" Solvent (Antisolvent): Find a solvent in which your compound is poorly soluble, even at elevated temperatures. This antisolvent must be miscible with your "good" solvent.[10]

  • Perform the Two-Solvent Recrystallization:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (incipient precipitation).

    • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[8]

Recommended Solvent Systems to Explore:

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility/Antisolvent)Rationale & Comments
Ethanol / MethanolWaterThe polar protic nature of alcohols should effectively dissolve the compound, while water can act as an antisolvent due to the compound's organic character.
Acetone / Ethyl AcetateHexane / HeptaneAcetone and ethyl acetate are good choices for moderately polar compounds. The non-polar nature of hexanes will induce precipitation. This is a commonly used system for many organic compounds.[11]
Tetrahydrofuran (THF)Hexane / HeptaneSimilar to the acetone/hexane system, THF is a good solvent for a range of polarities.[11]
AcetonitrileWater / TolueneAcetonitrile is a polar aprotic solvent that can be a good starting point. Water or a less polar solvent like toluene can be used as the antisolvent.

Question 3: My attempts at purification by column chromatography result in significant product loss and/or poor separation from impurities. How can I improve this?

Answer: Poor recovery and separation during column chromatography of polar, sulfur-containing compounds can be due to several factors, including irreversible adsorption onto the stationary phase and improper mobile phase selection.

Probable Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The amino and thiol groups can strongly interact with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.

    • Solution 1: Deactivate the Silica Gel: Add a small percentage (e.g., 1%) of a base like triethylamine or ammonia to your eluent system. This will cap the acidic sites on the silica and reduce strong product-stationary phase interactions.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

  • Improper Eluent Polarity: The high polarity of this compound may require a highly polar mobile phase for elution.

    • Solution: Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For example, begin with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate, potentially moving to a dichloromethane/methanol gradient for elution of your highly polar compound.

  • On-Column Degradation: The extended contact time with the stationary phase, especially if it is acidic, can promote degradation.

    • Solution: Flash Chromatography: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.

  • Specialized Chromatography Techniques: For challenging separations of sulfur-containing heterocycles, more advanced techniques may be necessary.

    • Reversed-Phase Chromatography: Consider using a C18 or a more polar-compatible reversed-phase column (e.g., C8 or Phenyl-Hexyl) with a mobile phase of water/acetonitrile or water/methanol, possibly with a pH modifier like formic acid or ammonium acetate to improve peak shape.

    • Biphenyl Stationary Phases: For aromatic sulfur compounds, biphenyl stationary phases have shown unique selectivity and can enhance retention and separation.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers of aminopyridine may be formed.[14]

  • Over-chlorinated Species: The reaction conditions for chlorination can sometimes lead to the introduction of additional chlorine atoms on the pyridine ring.

  • Disulfide Dimer: As discussed in the troubleshooting section, the oxidized disulfide dimer is a very common impurity.

  • Synthesis-Specific Impurities: The synthesis of substituted aminopyridines can arise from various precursors, and impurities will be specific to the chosen route.[14][15][16][17]

Q2: What analytical techniques are best suited for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reversed-phase C18 column with a UV detector is a good starting point. An acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can help protonate the amino group and improve peak shape.

  • Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used for purity assessment if appropriate internal standards are used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Q3: What are the key safety precautions when handling this compound?

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound is classified as harmful if swallowed and causes skin and eye irritation.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[6]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude solid. Add a few drops of a potential "good" solvent and heat to boiling. If it dissolves, it's a potential candidate. Allow it to cool to see if crystals form. If they do, you have a good single-solvent system. If not, proceed to a two-solvent system test.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat. If using a two-solvent system, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (or the single recrystallization solvent).

  • Drying: Dry the crystals under vacuum.

Purification Workflow Decision Diagram

This diagram outlines a logical workflow for approaching the purification of crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid analysis Purity Analysis (HPLC, NMR) recrys_success Recrystallization Successful? analysis->recrys_success recrystallization Attempt Recrystallization (Single or Two-Solvent System) is_solid->recrystallization Yes oily_crude Crude is an oil or intractable solid is_solid->oily_crude No recrystallization->analysis column_chrom Column Chromatography recrys_success->column_chrom No final_product Pure Product recrys_success->final_product Yes (>95% pure) column_chrom->analysis column_options Select Stationary & Mobile Phase: - Normal Phase (SiO2 + base) - Reversed Phase (C18) - Alumina column_chrom->column_options end Characterize and Store Properly final_product->end oily_crude->column_chrom

Caption: Decision workflow for purifying this compound.

References

  • Wise, S. A., & Nielson, M. P. (2017). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 89(17), 9474-9482.
  • Lee, M. L., & Stuart, J. W. (1982). Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid. Analytical Chemistry, 54(13), 2482-2488.
  • Adejoro, I. A., & Olanrewaju, A. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa, 4(3), 579-590.
  • Chae, H. Z., Uhm, T. B., & Rhee, S. G. (1995). Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. Proceedings of the National Academy of Sciences, 92(19), 9042-9046.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2006). Aminopyridines (2-, 3-, and 4-). (Method PV2143). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Khan, M. F., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(23), 7939.
  • ChemConnections. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Liu, Y., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(5), 1256–1259.
  • Wilson, W. B., & Sander, L. C. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography.
  • Hranjec, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8269-8282.
  • Stasiewicz, M., & Gotor, R. (2011). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Acta Poloniae Pharmaceutica, 68(5), 743-748.
  • Segi, M. (n.d.).
  • Hranjec, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8269-8282.
  • Poimenova, I. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences, 25(11), 5894.
  • Andersson, J. T. (2017). Determination of sulfur heterocycles in coal liquids and shale oils. Analytical Chemistry, 89(17), 9474-9482.
  • Loori, S., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13735.
  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chloropyridine. PubChem. Retrieved from [Link]

  • Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4564-4567.
  • Thepkaew, J., et al. (2016). Spectrophotometric Method for the Determination of Total Thiols in Human Urine. Analytical Letters, 49(15), 2465-2475.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Mishin, V., & Forkert, P. G. (2015). The role of thiols in antioxidant systems. Journal of Biological Chemistry, 290(51), 30416-30425.
  • Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 7). Oxidation and Reduction Reactions of Thiols. YouTube. Retrieved from [Link]

  • Karami, B., et al. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using. Turkish Journal of Chemistry, 29(5), 539-545.
  • Ciba-Geigy Ag. (1974). Preparation of 2-chloro-3-aminopyridine. U.S.

Sources

Side-product formation in the synthesis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-Amino-3-chloropyridine-4-thiol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and minimize the formation of unwanted side-products.

I. Overview of the Synthesis and Potential Side-Products

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is a di- or tri-substituted chloropyridine, which is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). While this reaction can be efficient, the nature of the starting materials and the thiol product makes the formation of side-products a significant challenge.

This guide will focus on the most probable side-products based on the reactivity of the species involved:

  • Disulfide Formation: The primary and most common impurity is the disulfide dimer of the target molecule. Thiols are readily oxidized, especially in the presence of air (oxygen), to form S-S bonds.

  • Hydrolysis Products: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyridine derivative. This is particularly relevant if water is present in the reaction mixture or during workup.

  • Over-reduction: While less common under standard thiolation conditions, the use of certain reducing agents or reaction conditions could potentially lead to the reduction of the pyridine ring, resulting in di- or tetrahydro-pyridine derivatives.

II. Troubleshooting Guides for Side-Product Formation

This section is designed to help you identify the root cause of side-product formation and provides actionable steps to mitigate these issues.

A. Issue: High Levels of Disulfide Impurity

Q1: My final product is contaminated with a significant amount of a higher molecular weight species, which I suspect is the disulfide dimer. What causes this and how can I prevent it?

A1: Disulfide formation is the most common side reaction when working with thiols. The thiol group (-SH) of your product is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) between two molecules of the desired product.

Root Causes and Mitigation Strategies:

Root Cause Explanation Mitigation Strategy
Exposure to Air (Oxygen) Oxygen is the primary oxidant responsible for the conversion of thiols to disulfides. This can occur during the reaction, workup, or purification stages.[1]1. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel with the inert gas before adding reagents.[1] 2. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles. 3. Minimize Headspace: Use a reaction vessel that is appropriately sized for the reaction volume to minimize the amount of air in the headspace.
Presence of Oxidizing Agents Trace amounts of oxidizing impurities in the starting materials or solvents can catalyze disulfide formation.1. Use High-Purity Reagents: Ensure that all starting materials and solvents are of high purity and free from oxidizing contaminants.
Elevated pH during Workup The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the neutral thiol (R-SH).[2]1. Acidify During Workup: During the aqueous workup, acidify the mixture to a pH where the thiol is protonated before extraction. 2. Use a Reducing Wash: Wash the organic extract with a dilute solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to reduce any disulfide that may have formed.
Prolonged Reaction or Purification Times The longer the thiol is exposed to potentially oxidizing conditions, the greater the likelihood of disulfide formation.1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and work it up promptly upon completion. 2. Efficient Purification: Perform purification steps (e.g., chromatography) as quickly as possible. Consider using a mobile phase that has been sparged with an inert gas.

Experimental Protocol: Minimizing Disulfide Formation

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition:

    • Dissolve the dichloropyridine starting material in a degassed aprotic solvent (e.g., DMF or DMSO).

    • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in degassed solvent.

    • Add the NaSH solution to the reaction mixture dropwise at a controlled temperature.

  • Workup:

    • Upon reaction completion, cool the mixture and quench by pouring it into a degassed, dilute acidic solution (e.g., 1 M HCl) to neutralize the excess base and protonate the thiol.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute solution of sodium bisulfite, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

B. Issue: Presence of a Hydroxypyridine Impurity

Q2: I am observing an impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. How can I avoid this hydrolysis side-product?

A2: The presence of a hydroxypyridine impurity indicates that nucleophilic substitution of the chloro group by water or hydroxide has occurred. Chloropyridines can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures.[3]

Root Causes and Mitigation Strategies:

Root Cause Explanation Mitigation Strategy
Presence of Water in the Reaction Water can act as a nucleophile, leading to the formation of the hydroxypyridine side-product.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider using a drying tube on the reaction apparatus.
Basic Reaction Conditions Hydroxide ions (OH⁻) are stronger nucleophiles than water and will more readily displace the chloro group. If the reaction is run under basic conditions, any residual water will be more reactive.1. Control Stoichiometry: Use a carefully controlled amount of base, if one is required for the reaction, to avoid a large excess. 2. Non-Aqueous Base: If a base is necessary, consider using a non-aqueous, non-nucleophilic base.
Elevated Reaction Temperature Higher temperatures can promote the hydrolysis reaction.1. Optimize Temperature: Determine the lowest effective temperature for the desired thiolation reaction to proceed at a reasonable rate. Monitor the reaction closely to avoid unnecessarily long heating times.
Aqueous Workup under Basic Conditions Prolonged exposure to basic aqueous solutions during workup can lead to hydrolysis.1. Prompt and Neutral/Acidic Workup: Perform the aqueous workup promptly after the reaction is complete. If possible, conduct the workup under neutral or slightly acidic conditions.

Experimental Protocol: Avoiding Hydrolysis

  • Anhydrous Setup:

    • Thoroughly flame-dry all glassware before use.

    • Use anhydrous solvents, for example, by distillation from a suitable drying agent or by using commercially available dry solvents.

  • Reaction Conditions:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • If a base is required, use the stoichiometric amount of a non-nucleophilic base.

  • Workup:

    • Quench the reaction by adding it to a cooled, dilute acidic solution rather than a basic one.

    • Minimize the time the product is in contact with the aqueous phase during extraction.

III. Frequently Asked Questions (FAQs)

Q3: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, real-time monitoring of the reaction's progress. The starting material, product, and major side-products (like the disulfide) will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful technique for quantitative analysis of the product's purity. A reversed-phase C18 column is a good starting point. The disulfide dimer will typically have a longer retention time than the thiol monomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the product and impurities by their mass-to-charge ratio. This is the most definitive way to confirm the presence of the desired product and to identify the molecular weights of any side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product. The presence of a signal for the SH proton (which may be broad and its chemical shift can be concentration and solvent-dependent) is a key indicator of the desired thiol.

Q4: My purification by column chromatography is difficult, and I suspect the thiol is degrading on the silica gel. What are my options?

A4: Thiols can sometimes be problematic to purify by standard silica gel chromatography due to their potential for oxidation on the silica surface. Here are some strategies to improve the purification:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a non-nucleophilic base, such as triethylamine, by including a small percentage (e.g., 0.5-1%) in the eluent. This can help to neutralize acidic sites on the silica that may promote degradation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or cyano.

  • Work Quickly: As mentioned before, minimizing the time the compound spends on the column is crucial.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography.

Q5: Can I reduce the disulfide impurity back to the desired thiol?

A5: Yes, if you have a significant amount of the disulfide, it is often possible to reduce it back to the thiol. Mild reducing agents are typically used for this purpose.

  • Dithiothreitol (DTT): DTT is a common and effective reagent for reducing disulfide bonds.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is another effective reducing agent that is odorless and works over a wider pH range than DTT.

  • Sodium Borohydride (NaBH4): In some cases, a mild hydride reducing agent can be used, but care must be taken to avoid reduction of other functional groups.

After reduction, the product will need to be re-isolated and purified.

IV. Visualized Workflows and Mechanisms

A. Synthetic Pathway and Side-Product Formation

G cluster_0 Main Synthetic Pathway cluster_1 Side-Product Formation Starting Material 2,3-Dichloro-4-aminopyridine Product This compound Starting Material->Product  + NaSH (S_NAr) Side_Product_2 Hydroxypyridine Starting Material->Side_Product_2  + H_2O (Hydrolysis) Side_Product_1 Disulfide Dimer Product->Side_Product_1  Oxidation (O_2) G Start High Disulfide Impurity Detected Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Implement_Inert Implement N2 or Ar atmosphere. Degas solvents. Check_Inert->Implement_Inert No Check_Workup Is the workup performed under acidic/neutral conditions? Check_Inert->Check_Workup Yes Implement_Inert->Check_Workup Acidify_Workup Acidify workup to protonate the thiol. Check_Workup->Acidify_Workup No Check_Purity Are reagents and solvents of high purity? Check_Workup->Check_Purity Yes Acidify_Workup->Check_Purity Use_High_Purity Use high-purity, oxygen-free reagents. Check_Purity->Use_High_Purity No Consider_Reduction Consider post-purification reduction of the disulfide. Check_Purity->Consider_Reduction Yes Use_High_Purity->Consider_Reduction End Reduced Disulfide Impurity Consider_Reduction->End

Caption: Decision tree for troubleshooting disulfide formation.

V. References

Sources

Optimizing reaction conditions for derivatizing 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As Senior Application Scientists, we have designed this troubleshooting guide to help researchers and drug development professionals optimize the derivatization of 2-Amino-3-chloropyridine-4-thiol. This guide bridges the gap between theoretical reaction mechanisms and field-proven benchtop solutions.

Pathway Visualization: Thiol Derivatization Workflow

Understanding the chemical state of your starting material is the first step to a successful reaction. The diagram below illustrates the critical pathways—from resolving oxidized inactive states to achieving chemoselective S-alkylation.

ThiolOptimization Disulfide Disulfide Dimer (Oxidized Inactive State) TCEP TCEP Reduction (pH 1.5 - 8.5) Disulfide->TCEP Cleavage of S-S bond FreeThiol This compound (Active Monomer) TCEP->FreeThiol Yields free -SH Cond_S Soft Electrophile + Mild Base (DIPEA/K2CO3) FreeThiol->Cond_S Chemoselective route Cond_N Hard Electrophile + Strong Base (NaH) FreeThiol->Cond_N Non-selective route Target Target S-Alkyl Derivative (High Yield) Cond_S->Target S-Alkylation Byproduct N-Alkyl / S,N-Dialkyl Byproducts (Reaction Impurity) Cond_N->Byproduct N-Alkylation

Reaction workflow for the chemoselective S-alkylation of this compound.

Troubleshooting & FAQs

Q1: My alkylation reaction yields a mixture of S-alkylated and N-alkylated products. How can I achieve strict S-regioselectivity? A: This is a classic chemoselectivity issue driven by the presence of two competing nucleophilic centers: the exocyclic amine (-NH₂) and the thiol (-SH). According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a "soft" nucleophile, whereas the amine is "hard."

To achieve strict S-regioselectivity, you must avoid strong bases (like NaH or KOtBu) that will indiscriminately deprotonate the amine. Instead, use a mild, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA/DIEA) or a weak inorganic base like K₂CO₃. Patent literature detailing the synthesis of SHP2 inhibitors demonstrates that reacting this compound with DIEA in dioxane under an inert atmosphere yields highly selective S-alkylation [1].

Q2: I am observing poor yields, and my LC-MS shows a mass corresponding to a dimer. How do I prevent or reverse this? A: The thiol group is highly susceptible to oxidative dimerization into a disulfide bond (R-S-S-R) in the presence of atmospheric oxygen. This oxidation is heavily accelerated at alkaline pH values because the highly reactive thiolate anion (R-S⁻) is more prevalent than the neutral thiol [2].

To reverse this, you must reduce the disulfide back to the free thiol. We highly recommend using Tris(2-carboxyethyl)phosphine (TCEP) over Dithiothreitol (DTT). TCEP is a potent, odorless reducing agent that operates efficiently across a broad pH range (1.5–9.0) [3]. Crucially, because TCEP does not contain thiol groups itself, it will not compete with your substrate for the electrophile, meaning it does not need to be removed prior to the alkylation step [4].

Q3: How does the 3-chloro substituent impact the reaction kinetics and conditions? A: The chloro group at the 3-position is positioned ortho to both the amine and the thiol. It exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent thiol, making it more acidic and easier to deprotonate with milder bases. However, it also introduces significant steric bulk. While the increased acidity aids in thiolate formation, the steric hindrance dictates that bulky electrophiles may require slightly elevated temperatures (40°C–60°C) to achieve full conversion, whereas primary alkyl halides will react readily at room temperature.

Condition Optimization Matrix

To facilitate rapid experimental design, summarize your reaction parameters using the following validated matrix. This ensures you are pairing the correct reagents to drive the reaction toward your target derivative.

ParameterOptimal for S-Alkylation (Target)Conditions Leading to N-Alkylation (Avoid)
Base Selection DIPEA, K₂CO₃, Cs₂CO₃NaH, KOtBu, n-BuLi
Base Strength (pKa) ~10.0 – 11.0 (Conjugate acid)> 16.0
Solvent System Dioxane, DMF, THF (Polar Aprotic)Protic solvents (masks thiolate via H-bonding)
Electrophile Soft Alkyl halides (I > Br > Cl)Hard electrophiles (e.g., Acyl chlorides)
Atmosphere Argon or Nitrogen (Inert)Ambient Air (Promotes disulfide formation)
Reducing Agent TCEP (1-10 mM, compatible in-situ)None / DTT (Requires removal before alkylation)

Validated Methodology: One-Pot Disulfide Reduction and Chemoselective S-Alkylation

This protocol is designed as a self-validating system . By incorporating analytical checkpoints, you ensure the substrate is in its active monomeric state before committing expensive or complex electrophiles to the reaction.

Materials Required:

  • This compound

  • TCEP Hydrochloride (Tris(2-carboxyethyl)phosphine) [5]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dioxane or DMF

  • Alkylating agent (e.g., primary alkyl bromide)

Step-by-Step Procedure:

  • Solvent Degassing: Sparge anhydrous dioxane with Argon for 15 minutes to displace dissolved oxygen.

  • Substrate Dissolution: Dissolve this compound (1.0 equiv) in the degassed solvent under an Argon atmosphere.

  • In-Situ Reduction: Add TCEP·HCl (0.1 to 0.5 equiv, depending on the extent of oxidation observed in your starting material). Stir at room temperature for 15–30 minutes [3].

  • Self-Validation Checkpoint: Pull a 5 µL aliquot and analyze via LC-MS. Causality check: You must confirm the disappearance of the dimer mass and the dominance of the free thiol monomer before proceeding. If the dimer persists, add an additional 0.1 equiv of TCEP.

  • Base Addition: Once reduction is confirmed, add DIPEA (1.5 to 2.0 equiv). The mild base will selectively deprotonate the highly acidic thiol over the amine [1].

  • Electrophile Addition: Dropwise, add the alkylating agent (1.1 equiv).

  • Reaction Monitoring: Stir at room temperature (or up to 50°C for sterically hindered electrophiles) for 2–4 hours. Monitor by TLC or LC-MS until the free thiol is consumed.

  • Quenching & Isolation: Quench the reaction with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors Google Patents URL
  • Disulfide reduction using TCEP reaction Bio-Synthesis URL: [Link]

Technical Support Center: Stability & Handling of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a critical building block in the synthesis of allosteric SHP2 inhibitors and other complex pharmacophores[1], 2-Amino-3-chloropyridine-4-thiol presents unique handling challenges. Its dual functionality—an exocyclic amine and a highly reactive pyridine-4-thiol—makes it highly susceptible to rapid degradation in solution.

This guide is designed for drug development professionals and synthetic chemists to understand the mechanistic causality of these stability issues and to implement self-validating protocols that ensure experimental integrity.

I. Mechanistic Workflow: Degradation & Stabilization

To troubleshoot stability, we must first understand the thermodynamic and kinetic pathways acting on the molecule in solution. Pyridine-4-thiols are governed by a delicate thione-thiol tautomeric equilibrium. In polar solvents, the equilibrium shifts toward the thione form, which acts as a kinetic funnel toward irreversible oxidative dimerization[2].

StabilityPathway A This compound (Thiol Form) B Thione Tautomer (Favored in Polar Solvents) A->B Polar Solvents (e.g., DMSO, H2O) C Symmetrical Disulfide (Precipitate / Inactive) A->C O2, Trace Metals Neutral/High pH D Stabilized Monomer (Ready for Coupling) A->D Acidic pH (4-5) Degassing B->C Oxidative Dimerization C->D Reduction (TCEP / DTT)

Degradation pathways and stabilization logic for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why does my stock solution of this compound turn cloudy and yellow over a few days? Causality: You are observing the macroscopic evidence of oxidative dimerization. Pyridine-4-thiols undergo thione-thiol tautomerism[2]. In polar solvents (like DMSO or water), the equilibrium favors the thione form. This intermediate rapidly reacts with dissolved oxygen to form a symmetrical disulfide[2]. Because the resulting disulfide dimer has a significantly higher molecular weight and altered polarity, it is highly insoluble and crashes out of solution, causing the observed cloudiness and yellow spectral shift.

Q2: How does pH affect the oxidation rate of my stock solution? Causality: Thiol oxidation is exponentially dependent on pH[3]. At neutral to alkaline pH, the thiol group deprotonates to form a highly nucleophilic thiolate anion. This increases the HOMO energy of the sulfur atom, drastically accelerating single-electron transfer to oxygen and subsequent disulfide formation. Maintaining the solution at an acidic pH (e.g., pH 4–5) keeps the thiol protonated, reducing its reactivity and thermodynamically locking it in the monomeric state[4].

Q3: Can I store aqueous solutions of this compound for extended periods? Causality: It is strongly discouraged. Aqueous solutions of aminopyridines and thiols are generally unstable for more than 24 hours due to dissolved oxygen and trace transition metals that catalyze radical-mediated oxidation[5]. If storage is absolutely mandatory, the solvent must be rigorously degassed, purged with an inert gas (Argon/N2), and stored at -20°C.

III. Quantitative Stability Data

The following table summarizes the half-life and monomeric integrity of this compound under various solvent and additive conditions. Use this data to select the optimal matrix for your specific assay or synthetic step.

Solvent SystempHAdditivesTemperatureEstimated Stability (Monomer >95%)
DMSO (Ambient) N/ANone25°C< 12 hours
DMSO (Degassed) N/ANone25°C48 hours
Aqueous Buffer 7.4None25°C< 4 hours
Aqueous Buffer 4.5None25°C24 hours
Aqueous Buffer 7.41 mM TCEP25°C> 7 days

IV. Self-Validating Experimental Protocols

To ensure reproducibility, do not assume the integrity of your thiol. The following protocols are designed as self-validating systems to guarantee the monomeric state of this compound prior to use.

Protocol A: Preparation of a Stabilized Stock Solution for Pd-Catalyzed Cross-Coupling

When synthesizing SHP2 inhibitors via Buchwald-Hartwig or similar C-S cross-coupling reactions[1][6], the thiol must be strictly monomeric to prevent catalyst poisoning.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane or DMF with Argon for 30 minutes to strip dissolved oxygen.

  • Reagent Addition: In a glovebox or under positive Argon pressure, dissolve this compound to the desired concentration (e.g., 0.1 M).

  • In Situ Reduction: Add 1.1 equivalents of immobilized TCEP (Tris(2-carboxyethyl)phosphine) to the solution.

    • Causality: TCEP reduces any pre-formed disulfides back to the active thiol without introducing reactive sulfhydryl groups (unlike DTT) that could compete with your substrate during palladium-catalyzed coupling[4].

  • Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. A perfectly clear supernatant indicates the successful elimination of insoluble disulfide dimers.

Protocol B: Ellman’s Assay for Free Thiol Quantification

To verify the exact concentration of active monomer before a critical biological assay or synthetic step, quantify the free thiol using Ellman's reagent (DTNB)[7].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.

    • Causality: EDTA chelates trace transition metals that would otherwise catalyze rapid thiol oxidation during the alkaline conditions of the assay.

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.

  • Reaction: Mix 50 µL of the DTNB solution with 2.5 mL of buffer and 250 µL of the diluted this compound sample.

  • Incubation: Incubate at room temperature for 15 minutes. The reaction between the free thiol and DTNB releases 2-nitro-5-thiobenzoate (TNB²⁻), yielding a stoichiometric yellow color[7].

  • Measurement: Measure absorbance at 412 nm. Calculate free thiol concentration using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

  • Self-Validation: If the calculated free thiol concentration is <90% of the expected theoretical concentration, discard the stock or treat it with a reducing agent, as unacceptable levels of disulfide formation have occurred.

V. Troubleshooting Guide

Issue: Low yield or complete failure in Pd-catalyzed C-S coupling (e.g., coupling with 2-bromo-5-chloro-3-methylpyrazine)[8].

  • Root Cause: Thiol degradation to a disulfide dimer. Disulfides do not participate in the desired cross-coupling and actively coordinate to and poison the palladium catalyst (e.g., Pd2(dba)3). Furthermore, if the base (DIEA) is added too early, it deprotonates the thiol, accelerating its oxidation before the catalyst can activate the electrophile[8].

  • Resolution:

    • Use the hydrochloride salt of this compound if available; the protonated amine stabilizes the crystal lattice and reduces ambient oxidation[6].

    • Add the base (DIEA) only immediately prior to the addition of the Pd catalyst and the electrophile, minimizing the lifespan of the highly reactive thiolate anion[8].

VI. References

  • AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors - Google Patents. URL:

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. URL:

  • CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica. URL:

  • The role of thiols and disulfides in protein chemical and physical stability - PMC. URL:

  • 4-Aminopyridine - PRODUCT INFORMATION - Cayman Chemical. URL:

  • WO2020061101A1 - Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors - Google Patents. URL:

  • The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation - Benchchem. URL:

  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents. URL:

Sources

Technical Support Center: Preventing Thiol Group Oxidation During Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the common challenge of thiol group oxidation during chemical reactions. Our goal is to equip you with the knowledge and tools to ensure the integrity of your thiol-containing molecules throughout your experimental workflows.

FAQs - Quick Answers to Common Problems

Q1: How can I tell if my thiol has oxidized?

A: Thiol oxidation most commonly results in the formation of a disulfide bond (R-S-S-R).[1] This can be detected by several analytical methods:

  • Mass Spectrometry: An increase in molecular weight corresponding to the loss of two hydrogen atoms and the formation of a disulfide bridge is a clear indicator.

  • NMR Spectroscopy: The disappearance of the thiol proton (-SH) signal in ¹H NMR is a primary indicator of oxidation.

  • Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiols. A decrease in the expected thiol concentration suggests oxidation.[2]

  • Chromatography (HPLC, TLC): The appearance of new, often less polar, peaks or spots can indicate the formation of disulfide-linked species or other oxidation products.[3][4]

Q2: What are the primary causes of thiol oxidation in the lab?

A: The main culprits are:

  • Atmospheric Oxygen: Dissolved oxygen in solvents is a common oxidizing agent.[4]

  • Heat and Light: These can catalyze the oxidation process.[4]

  • Trace Metal Ions: Metal contaminants can facilitate redox cycling and promote oxidation.[5]

  • Incompatible Reagents: Some reagents, even if not strong oxidants, can promote thiol oxidation under certain conditions.

Q3: Can I reverse the oxidation of my thiol?

A: Yes, in most cases. The formation of disulfide bonds is a reversible process.[1] Disulfides can be reduced back to their corresponding thiols using various reducing agents.

Q4: What is the best way to store my thiol-containing compound?

A: To minimize oxidation during storage:

  • Store under an inert atmosphere (argon or nitrogen).[4][6]

  • Use amber vials to protect from light.[4]

  • Store at low temperatures (-20°C or below).[4][6]

  • For sensitive compounds, consider storing them as a solution in a degassed, anhydrous solvent.[6]

Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This section is designed to help you identify and resolve common problems related to thiol oxidation during your experiments.

Symptom Possible Cause Recommended Solution
Low or no desired product yield Unwanted oxidation of the starting thiol, preventing it from participating in the intended reaction.- Degas all solvents and reagents thoroughly before use.- Run the reaction under a strict inert atmosphere (argon or nitrogen).- Add a reducing agent (e.g., TCEP) to the reaction mixture to maintain the thiol in its reduced state.
Formation of unexpected, higher molecular weight side products Formation of disulfide-linked dimers or oligomers.- Confirm disulfide formation using mass spectrometry.- Optimize reaction conditions to be strictly anaerobic.- Consider using a thiol protecting group if the thiol is not the reactive site.
Inconsistent reaction outcomes Variable levels of oxygen or metal ion contamination in different experimental runs.- Standardize your degassing procedure.- Use high-purity, metal-free reagents and solvents.- Consider using a chelating agent (e.g., EDTA) to sequester trace metal ions.
Loss of biological activity (for proteins/peptides) Oxidation of critical cysteine residues, leading to misfolding or inactivation.[1][7]- Add a reducing agent like DTT or TCEP to buffers.- Perform all manipulations at low temperatures.- Ensure proper folding conditions are maintained post-reaction.

In-Depth Protocols - Step-by-Step Methodologies

Protocol 1: Degassing Solvents by Inert Gas Sparging

This is a common and effective method for removing dissolved oxygen from solvents.[8]

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a septum-inlet sidearm

  • Source of inert gas (argon or nitrogen) with a regulator

  • Long needle or sparging tube

  • Vent needle

Procedure:

  • Place the solvent in the flask.

  • Seal the flask with a septum.

  • Insert the long needle or sparging tube so that its tip is below the solvent surface.

  • Insert the vent needle into the septum, not submerged in the solvent.

  • Gently bubble the inert gas through the solvent for 20-30 minutes. The time required depends on the solvent volume and the flow rate of the gas.[8]

  • Once degassing is complete, remove the sparging needle while maintaining a positive pressure of the inert gas. Then, remove the vent needle. The flask is now under an inert atmosphere.

Protocol 2: Reversible Reduction of Disulfide Bonds with TCEP

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and thiol-free reducing agent.[9][10]

Materials:

  • Disulfide-containing sample

  • TCEP hydrochloride

  • Appropriate reaction buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 0.5 M) in your reaction buffer.

  • Dissolve your disulfide-containing sample in the reaction buffer.

  • Add TCEP to the sample solution to a final concentration that provides a 10-50 fold molar excess over the disulfide concentration.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The reduced thiol is now ready for the next step. In many cases, excess TCEP does not need to be removed, especially for subsequent reactions like maleimide conjugations.[11]

Protocol 3: Protection of a Thiol Group as a Thioether

Protecting a thiol as a thioether can be a robust strategy when the thiol needs to be inert during several synthetic steps.[12]

Materials:

  • Thiol-containing compound

  • Protecting group reagent (e.g., benzyl bromide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the thiol-containing compound in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Slowly add the protecting group reagent (e.g., 1.1 equivalents of benzyl bromide).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product into an organic solvent.

  • Purify the protected thiol by column chromatography.

Deprotection conditions will vary depending on the specific protecting group used.

Technical Deep Dive - The Chemistry of Thiol Protection

The Mechanism of Thiol Oxidation

The sulfhydryl group (-SH) of a thiol is susceptible to oxidation, most commonly forming a disulfide bond (-S-S-).[13] This can occur through a one-electron process involving thiyl radicals or a two-electron process via a sulfenic acid intermediate.[14] Atmospheric oxygen, in the presence of catalysts like metal ions, can drive this oxidation.

Thiol1 R-SH Oxidizing_Agent [O] Thiol1->Oxidizing_Agent Thiol2 R-SH Thiol2->Oxidizing_Agent Disulfide R-S-S-R Oxidizing_Agent->Disulfide Water H₂O Oxidizing_Agent->Water

Caption: Oxidation of two thiols to a disulfide.

Reducing Agents: Reversing Disulfide Formation

Reducing agents donate electrons to the disulfide bond, cleaving it to regenerate the two thiol groups.[15]

  • Dithiothreitol (DTT): A classic thiol-based reducing agent that forms a stable six-membered ring after reducing a disulfide.[15] It is most effective at pH > 7.[10]

  • Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is effective over a wider pH range, is more stable, and does not contain a thiol group, making it compatible with subsequent thiol-specific reactions.[10][11]

Disulfide R-S-S-R TCEP TCEP Disulfide->TCEP Thiol1 R-SH TCEP->Thiol1 Thiol2 R-SH TCEP->Thiol2 TCEP_Oxide TCEP=O TCEP->TCEP_Oxide

Caption: Reduction of a disulfide by TCEP.

Thiol Protecting Groups

When the thiol group is not the intended site of reaction, a protecting group can be temporarily installed to prevent its oxidation or participation in side reactions.[16] The choice of protecting group depends on the overall synthetic strategy, as their stability and cleavage conditions vary.

Protecting Group Structure Protection Conditions Deprotection Conditions
Trityl (Trt) -C(Ph)₃Trityl chloride, baseMild acid, TFA
Acetamidomethyl (Acm) -CH₂NHCOCH₃Acm-Cl, baseMercury(II) or Silver(I) salts, Iodine
t-Butyl (tBu) -C(CH₃)₃Isobutylene, acid catalystStrong acid, TFA
S-Acetyl -COCH₃Acetic anhydride, baseMild base
Experimental Workflow for a Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds.[17][18] However, the thiol is susceptible to oxidation, which can reduce the efficiency of the reaction. The following workflow illustrates best practices for preventing this.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Degas_Solvents Degas Solvents (N₂ or Ar sparging) Prepare_Reagents Prepare Reagents (under inert atmosphere) Degas_Solvents->Prepare_Reagents Combine_Reagents Combine Thiol and Alkene in degassed solvent Prepare_Reagents->Combine_Reagents Initiate_Reaction Initiate Reaction (UV light or radical initiator) Combine_Reagents->Initiate_Reaction Quench_Reaction Quench Reaction Initiate_Reaction->Quench_Reaction Purify_Product Purify Product (Chromatography) Quench_Reaction->Purify_Product Analyze_Product Analyze Product (NMR, MS) Purify_Product->Analyze_Product

Caption: Workflow for a Thiol-Ene Reaction.

References

  • NanoTemper Technologies. Reducing Agents. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Oreate AI Blog. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction. [Link]

  • Fiveable. Thiol Oxidation Definition. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • News-Medical.Net. How to Reduce the Oxidation of Therapeutic Proteins. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Ferrer-Sueta, G., Manta, B., Botti, H., Radi, R., & Trujillo, M. (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 29(17), 1694–1712. [Link]

  • Turell, L., Botti, H., Carballal, S., Ferrer-Sueta, G., & Radi, R. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 13(6), 724. [Link]

  • Zondlo, N. J. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. RSC Advances, 13(20), 13645–13653. [Link]

  • Carroll, J. N., & Murphy, M. P. (2020). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 9(11), 1083. [Link]

  • University of York. Degassing solvents. [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS. [Link]

  • Koca, B., & Yildiz, A. (2007). Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments. Asian Journal of Chemistry, 19(7), 5269. [Link]

  • Manoso, A. S., & Ahn, C. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2153–2156. [Link]

  • D'Arcy, B., & Tirelli, N. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 592812. [Link]

  • Zondlo, N. J. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. RSC Advances, 13(20), 13645–13653. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

  • Zondlo, N. J. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. RSC Advances, 13(20), 13645–13653. [Link]

  • Turell, L., Botti, H., Carballal, S., Ferrer-Sueta, G., & Radi, R. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 13(6), 724. [Link]

  • ResearchGate. Several common methods to derivatize the thiol group in proteins to... [Link]

  • Parvez, S., & Ramasarma, T. (2018). ROLE OF THIOLS IN OXIDATIVE STRESS. Free Radical Biology and Medicine, 118, 145–154. [Link]

  • Lund, M. N., Heinonen, M., Baron, C. P., & Estévez, M. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Journal of Agricultural and Food Chemistry, 62(48), 11764–11772. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chen, Y., Li, X., & Zhang, Y. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 164. [Link]

  • Wikipedia. Thiol-ene reaction. [Link]

  • Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. [Link]

  • Twistaroma. Thiol sensing: From current methods to nanoscale contribution. [Link]

  • Jakob, U., & Reichmann, D. (2004). Exploiting Thiol Modifications. PLoS Biology, 2(11), e333. [Link]

  • Tassoni, A. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Singh, Y., & Kumar, S. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. The Journal of Organic Chemistry, 89(1), 1–20. [Link]

  • Wierzbicka, M., & Rachoń, J. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Beilstein Journal of Organic Chemistry, 14, 2038–2046. [Link]

  • Winterbourn, C. C. (2008). Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers. American Journal of Physiology-Cell Physiology, 294(5), C1036–C1040. [Link]

  • University of Rochester. How to Work with Thiols-General SOP. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-chloropyridine-4-thiol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of this versatile building block. My aim is to equip you with the foundational knowledge and practical steps to control your reaction outcomes and accelerate your research.

Understanding the Reactivity of this compound: The Root of Regioselectivity

The key to mastering reactions with this compound lies in understanding its electronic and structural properties. This molecule possesses two primary nucleophilic centers: the amino group at the C2 position and the thiol group at the C4 position. The regioselectivity of its reactions is a direct consequence of the interplay between these two groups, influenced by factors such as tautomerism, the electronic effect of the chloro substituent, and the reaction conditions.

A critical concept to grasp is the predominant tautomeric form of the molecule. While it is named as a "thiol," in solution, it exists in equilibrium with its thione tautomer. For many related mercaptopyridines, the thione form is significantly favored.[1][2] This is a crucial point, as the reactivity of a thione can differ substantially from that of a thiol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common challenges encountered during the synthesis of derivatives from this compound, with a focus on achieving the desired regioselectivity.

Issue 1: My alkylation reaction is not proceeding as expected, and I'm getting a mixture of products.

Underlying Cause: The most common reaction with this substrate is S-alkylation, which is typically the first step in the synthesis of thieno[2,3-b]pyridines.[3][4] However, under certain conditions, N-alkylation of the amino group can occur, leading to a mixture of regioisomers. The sulfur atom in the thiol/thione form is generally a softer and more potent nucleophile than the nitrogen of the amino group, especially under neutral or basic conditions.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • To favor S-alkylation: Employ a mild base such as potassium carbonate or sodium ethoxide in a polar aprotic solvent like DMF or ethanol.[5] These conditions facilitate the deprotonation of the more acidic thiol/thione group, enhancing its nucleophilicity for alkylation.

    • To minimize N-alkylation: Avoid overly strong bases like sodium hydride or organolithium reagents, which can deprotonate the less acidic amino group, leading to competitive N-alkylation.[6]

  • Reaction Temperature:

    • Conduct the alkylation at room temperature or slightly elevated temperatures (e.g., 50-70°C). Higher temperatures can sometimes promote N-alkylation.

  • Nature of the Alkylating Agent:

    • Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will readily react with the more nucleophilic sulfur. Less reactive alkylating agents might require more forcing conditions, which could lead to side reactions.

Table 1: Recommended Conditions for Selective S-Alkylation

ParameterRecommended ConditionRationale
Base K₂CO₃, NaOEt, Et₃NMild bases selectively deprotonate the more acidic thiol/thione.
Solvent DMF, Ethanol, AcetonitrilePolar aprotic solvents facilitate the Sₙ2 reaction.
Temperature Room Temperature to 70°CMinimizes side reactions and potential N-alkylation.
Alkylating Agent Alkyl halides (e.g., R-Br, R-Cl)Standard electrophiles for this transformation.
Issue 2: The subsequent cyclization to form the thieno[2,3-b]pyridine ring is failing or giving low yields.

Underlying Cause: The formation of the thieno[2,3-b]pyridine scaffold is a Thorpe-Ziegler type cyclization, which involves the intramolecular reaction of the amino group with a nitrile group introduced via the alkylating agent (e.g., using chloroacetonitrile).[5][7] Failure in this step can be due to several factors, including incomplete S-alkylation, incorrect reaction conditions for cyclization, or steric hindrance.

Troubleshooting Protocol:

  • Ensure Complete S-Alkylation: Before attempting the cyclization, confirm the complete consumption of the starting material and the formation of the S-alkylated intermediate, for instance by TLC or LC-MS analysis.

  • Cyclization Conditions:

    • The cyclization is typically promoted by a base. If the initial alkylation was performed with a stoichiometric amount of base, an additional amount of a stronger base (e.g., sodium ethoxide) might be necessary to facilitate the intramolecular cyclization.

    • Refluxing in a suitable solvent like ethanol or DMF is often required to drive the cyclization to completion.[3]

  • Steric Considerations:

    • Bulky substituents on the alkylating agent or the pyridine ring can hinder the intramolecular cyclization. In such cases, longer reaction times or higher temperatures may be necessary.

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:

G A This compound B S-Alkylation (e.g., ClCH₂CN, K₂CO₃, DMF) A->B C S-Alkyl Intermediate B->C D Intramolecular Cyclization (e.g., NaOEt, EtOH, reflux) C->D E 3-Aminothieno[2,3-b]pyridine Derivative D->E

Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is S-alkylation generally favored over N-alkylation in this compound?

A1: The preference for S-alkylation is due to a combination of factors:

  • Tautomerism: As mentioned, this compound likely exists predominantly in its thione tautomeric form in solution.[1][2] This places the negative charge on the more electronegative sulfur atom upon deprotonation, making it a highly nucleophilic center.

  • Nucleophilicity: Sulfur is a larger, more polarizable atom than nitrogen, making it a softer and generally more powerful nucleophile, especially towards soft electrophiles like alkyl halides.

  • Acidity: The thiol/thione proton is significantly more acidic than the protons of the amino group. Therefore, under basic conditions, the thiol/thione is preferentially deprotonated, generating a potent thiolate/thiolate-like nucleophile.

Q2: How does the 3-chloro substituent affect the regioselectivity?

A2: The chlorine atom at the 3-position is an electron-withdrawing group. Its inductive effect reduces the electron density of the pyridine ring, which can have several consequences:[8][9]

  • Increased Acidity: It increases the acidity of the neighboring amino and thiol/thione protons, making them easier to deprotonate.

  • Modulation of Nucleophilicity: While the overall electron density is reduced, the relative nucleophilicity of the sulfur and nitrogen atoms is still the primary determinant of the reaction site for alkylation.

  • Influence on Ring Reactivity: The chloro group also activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr), although this is less common for the amino and thiol groups to act as leaving groups.

Q3: Can I achieve selective N-alkylation of the amino group?

A3: Selective N-alkylation of the amino group in the presence of a free thiol/thione is challenging. It would likely require protecting the thiol group first. A possible strategy would be:

  • Protection of the Thiol: Protect the thiol group with a suitable protecting group that is stable to the N-alkylation conditions.

  • N-Alkylation: Perform the N-alkylation of the amino group. This itself can be challenging in aminopyridines and may require specific conditions, such as using a strong base to deprotonate the amino group after protecting the thiol.[6]

  • Deprotection: Remove the protecting group from the sulfur to yield the N-alkylated product.

Logical Relationship of Factors Influencing Regioselectivity:

G Regioselectivity Regioselectivity (S- vs. N-Alkylation) Tautomerism Tautomerism (Thiol vs. Thione) Nucleophilicity Nucleophilicity (S vs. N) Tautomerism->Nucleophilicity Nucleophilicity->Regioselectivity Acidity Acidity (SH vs. NH₂) Acidity->Nucleophilicity ReactionConditions Reaction Conditions (Base, Solvent, Temp.) ReactionConditions->Regioselectivity

Sources

Scaling up the synthesis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Scale-Up Synthesis of 2-Amino-3-chloropyridine-4-thiol

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals.

Process Overview & Mechanistic Pathway

The synthesis of this compound (CAS 2055759-39-0)[1], a critical building block for allosteric SHP2 inhibitors[2][3], presents unique scale-up challenges. Direct sulfidation of 3,4-dichloropyridines often yields intractable mixtures of regioisomers and disulfides. To ensure high fidelity on a multi-gram to kilogram scale, we employ a masked-thiol strategy. This involves a regioselective Nucleophilic Aromatic Substitution (SNAr) using a mercaptopropanoate, followed by a base-mediated retro-Michael deprotection[2].

Pathway SM 2-Amino-3,4-dichloropyridine (Starting Material) Masking 2-Ethylhexyl 3-mercaptopropanoate + DIPEA in DMF (90°C) SM->Masking Intermediate Thioether Intermediate (Regioselective SNAr) Masking->Intermediate Base KOtBu in THF (-78°C to RT) Intermediate->Base Fail2 Regioisomer Formation (Excess Heat/Strong Base) Intermediate->Fail2 Avoid Deprotect Retro-Michael Deprotection (Cleavage of Acrylate) Base->Deprotect Product This compound (Target Product) Deprotect->Product Degassed Acid Quench Fail1 Disulfide Dimerization (O2 Ingress) Deprotect->Fail1 Avoid

Workflow for the scalable synthesis of this compound via retro-Michael cleavage.

Process Chemistry FAQs (Troubleshooting the "Why")

Q1: Why use the 2-ethylhexyl 3-mercaptopropanoate route instead of direct sulfidation with NaSH? A: Direct sulfidation of 2-amino-3,4-dichloropyridine with sodium hydrosulfide (NaSH) is notoriously difficult to control on scale. It suffers from poor regioselectivity (competing substitution at the 3-chloro position) and generates highly toxic H2S gas upon acidic workup. By utilizing a masked thiol like 2-ethylhexyl 3-mercaptopropanoate, we leverage the steric bulk and high nucleophilicity of the thiolate to drive a strictly regioselective SNAr at the more activated 4-position. The subsequent retro-Michael deprotection cleanly unmasks the thiol without over-sulfidation[2].

Q2: During the retro-Michael deprotection with Potassium tert-butoxide (KOtBu), my yield dropped to 40% and the product was an insoluble yellow powder. What happened? A: You likely experienced oxidative dimerization. This compound is highly susceptible to aerobic oxidation, forming the corresponding disulfide dimer. In highly basic conditions (KOtBu), the resulting thiolate anion is extremely electron-rich and rapidly reacts with dissolved oxygen. Causality & Solution: The system must be strictly anaerobic. Sparge the THF with Argon for at least 30 minutes prior to the reaction, and quench with degassed acetic acid. If the disulfide has already formed, it can be salvaged by adding a mild reducing agent like dithiothreitol (DTT) or triphenylphosphine (PPh3) prior to isolation.

Q3: The literature reports dosing KOtBu at -78 °C[2]. Is this cryogenic step strictly necessary for scale-up? A: At the bench scale, -78 °C prevents localized exotherms and premature degradation of the acrylate byproduct[2]. However, for pilot-plant scale-up where cryogenic cooling is prohibitive, the reaction can be adapted. By switching to a reverse-addition protocol—slowly dosing a 1 M solution of the thioether intermediate into a pre-cooled (0 to -10 °C) solution of KOtBu in THF—you can control the exotherm and achieve comparable yields without liquid nitrogen.

Q4: Can I purify the final thiol via silica gel chromatography? A: While chromatography is used in discovery chemistry[2], it is not viable for scale-up due to on-column oxidation and the compound's strong coordination to silica. Instead, our protocol utilizes an acid-base crystallization strategy. This is a self-validating purification: only the free thiol will dissolve in aqueous base (forming the sodium thiolate)[3][4], allowing you to filter off any insoluble disulfide dimer before re-precipitating the pure product with acid.

Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure each step meets quality parameters before proceeding.

Step 1: Synthesis of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate
  • Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add 2-amino-3,4-dichloropyridine (50.0 g, 306 mmol), N,N-diisopropylethylamine (DIPEA) (79.2 g, 612 mmol), and anhydrous DMF (400 mL).

  • Addition: Slowly add 2-ethylhexyl 3-mercaptopropanoate (73.5 g, 337 mmol).

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • IPC Check: Take a 10 µL aliquot, dilute in MeCN, and analyze via HPLC. Validation: Proceed only when starting material is <2% AUC.

  • Workup: Cool to room temperature. Pour the mixture into ice water (1.5 L) under vigorous stirring. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 300 mL) to remove DMF.

  • Concentration: Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the thioether intermediate as a viscous oil.

Step 2: Retro-Michael Deprotection to this compound
  • Degassing (Critical): Charge the thioether intermediate (approx. 105 g, 304 mmol) into a 2 L reactor. Add anhydrous THF (1 L). Sparge the solution with Argon via a subsurface frit for 45 minutes.

  • Cooling: Cool the reactor to -78 °C (or -10 °C if using the modified scale-up reverse-addition method).

  • Deprotection: Dropwise add Potassium tert-butoxide (1 M in THF, 610 mL, 610 mmol) over 1 hour, maintaining the internal temperature[2].

  • Reaction: Stir for 1 hour at the addition temperature, then allow it to slowly warm to 0 °C.

  • Quench: Quench the reaction strictly under Argon by adding degassed glacial acetic acid (40 mL) until the pH reaches 5-6.

  • Isolation (Self-Validating): Concentrate the THF in vacuo. Suspend the crude residue in 0.5 M degassed NaOH (500 mL). The desired thiol will dissolve as the sodium salt[3]. Filter the aqueous layer through Celite to remove any insoluble disulfide dimer or organic impurities. Wash the basic aqueous phase with Hexanes (2 x 200 mL) to extract the cleaved 2-ethylhexyl acrylate byproduct.

  • Precipitation: Slowly acidify the clear aqueous filtrate with 1 M HCl to pH 4. The product, this compound, will precipitate as a bright yellow solid[2].

  • Drying: Filter under a nitrogen blanket and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Troubleshooting Data

Use the following table to diagnose and correct deviations during the scale-up workflow.

Observation / IssueAnalytical Marker (LC-MS)Root CauseCorrective Action
Low Yield in Step 1 High unreacted 3,4-dichloropyridineInsufficient nucleophilicity of thiolAdd 0.1 eq of KI to catalyze the SNAr, or ensure DIPEA is strictly anhydrous.
Insoluble Yellow Powder m/z = 319.0 [M+H]+ (Disulfide Dimer)Oxygen ingress during KOtBu deprotectionResuspend in MeOH, add 1.2 eq DTT or NaBH4, stir for 2h, then re-precipitate.
Regioisomer Impurity m/z = 345.1 [M+H]+ (Isomeric thioether)Substitution at the 3-chloro positionKeep Step 1 temperature strictly ≤90 °C. Do not use stronger bases like NaH.
Product Oil instead of Solid Residual 2-ethylhexyl acrylateIncomplete removal of the cleaved protecting groupEnsure the basic aqueous phase (Step 2, Action 6) is thoroughly washed with Hexanes.

References

1.[2] Vertex Pharmaceuticals Incorporated. (2018). 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors (WO2018013597A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1aLx1p72jq-xqwagExoRgEWbeTSwusYewzH1xv1rU6_aFFPor2V-dVPwvZCyJ4bwpK5ztDpQt15wUK1Vv1yMVBhw7uT_3epz3m4BhvPt6BOyk5HdbI7esPFD-lh9aFQK42TXd_pXzTDVFzEUq-g==] 2. Jacobio Pharmaceuticals Co., Ltd. (2020). (s)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine as shp2 (EP3712151B1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr7AXzG-x7BOGFsDA7iwQpn5MerBSuR0Ee3Wy3h2l2fAZDJtE_A1-8Tie_WwxM-3Mfo0Mxi-9KhEWyOJ_ffjr6SLaN_qT73OoyB16-hdz623QBQ_V869VRFl9aFG7nh5kEwcTyj22rKUmpg==] 3. Sigma-Aldrich. Amino thiol / this compound (CAS 2055759-39-0). MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCqpOIERzPuSHDB_fNlPWqP7BQ2Ae2HEhH5NJ_FE1YoGH-U2XuaGzbYhL5JXCroYz2hG18lQV6nESokaYDjZdNvtzF7xCPSUr2eaDC3Fyv_wK_NrQ_uyLKhTSHigHYTN4yXmrDRQj-UkjuvJ6fTFxAnd4RqjDPZKr65JKJZOOYKXDl8q7Qvl1LYlTkUi2hEUtlTsKHoGG19-01BW-E5gSNlopDgBIWC6cPEOYhvX0PDtzKmTdEYcgb1O-PYm_Li4D2KTmhLM=] 4.[4] ChemScene. Sodium 2-amino-3-chloropyridine-4-thiolate (CAS 2055759-40-3). ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcA0l_H3W_RAVwSykoDVYIYThQiHCvHun8t9taSFRumdG3m5-V0T3jywlVJhmTNnppLpFMAzbJ9TkUma1W9GUsTFl7zDpAeP5p_PAXvGjN-C0zAzC4ohfFFoMBiY1GfwwbP3IV_vQ=]

Sources

Removal of impurities from crude 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for research and development professionals handling 2-Amino-3-chloropyridine-4-thiol (CAS: 2055759-39-0). It prioritizes yield recovery and high-purity isolation through the exploitation of the molecule's amphoteric physicochemical properties.

Topic: Impurity Removal & Stability Management Document ID: TS-APT-04 Status: Active

Compound Profile & Critical Properties

Before initiating purification, understand the physicochemical behavior that dictates the separation strategy.

PropertyDescriptionImpact on Purification
Chemical Nature Amphoteric (Zwitterionic potential)Soluble in both strong acid (cationic) and strong base (anionic). Precipitates at isoelectric point (pI).
Oxidation State High susceptibility to air oxidationRapidly forms the disulfide dimer Bis(2-amino-3-chloropyridin-4-yl)disulfide, often seen as a yellow insoluble solid.
Solubility Low in neutral water; High in DMSO/DMFWater washes at neutral pH remove inorganic salts but not the organic product.
Thermal Stability ModerateAvoid temperatures >60°C during drying to prevent desulfurization or polymerization.

Troubleshooting & FAQs

Direct solutions to common isolation failures.

Q1: My product has turned from an off-white powder to a bright yellow solid that is insoluble in dilute acid. What happened?

Diagnosis: You have formed the disulfide dimer . The thiol group at C4 is highly nucleophilic and prone to oxidation by atmospheric oxygen, especially in basic solutions or during slow drying. The dimer is significantly less soluble in aqueous acid than the monomer.

Corrective Action (Reduction Protocol): You must reduce the disulfide bond to regenerate the thiol.

  • Suspend the yellow solid in Acetic Acid (AcOH) .

  • Add Zinc dust (Zn) (3.0 equivalents) slowly at room temperature.

  • Stir for 2–4 hours. The mixture should bleach to a lighter color.

  • Filter off excess Zn.

  • Concentrate the filtrate or neutralize carefully to precipitate the monomeric thiol.

    • Alternative (Lab Scale): Use Dithiothreitol (DTT) or TCEP in aqueous methanol if the quantity is small (<1g).

Q2: NMR shows high purity, but elemental analysis indicates excess Sodium (Na) and Chlorine (Cl). How do I remove inorganic salts?

Diagnosis: Salt entrapment during isoelectric precipitation. Because the compound precipitates rapidly when neutralizing alkaline solutions, NaCl is often trapped within the crystal lattice.

Corrective Action (Slurry Wash): Do not recrystallize immediately. Instead, perform a hot water slurry .

  • Suspend the crude solid in deionized water (10 mL/g).

  • Heat to 50°C for 30 minutes with vigorous stirring.

  • Filter while warm.

    • Mechanism:[1][2][3] The inorganic salts dissolve in the warm water, while the zwitterionic organic thiol remains insoluble at neutral pH.

Q3: I cannot remove the starting material (2-Amino-3,4-dichloropyridine). Recrystallization isn't working.

Diagnosis: Similar solubility profiles. Both the starting material and product are soluble in organic solvents, making standard recrystallization inefficient.

Corrective Action (Acid-Base Swing): Leverage the acidity of the thiol (pKa ~6-7). The starting material (chloro-pyridine) lacks this acidic proton.

  • Dissolve the crude mixture in 1M NaOH .

    • Result: The Thiol becomes the Thiolate anion (soluble). The Chloro-impurity remains neutral (insoluble).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM .

    • Result: The impurity moves to the organic layer. The product stays in the water.

  • Separate layers and acidify the aqueous phase to pH 5–6.

    • Result: The pure thiol precipitates.

Master Purification Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best for removing non-acidic impurities (starting materials) and inorganic salts.

Reagents: 2M NaOH, 2M HCl, Ethyl Acetate, Deionized Water.

  • Dissolution: Suspend crude material in water (5 mL/g). Add 2M NaOH dropwise until pH > 12. The solution should become clear (yellowish).

  • Filtration: If any solids remain (dimer or inorganic insolubles), filter them out.

  • Organic Wash: Extract the alkaline aqueous solution with Ethyl Acetate (2 x volume). Discard the organic layer (contains non-thiol impurities).

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 2M HCl while stirring.

    • Critical Step: Monitor pH.[4][5] As you approach pH 6.0, a thick precipitate will form. Stop at pH 5.5–6.0. Going too acidic (pH < 2) will redissolve the compound as the pyridinium salt.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum/Nitrogen.

Protocol B: Disulfide Scavenging (Recovery)

Use this if your material has oxidized during storage.

Reagents: Triphenylphosphine (PPh3), Dioxane, Water, HCl.

  • Dissolve the oxidized crude in Dioxane/Water (4:1) .

  • Add Triphenylphosphine (1.1 eq relative to dimer content).

  • Add catalytic HCl (3-4 drops). Heat to 50°C for 1 hour.

  • Basify to pH 10 (NaOH), wash with EtOAc (removes PPh3 and PPh3=O).

  • Acidify aqueous layer to pH 6 to precipitate the thiol.

Visual Workflows

Diagram 1: Acid-Base Purification Logic

This workflow illustrates the solubility switches used to separate the target thiol from both amine-based impurities and salts.

PurificationLogic Start Crude Mixture (Thiol, Salts, Precursors) BaseStep Add 1M NaOH (pH > 12) Start->BaseStep Extraction Wash with EtOAc BaseStep->Extraction AqPhase Aqueous Phase (Thiolate Anion + Salts) Extraction->AqPhase Product stays in Water OrgPhase Organic Phase (Discard Precursors) Extraction->OrgPhase Impurities removed AcidStep Add HCl to pH 6.0 AqPhase->AcidStep Precipitate Precipitate Forms (Neutral Zwitterion) AcidStep->Precipitate Isoelectric Point Filtrate Filtrate (Dissolved Salts) AcidStep->Filtrate NaCl stays in solution Final Pure this compound Precipitate->Final Filter & Dry

Caption: Separation of this compound via pH-dependent solubility switching.

Diagram 2: Disulfide Reduction Mechanism

Visualizing the recovery of oxidized product using Zinc/Acetic Acid.

ReductionPathway Dimer Disulfide Dimer (Insoluble/Yellow) Zn Zn / AcOH Dimer->Zn Reduction Intermediate Zinc Thiolate Complex Zn->Intermediate AcidWorkup Acid Hydrolysis Intermediate->AcidWorkup Product Monomeric Thiol (Active) AcidWorkup->Product Regeneration

Caption: Reductive cleavage of the disulfide impurity to regenerate the active thiol monomer.

References

  • National Institutes of Health (NIH). (2022). Quantification and Reduction of Thiols and Disulfides in Protein Chemistry. PMC Articles. Retrieved from [Link]

  • ResearchGate. (2025). Adsorption and Stability of 4-Mercaptopyridine Derivatives. Retrieved from [Link]

Sources

Handling and storage recommendations for 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-chloropyridine-4-thiol

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated support guide for this compound (CAS No. 2055759-39-0). This resource is designed to provide you with in-depth technical insights, field-proven handling protocols, and robust troubleshooting advice to ensure the integrity of your experiments and the success of your research. The unique reactivity of the thiol group in this molecule necessitates stringent handling and storage practices. This guide explains the causality behind these protocols to empower you with the knowledge to prevent common pitfalls.

Section 1: Quick Reference Data

For ease of use, the critical handling and storage parameters for this compound are summarized below. Adherence to these conditions is paramount for maintaining the compound's purity and reactivity.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Refrigerated (2-8°C) or Freezer (<-15°C)[1]Minimizes thermal degradation and slows oxidation kinetics. Freezer storage is preferred for long-term stability.
Atmosphere Inert Gas (Nitrogen or Argon)[2][3]The thiol group is highly susceptible to oxidation by atmospheric oxygen, leading to disulfide dimer formation.
Light Sensitivity Protect from Light; Store in Amber Vials[4]Photons can catalyze the formation of thiyl radicals, initiating degradation and dimerization pathways.[5]
Moisture Protect from Moisture; Store in a Desiccated Environment[3]Moisture can facilitate hydrolytic degradation pathways and may accelerate oxidation.
Container Tightly Sealed Container[3][6][7]Prevents exposure to air and moisture.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[2][3][6]These materials will readily react with and degrade the compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the use of this compound in a laboratory setting.

Storage & Stability

Q1: What are the absolute ideal storage conditions for long-term stability of this compound?

For maximum shelf-life and purity, the compound should be stored in a tightly sealed amber vial, with the headspace purged with an inert gas like argon or nitrogen, and placed in a freezer at or below -15°C.[2][3][4] This combination of conditions provides a robust defense against the primary degradation pathways: oxidation, photodegradation, and thermal decomposition.

Q2: You emphasize storage under an inert atmosphere. Why is this so critical for this specific molecule?

The causality lies in the chemistry of the thiol (-SH) group. Thiols are easily oxidized, especially in the presence of oxygen. This process often proceeds via a thiyl radical intermediate, leading to the formation of a disulfide bond between two molecules.[5] This creates a disulfide dimer, which is the most common impurity found in aged or improperly stored samples. This dimer is generally unreactive in subsequent steps where the free thiol is the desired nucleophile, leading to significantly reduced reaction yields.

Q3: I accidentally left the container on the bench for several hours at room temperature. Is the compound still usable?

This depends on the duration and environmental conditions (light exposure, humidity). A few hours in a sealed container may result in minimal degradation. However, the risk of oxidation increases with time. Before using the material in a critical, large-scale, or expensive synthesis, we recommend performing a quality control check. A simple Thin Layer Chromatography (TLC) analysis against a trusted standard or a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can help you identify the presence of the disulfide dimer or other impurities.

Q4: My this compound, which was originally an off-white powder, has developed a yellowish or brownish tint. What does this indicate?

A change in color is a strong visual indicator of chemical degradation. This is often due to the formation of various oxidized species and potentially polymeric byproducts. The thiol group is highly reactive and can be sensitive to trace impurities, air, and light over time.[5] Using discolored material is not recommended, as it will contain a lower concentration of the active compound and introduce impurities that can complicate your reaction and purification steps.

Handling & Safety

Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Given its hazard profile, the following PPE is required:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[3][8]

  • Hand Protection: Wear nitrile gloves, as they are generally resistant to pyridine-based compounds.[8]

  • Body Protection: A standard lab coat should be worn to prevent skin contact.[3][6]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[7][9]

Q6: What are the primary health hazards associated with this compound?

This compound is classified as harmful and an irritant. The primary hazards are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • It may also cause respiratory irritation upon inhalation of dust.[3][10]

Q7: How should I properly dispose of waste containing this chemical?

Dispose of this material and its container to a hazardous or special waste collection point, in accordance with local, regional, and national regulations.[3][6] Do not allow it to enter the environment.

Experimental Troubleshooting

Q8: My reaction yield is consistently low, and I suspect the starting material. How can improper handling of this compound lead to this?

Low yields are the most common consequence of using partially degraded material. The primary culprit is the oxidation of the thiol to a disulfide dimer, as explained in Q2. If your reaction requires the nucleophilic thiol group, the disulfide dimer will be an unreactive spectator. For example, if you expect 100 mg of active thiol but 20% of it has dimerized due to poor storage, you are effectively starting the reaction with only 80 mg of the key reactant, leading to a direct and significant reduction in theoretical yield.

Q9: I'm observing an unexpected peak in my mass spectrometry results with a mass roughly double that of my starting material. What is it?

This is a classic sign of disulfide dimer formation. The mass of the dimer will be (2 * Mass of Monomer) - 2, due to the loss of two hydrogen atoms upon the formation of the S-S bond. This observation strongly suggests that your starting material has been compromised by oxidation. To mitigate this, implement the stringent storage protocols outlined in this guide and consider purifying the starting material via recrystallization or column chromatography if necessary before use.

Section 3: Standard Operating Protocol (SOP)

SOP for Weighing and Preparing a Solution of this compound

This protocol is designed to minimize exposure to the laboratory environment, preserving the compound's integrity.

  • Preparation:

    • Place a clean, dry, amber-colored reaction vessel or vial, along with a magnetic stir bar, in an oven (120°C) for at least 2 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

    • Ensure your solvent is anhydrous and de-gassed (e.g., by sparging with nitrogen or argon for 15-20 minutes).

  • Inert Atmosphere Setup:

    • Assemble the cooled glassware under a positive pressure of nitrogen or argon gas using a manifold or balloon.

    • Allow the inert gas to flush the vessel for several minutes.

  • Weighing:

    • Remove the this compound container from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

    • Quickly weigh the desired amount of the solid and add it to the reaction vessel through the stream of positive inert gas.

    • Immediately and tightly reseal the main container, purge the headspace with inert gas, and return it to cold storage.

  • Solubilization:

    • Using a syringe, add the de-gassed anhydrous solvent to the reaction vessel containing the powder.

    • Begin stirring to dissolve the compound. The solution should be maintained under a positive pressure of inert gas throughout your experiment.

Section 4: Visualizing Degradation

The most prevalent issue with this compound is its degradation via oxidation. The following diagram illustrates this critical transformation from the active monomer to the inactive disulfide impurity.

DegradationPathway cluster_conditions Degradative Conditions Monomer This compound (Active Thiol Monomer) Dimer Disulfide Dimer Impurity (Inactive) Monomer->Dimer Oxidation (O₂, Light, Heat) Oxygen Atmospheric Oxygen Light UV/Light Exposure Heat Improper Storage Temp.

Caption: Oxidative degradation pathway of this compound.

References

  • Biochem Chemopharma. Safety Data Sheet: 2-amino pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta. (2024, November 26). Safety Data Sheet: Pyridine. [Link]

  • ChemSupply Australia. Safety Data Sheet: Pyridine. [Link]

  • Alkali Metals Limited. Material Safety Data Sheet: 2-Amino Pyridine. [Link]

  • Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Pharmaceuticals, 13(10), 325. [Link]

  • ResearchGate. (2023). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]

  • MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]

  • Semantic Scholar. (1997, March 1). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-chloropyridine-4-thiol is a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. Its molecular structure, featuring an amino group, a chlorine atom, and a reactive thiol (sulfhydryl) group, presents unique analytical challenges. The accurate and precise quantification of this compound is paramount for ensuring quality control in manufacturing, characterizing reaction kinetics, and performing stability studies. The inherent reactivity of the thiol group, which is susceptible to oxidation, necessitates careful consideration during sample preparation and method selection to prevent analyte degradation.

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantitative analysis of this compound. We will delve into the foundational principles, detailed experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific application, ensuring data of the highest integrity and reliability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of pyridine derivatives due to its versatility and robustness. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Causality Behind Experimental Choices: The selection of a C18 column is based on its widespread applicability and effectiveness in retaining and separating a broad range of moderately polar to nonpolar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and sharp, symmetrical peaks. The acidic pH, maintained by a buffer like ammonium formate, is crucial for suppressing the ionization of the basic amino group and the acidic thiol group, thereby promoting better retention and peak shape on the reversed-phase column. UV detection is chosen for its simplicity and the fact that the pyridine ring system inherently possesses a chromophore that absorbs UV light.

Detailed Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to obtain a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards at concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

    • Internal Standard (Optional): To improve precision, an internal standard (a structurally similar compound with a different retention time) may be added to all standards and samples at a constant concentration.

  • Instrumentation and Analysis:

    • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: Isocratic elution with a mixture of 20 mM Ammonium Formate buffer (pH 3.0) and Acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Scan for maximum absorbance (typically 220-350 nm for pyridine derivatives); select the wavelength of maximum absorption for quantification.

      • Injection Volume: 10 µL.

    • Analysis Sequence: Equilibrate the system until a stable baseline is achieved. Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the prepared samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should ideally be >0.999.

    • Quantify the amount of the analyte in the samples using the equation derived from the linear regression.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Sample Preparation Filtration Sample Filtration (0.45 µm) Standard_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Sep Chromatographic Separation (C18) HPLC_Injection->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Workflow for quantification via HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers high resolution and sensitivity, making it well-suited for the analysis of volatile and semi-volatile compounds. However, direct analysis of this compound is challenging due to its polarity (from the amino and thiol groups) and low volatility.

Causality Behind Experimental Choices: To make the analyte amenable to GC analysis, a critical derivatization step is required. This process chemically modifies the polar -NH2 and -SH groups into less polar, more volatile, and more thermally stable functional groups. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent improves chromatographic behavior, preventing peak tailing and enhancing sensitivity. The mass spectrometer detector provides high specificity, allowing for positive identification of the analyte derivative based on its unique mass spectrum and fragmentation pattern, which is a significant advantage over UV detection.

Detailed Experimental Protocol: GC-MS with Derivatization
  • Standard and Sample Preparation:

    • Stock and Calibration Standards: Prepare stock and calibration standards in an anhydrous solvent (e.g., pyridine or acetonitrile) as described for HPLC.

    • Sample Preparation: Prepare the sample in the same anhydrous solvent. An extraction step (e.g., liquid-liquid extraction) may be necessary to isolate the analyte from complex matrices.

    • Derivatization:

      • To 100 µL of each standard or sample in a GC vial, add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

      • If necessary, add an internal standard.

      • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.

      • Cool the vial to room temperature before analysis.

  • Instrumentation and Analysis:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Chromatographic Conditions:

      • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

      • Inlet: Splitless mode at 250 °C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10-15 °C/min, and hold for 5-10 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: Scan mode for initial identification of the derivative's mass spectrum. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion and 2-3 characteristic fragment ions of the derivatized analyte.

  • Data Analysis:

    • Confirm the identity of the derivatized analyte peak by its retention time and mass spectrum.

    • Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

    • Quantify the analyte in the derivatized samples using the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Sample Preparation (Anhydrous) Derivatization Derivatization (e.g., Silylation) Standard_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Capillary_Sep Capillary Column Separation (DB-5ms) GC_Injection->Capillary_Sep MS_Detect Mass Spectrometry Detection (EI, SIM) Capillary_Sep->MS_Detect Peak_Integration Peak Integration (Selected Ion) MS_Detect->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Workflow for quantification via GC-MS with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification in complex matrices.

Causality Behind Experimental Choices: This method eliminates the need for derivatization required in GC-MS. Electrospray Ionization (ESI) is the chosen ionization technique as it is a soft method suitable for polar molecules, minimizing fragmentation in the source and preserving the molecular ion. The tandem mass spectrometer (e.g., a triple quadrupole) operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific, characteristic product ion is monitored. This process is highly selective and significantly reduces background noise, resulting in superior sensitivity and specificity compared to HPLC-UV or GC-MS in scan mode.

Detailed Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Preparation is similar to that for HPLC-UV. However, due to the high sensitivity of the method, lower concentration ranges for calibration standards are often required (e.g., 0.05 ng/mL to 50 ng/mL).

    • Rigorous sample clean-up, such as Solid-Phase Extraction (SPE), may be employed to minimize matrix effects that can suppress the ionization efficiency of the analyte.

  • Instrumentation and Analysis:

    • LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • LC Conditions: Similar to the HPLC-UV method, using a C18 column. Gradient elution may be used to improve peak shape and reduce run time. The mobile phase buffers must be volatile (e.g., ammonium formate or formic acid) to be compatible with the MS interface.

    • MS/MS Conditions:

      • Ionization Mode: ESI in positive mode is typically used for aminopyridines.

      • MRM Transitions: The system is optimized by infusing a standard solution of the analyte to determine the optimal precursor ion (typically [M+H]⁺) and the most abundant, stable product ions after collision-induced dissociation (CID). At least two transitions are monitored: one for quantification and one for confirmation.

      • Parameter Optimization: Cone voltage and collision energy are optimized for each MRM transition to maximize signal response.

  • Data Analysis:

    • Quantification is performed using the peak area from the primary MRM transition.

    • A calibration curve is constructed, and the analyte concentration in the samples is determined as with the other methods.

Comparative Performance of Analytical Methods

The selection of the optimal analytical method depends on a balance of performance requirements, sample complexity, and available instrumentation. The table below summarizes the typical performance characteristics of the described techniques for the analysis of a compound like this compound.

Performance MetricHPLC-UV MethodGC-MS Method (with Derivatization)LC-MS/MS Method
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL<0.1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL<0.5 ng/mL
Linearity (R²) >0.999>0.995>0.999
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (% RSD) < 2%< 5%< 5%
Specificity Moderate (Relies on RT)High (Mass Spectrum)Very High (MRM Transition)
Sample Throughput HighLow to Moderate (Derivatization step)Moderate to High
Cost & Complexity LowModerateHigh

Decision Guide for Method Selection

Choosing the right analytical technique is a critical decision driven by the specific goals of the analysis. The following decision tree provides a logical framework for selecting the most appropriate method.

Decision_Tree Start What is the primary analytical goal? QC_Goal Is high specificity critical? Start->QC_Goal Routine QC / High Concentration Assay Trace_Goal LC-MS/MS is the superior choice. (High Sensitivity & Specificity) Start->Trace_Goal Trace Analysis / Complex Matrix (e.g., biological) Volatile_Goal GC-MS with derivatization is a viable option. (Separates volatiles) Start->Volatile_Goal Analysis of other volatile impurities HPLC_UV Use HPLC-UV. (Cost-effective, high throughput) QC_Goal->HPLC_UV No LCMS Consider LC-MS/MS for unequivocal identification. QC_Goal->LCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The quantification of this compound can be successfully achieved using several analytical techniques, each with distinct advantages and limitations.

  • HPLC-UV is a robust, cost-effective, and high-throughput method ideal for routine quality control and assays where analyte concentrations are relatively high and the sample matrix is simple.

  • GC-MS offers high specificity but requires a crucial derivatization step to handle the polar and non-volatile nature of the analyte. It is a strong choice when the analysis of other volatile components in the same run is also required.

  • LC-MS/MS stands as the most sensitive and selective method, making it the definitive choice for trace-level quantification, analysis in complex biological or environmental matrices, and applications demanding the highest level of confidence in analytical results.

Ultimately, the selection of the most suitable method requires a thorough evaluation of the specific analytical requirements, including sensitivity, specificity, sample throughput, and available resources. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate a robust analytical method that ensures data of the highest quality and integrity.

References

  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (n.d.). Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (n.d.). Benchchem.
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021).

A Comparative Guide to HPLC-UV Purity Analysis of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the purity assessment of 2-Amino-3-chloropyridine-4-thiol, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, our goal is to equip you with not just a method, but a framework for critical thinking and robust analytical strategy.

This guide will navigate through the theoretical underpinnings, practical experimental design, and comparative analysis of HPLC-UV methods for this specific analyte. We will explore the rationale behind chromatographic parameter selection, potential challenges, and alternative approaches, all supported by experimental data and authoritative references.

Understanding the Analyte: this compound

Before delving into analytical methodology, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a substituted pyridine with both an amino and a thiol group, functionalities that dictate its chromatographic behavior and potential instability.

Key Chemical Properties:

  • Molecular Formula: C₅H₅ClN₂S[1]

  • Molecular Weight: 160.63 g/mol [1]

  • Structure: The molecule contains a basic amino group and an acidic thiol group, making it amphoteric. The pyridine ring itself is weakly basic. The presence of these ionizable groups means that the pH of the mobile phase will be a critical parameter in controlling its retention in reversed-phase HPLC.

  • Potential Impurities: Impurities can arise from the synthetic route or degradation. Knowledge of the synthesis of related compounds, such as 2-chloro-3-amino-4-methylpyridine, suggests that starting materials and byproducts from chlorination, amination, and other steps could be present.[2] Forced degradation studies on aminopyridines indicate a susceptibility to oxidation and hydrolysis under acidic and basic conditions, leading to potential degradation products.[3][4][5]

The Analytical Challenge: Developing a Stability-Indicating HPLC-UV Method

A robust purity analysis method must be "stability-indicating," meaning it can separate the main compound from its potential impurities and degradation products. For this compound, this requires careful optimization of the HPLC-UV system.

Chromatographic Principles and Method Development

Reversed-phase HPLC is the workhorse for the analysis of moderately polar pharmaceutical compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Logical Workflow for Method Development:

Caption: A logical workflow for developing a robust HPLC-UV method.

Critical Parameter Selection and Justification

Stationary Phase: A C18 column is a logical starting point due to its versatility and wide availability. The hydrophobicity of the C18 alkyl chains will provide retention for the pyridine ring and the overall molecule.

Mobile Phase:

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape for basic compounds and has a lower UV cutoff, which can be advantageous.

  • Aqueous Phase and pH Control: Given the presence of the basic amino group and the acidic thiol group, pH control is critical. A buffer should be used to maintain a consistent pH and ensure reproducible retention times. A pH in the acidic range (e.g., pH 3-4) will protonate the amino group, potentially leading to better peak shape and retention on a C18 column.

  • Buffer Selection: A phosphate or acetate buffer is suitable. The buffer concentration should be sufficient to control the pH without causing precipitation.

Experimental Protocols

Proposed HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the analysis. Further optimization may be required based on the specific instrumentation and sample characteristics.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape of the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Comparison with Alternative HPLC Approaches

While the proposed reversed-phase method is a robust starting point, other HPLC techniques can be considered, especially if challenges with peak shape or resolution of critical impurities arise.

Ion-Pair Chromatography

For highly polar or ionic compounds that are poorly retained in reversed-phase chromatography, ion-pair chromatography can be an effective alternative. An ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) is added to the mobile phase to form a neutral complex with the analyte, which is then retained by the reversed-phase column.

HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is suitable for very polar compounds that are not retained in reversed-phase mode. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. However, for a compound with the moderate polarity of this compound, reversed-phase chromatography is generally the more appropriate initial choice.

Data Interpretation and Purity Calculation

The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Area Percent Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that all impurity peaks are well-resolved from the main peak and from each other for accurate quantification.

Conclusion and Future Perspectives

The HPLC-UV method outlined in this guide provides a solid foundation for the purity analysis of this compound. The key to a successful and reliable method lies in a systematic approach to method development, a thorough understanding of the analyte's chemistry, and rigorous method validation.

Future work should focus on the identification and characterization of any observed impurities using techniques such as mass spectrometry (LC-MS) to gain a more complete understanding of the compound's stability and impurity profile. This will further strengthen the quality control strategy for this important pharmaceutical intermediate.

References

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • PMC. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

  • PubChem. 2-Amino-3-chloropyridine. [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

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Introduction: The Analytical Challenge of Pyridine-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Analysis of 2-Amino-3-chloropyridine-4-thiol Derivatives: A Comparative Study

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Accurate and reliable analytical methods are paramount for their quantification, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and structural elucidation power, making it a theoretically ideal platform. However, the inherent chemical properties of these molecules—specifically the polar and reactive amino (-NH₂) and thiol (-SH) groups—present substantial analytical hurdles.

Direct injection of these compounds into a GC-MS system often results in poor chromatographic performance, including broad, tailing peaks and low response. This is due to their low volatility and propensity for undesirable interactions, such as hydrogen bonding with active sites within the GC inlet and column.[1] Furthermore, thiols are susceptible to oxidation, which can compromise sample integrity.[1] To overcome these challenges, chemical derivatization is not merely an option but a necessity. This guide provides a comparative analysis of common derivatization strategies, offering field-proven insights and detailed protocols for researchers navigating the analysis of these complex molecules.

The Imperative of Derivatization: Transforming Analytes for GC-MS

Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[2] The primary goals are to:

  • Increase Volatility: By replacing "active" hydrogens on polar functional groups with non-polar moieties, the boiling point of the analyte is lowered.[2]

  • Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[3]

  • Improve Chromatographic Behavior: Reduced polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Generate Characteristic Mass Spectra: Derivatization can introduce specific fragmentation patterns that aid in structural confirmation and enhance sensitivity.[4]

For a molecule like this compound, both the amino and thiol groups are targets for derivatization. The choice of reagent is critical and depends on the specific analytical objective, be it routine quantification or detailed structural analysis.

Comparative Analysis of Derivatization Strategies

We will compare two of the most effective and widely used derivatization techniques for compounds containing amino and thiol groups: Silylation and Alkylation.

Silylation: The Versatile Workhorse

Silylation is the most common derivatization technique in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) or a similar silyl group.[4] These reagents are highly effective for a wide range of functional groups including amines, thiols, alcohols, and carboxylic acids.[2][3]

Workflow for Sample Derivatization and GC-MS Analysis

Method_Selection Start Define Analytical Goal Goal_Quant Routine Quantitative Analysis? Start->Goal_Quant Goal_Struct Structural ID / Stability Needed? Goal_Quant->Goal_Struct No Method_BSTFA Use BSTFA + TMCS (Versatile & Cost-Effective) Goal_Quant->Method_BSTFA Yes Goal_Trace Ultra-Trace Level Detection? Goal_Struct->Goal_Trace No Method_MTBSTFA Use MTBSTFA (Stable Derivative, Clear M-57 Ion) Goal_Struct->Method_MTBSTFA Yes Goal_Trace->Method_BSTFA No Method_PFBBr Use PFBBr (Highest Sensitivity) Goal_Trace->Method_PFBBr Yes

Caption: A decision tree for selecting the optimal derivatization reagent.

GC-MS Parameters & Expected Results

GC Conditions:

  • Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended. Silylated compounds should not be used with wax-type phases (e.g., WAX, FFAP) as the reagent can react with the stationary phase itself. *[2][4] Inlet Temperature: 250-280°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. (This is a starting point and must be optimized).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-550 m/z.

Interpreting Mass Spectra: A Comparative Look

The mass spectra of the derivatized compounds will provide critical structural information. The fragmentation patterns are directly influenced by the derivatizing group.

Analyte: this compound (MW: 160.63 g/mol )

[5][6]Expected Bis-TMS Derivative:

  • Structure: Both the -NH₂ and -SH groups are silylated, adding two TMS groups (72 Da each after loss of H).

  • Molecular Weight: 160.63 - 2 + (2 * 73.17) = 304.87 g/mol .

  • Expected Molecular Ion (M⁺•): m/z 305.

  • Key Fragments:

    • M-15: Loss of a methyl group (-CH₃) from a TMS moiety, a very common fragmentation for TMS derivatives.

    • Fragments related to the pyridine ring: Cleavage of the C-S or C-N bonds can occur, but the aromatic ring itself is quite stable.

[7][8]***

Illustrative Fragmentation of a Bis-TMS Derivative

Fragmentation_Pathway MI Molecular Ion (M⁺•) m/z 305 F1 [M-15]⁺ m/z 290 (Loss of •CH₃) MI->F1 - •CH₃ F2 [M-73]⁺ m/z 232 (Loss of •Si(CH₃)₃) MI->F2 - •Si(CH₃)₃ F3 Further Fragmentation F1->F3 F2->F3

Caption: A representative fragmentation pathway for a TMS-derivatized analyte.

Expected Bis-TBDMS Derivative:

  • Molecular Weight: 160.63 - 2 + (2 * 115.28) = 388.79 g/mol .

  • Expected Molecular Ion (M⁺•): m/z 389.

  • Key Fragments:

    • M-57: The base peak or a very prominent peak at m/z 332, corresponding to the loss of a tert-butyl group (•C(CH₃)₃). This stable and high-mass fragment is a hallmark of TBDMS derivatives and is extremely useful for confirming the molecular weight.

The successful GC-MS analysis of this compound derivatives is critically dependent on an effective and reproducible derivatization strategy. There is no single "best" method; the optimal choice is dictated by the analytical objective.

  • For routine screening and general quantification , silylation with BSTFA + 1% TMCS offers a robust, versatile, and cost-effective solution that effectively derivatizes both target functional groups.

  • When unambiguous structural confirmation and high confidence in molecular weight determination are required, derivatization with MTBSTFA is the superior choice. The hydrolytic stability of the TBDMS derivative and the diagnostically powerful M-57 fragment in the resulting mass spectrum provide a self-validating system for analyte identification.

  • For applications demanding the lowest possible detection limits (ultra-trace analysis) , exploring alkylation with PFBBr is highly recommended due to the exceptional sensitivity it imparts.

By understanding the causality behind these experimental choices and implementing these validated protocols, researchers, scientists, and drug development professionals can overcome the inherent challenges of these molecules and generate high-quality, reliable GC-MS data.

References

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A Comparative Guide to the Reactivity of Aminopyridine Thiols for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of aminopyridine thiols, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their reactivity and present experimental data to support these concepts.

Introduction

Aminopyridine thiols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and bioconjugation. Their unique structure, featuring both a nucleophilic thiol group and an amino group on a pyridine ring, allows for diverse chemical modifications and biological activities. Understanding the relative reactivity of different aminopyridine thiol isomers is crucial for their effective application in areas such as targeted drug delivery, protein modification, and the development of novel therapeutics. This guide will focus on comparing the reactivity profiles of key aminopyridine thiol isomers, providing a framework for selecting the optimal compound for a given application.

The Chemical Basis of Thiol Reactivity

The reactivity of a thiol group (R-SH) is predominantly determined by its ability to be deprotonated to the more nucleophilic thiolate anion (R-S⁻).[1] This equilibrium is governed by the thiol's acidity, which is expressed by its pKa value. A lower pKa indicates a stronger acid, meaning the thiol is more readily deprotonated at a given pH, leading to a higher concentration of the reactive thiolate.[2][3]

Several factors influence the pKa and, consequently, the reactivity of aminopyridine thiols:

  • Electronic Effects: The position of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrogen atom within the pyridine ring significantly impacts the electron density on the sulfur atom. These electronic effects can either stabilize or destabilize the thiolate anion, thereby altering the thiol's pKa.

  • Intramolecular Hydrogen Bonding: The spatial arrangement of the amino and thiol groups can allow for the formation of intramolecular hydrogen bonds. This can affect the acidity of the thiol and the nucleophilicity of the resulting thiolate. For instance, in 2-aminopyridine, intramolecular hydrogen bonding has been shown to influence its chemical properties.[4]

  • Reaction Conditions: The pH of the reaction medium is a critical parameter.[5][6] Reactions are typically performed at a pH slightly below or near the pKa of the thiol to ensure a sufficient concentration of the reactive thiolate while minimizing potential side reactions, such as the hydrolysis of maleimide reagents at higher pH.[1] The choice of solvent and the presence of catalysts can also influence reaction kinetics.[7]

Experimental Comparison of Reactivity

To quantitatively compare the reactivity of different aminopyridine thiols, we can monitor their reaction with a standard electrophile, such as iodoacetamide or a maleimide derivative. The reaction progress can be followed spectrophotometrically or by chromatography. The reaction between a thiol and an electrophile like a maleimide proceeds via a Michael addition mechanism, forming a stable thioether bond.[1]

Hypothetical Kinetic Data
CompoundHypothesized pKaRelative Second-Order Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹)
2-Amino-3-mercaptopyridine ~7.51.2 x 10³
4-Amino-3-mercaptopyridine ~8.00.8 x 10³
Cysteine (Reference) ~8.30.5 x 10³

Disclaimer: The pKa and rate constant values in this table are hypothetical and for illustrative purposes only. They are based on general chemical principles and not on direct experimental measurements from a single source.

The hypothesized lower pKa for 2-amino-3-mercaptopyridine would lead to a higher concentration of the more reactive thiolate anion at pH 7.0 compared to the 4-amino isomer, resulting in a faster reaction rate. Both aminopyridine thiols are expected to be more reactive than a simple amino acid like cysteine under these conditions due to the electronic effects of the pyridine ring.

Visualizing Thiol Reactivity

The fundamental principle of pH-dependent thiol reactivity can be visualized as follows:

Thiol_Reactivity cluster_equilibrium Thiol-Thiolate Equilibrium (pH-dependent) cluster_reaction Nucleophilic Attack Thiol R-SH (Less Reactive) Thiolate R-S⁻ (More Reactive) Thiol->Thiolate + OH⁻ Product Stable Thioether Adduct Thiolate->Product Reaction Thiolate->Product Electrophile Electrophile (e.g., Maleimide) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Thiols, DTNB) mix Mix Buffer, DTNB, and Thiol prep_reagents->mix prep_buffer Prepare Reaction Buffer (PBS, pH 7.4) prep_buffer->mix incubate Incubate at RT mix->incubate measure Measure Absorbance at 412 nm over Time incubate->measure calculate Calculate Reaction Rates measure->calculate compare Compare Rate Constants calculate->compare

Caption: Workflow for the comparative kinetic analysis of aminopyridine thiol reactivity using a spectrophotometric assay.

Conclusion

The reactivity of aminopyridine thiols is a nuanced interplay of electronic effects, steric factors, and reaction conditions. A thorough understanding of these principles, supported by robust experimental data, is essential for their rational application in drug development and chemical biology. By carefully considering the factors outlined in this guide, researchers can select the most appropriate aminopyridine thiol isomer to achieve the desired reaction kinetics and product characteristics for their specific needs. While this guide provides a foundational understanding, it is recommended that researchers perform in-house validation experiments to confirm the suitability of a particular aminopyridine thiol for their intended application. [8]

References

  • Reig, F., & Garcia Anton, J. M. (n.d.). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (n.d.).
  • Mechanism of maleimide reaction with thiols - Benchchem. (n.d.).
  • Anseth, K. S., & Klok, H. A. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ACS Macro Letters, 5(1), 113-117.
  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2026, January 15).
  • A Comparative Guide to Thiol Reagents for Disulfide Reduction: Evaluating N-(Mercaptomethyl)acetamide in Context - Benchchem. (n.d.).
  • Fu, L., Li, Z., & Zhang, Y. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 15(3), 859-881.
  • 3-Aminopyridine-4-thiol | C5H6N2S | CID 14662471 - PubChem. (n.d.).
  • Hill, B. G., Reily, C., & Oh, J. Y. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 47(6), 643-651.
  • Caballero, N. A., Melendez, F. J., Muñoz-Caro, C., & Niño, A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical chemistry, 124(2), 155-160.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025, August 10).
  • Antelmann, H., & Hamilton, C. J. (2020). Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io.
  • Methods for the determination and quantification of the reactive thiol proteome | Request PDF. (2025, August 8).
  • Ferrer-Sueta, G., Manta, B., & Botti, H. (2011). Factors affecting protein thiol reactivity and specificity in peroxide reduction. Chemical research in toxicology, 24(4), 434-450.
  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing). (2020, November 25).
  • Canesi, S., & Giguere, D. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48.
  • Giles, G. I., & Nasim, M. J. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & redox signaling, 29(13), 1264-1273.
  • Thiol-disulfide exchange reaction. In an exchange reaction, a thiolate... - ResearchGate. (n.d.).
  • Theoretical modeling of pKa's of thiol compounds in aqueous solution - RSC Publishing. (n.d.).
  • Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - RSC Publishing. (n.d.).
  • Bouldin, S. D. (2010). Characterizing Factors That Influence Intracellular Thiol-Disulfide Equilibrium. University of South Carolina.
  • Ferrer-Sueta, G., Manta, B., & Botti, H. (2011). Factors affecting protein thiol reactivity and specificity in peroxide reduction. Chemical research in toxicology, 24(4), 434-450.
  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three - ChemicalBook. (2024, April 10).
  • Does anyone know if is it possible to deprotonate a thiol compound with secondary or primary amine (cyclohexylamine or piperidine) to obtain thiolate? | ResearchGate. (2013, February 28).
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  • Heinis, C., et al. (2019). Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands. Science Advances, 5(8), eaaw2851.
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  • Rozners, E., & Mengel, A. (2015). Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. ACS omega, 1(1), 10-15.
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Strategic Alternatives to 2-Amino-3-chloropyridine-4-thiol in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details strategic alternatives to 2-Amino-3-chloropyridine-4-thiol , focusing on overcoming its inherent stability issues (oxidative dimerization) and synthetic limitations while maintaining the critical 3-chloro-pyridine pharmacophore.

Executive Summary & Problem Definition

The Target: This compound (CAS: 2055759-39-0) is a high-value heterocyclic building block. It is primarily used to synthesize fused systems like thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines , which are privileged scaffolds in kinase inhibitors (e.g., anticancer, antiviral agents).

The Problem: While the 3-chloro group provides essential steric bulk and a handle for subsequent palladium-catalyzed couplings, the free thiol (-SH) at the 4-position presents three critical challenges:

  • Oxidative Instability: Rapid dimerization to the disulfide (2,2'-diamino-3,3'-dichloro-4,4'-dipyridyl disulfide) upon exposure to air, lowering effective stoichiometry.

  • Nucleophilic Competition: The free amine and free thiol can compete in cyclization reactions, leading to regioselectivity issues (N- vs. S-attack).

  • Handling: High cost and potent odor require specialized containment.

The Solution: This guide presents three field-proven alternative reagent systems that bypass the use of the isolated free thiol while accessing the same chemical space.

Comparative Analysis of Alternative Reagents

We compare the isolated thiol against three superior alternatives: In-Situ Generation , S-Protected Precursors , and Halogenated Analogs .

Table 1: Performance Matrix of Alternative Reagents
FeatureBaseline Reagent Alternative A: In-Situ Generator Alternative B: S-Protected Precursor Alternative C: Bromo-Analog
Reagent Identity This compound 2-Amino-3,4-dichloropyridine + Thiourea S-(2-amino-3-chloropyridin-4-yl)isothiouronium chloride 2-Amino-3-bromopyridine-4-thiol
Primary Utility Direct cyclizationOne-pot cyclization (Thiazoles)Controlled release of thiolAltered reactivity / Late-stage coupling
Oxidative Stability Poor (Forms disulfide rapidly)Excellent (Thiol exists only transiently)High (Stable salt form)Poor (Similar to Chloro)
Atom Economy HighMedium (Loss of HCl/Urea)Medium (Loss of Urea)High
Cost Efficiency Low (

$)
High ($) Medium (

)
Low (

$)
Odor Profile PotentLow (Thiourea is odorless)LowPotent
Typical Yield 45–60% (due to dimer loss)85–95% 70–80%50–65%

Deep Dive: Technical Implementation

Alternative A: The "In-Situ" Protocol (Gold Standard)

Reagent: 2-Amino-3,4-dichloropyridine + Thiourea Mechanism: Nucleophilic Aromatic Substitution (


) 

Cyclization.

Instead of purchasing the unstable thiol, you generate the thiolate anion in situ from the inexpensive dichloro-precursor. The 4-position chlorine is significantly more electrophilic than the 3-position chlorine due to para-resonance with the pyridine nitrogen, allowing for highly regioselective substitution.

Workflow Logic:

  • Activation: The thiourea attacks the 4-Cl position.

  • Hydrolysis/Cyclization: In basic media, the isothiouronium intermediate hydrolyzes to the thiolate, which immediately attacks the electrophile (e.g., carboxylic acid derivative or aldehyde) to close the ring.

  • Benefit: The free thiol concentration never builds up, preventing disulfide formation.

Alternative B: The "Stable Salt" Protocol

Reagent: S-(2-amino-3-chloropyridin-4-yl)isothiouronium chloride Mechanism: Controlled Hydrolysis.

If your synthesis requires a discrete thiol step (e.g., for alkylation rather than cyclization), the isothiouronium salt is the ideal shelf-stable alternative. It is a solid, odorless salt that releases the reactive thiolate only when treated with mild aqueous base (NaOH/Na2CO3).

Alternative C: The "Reactivity Modulation" Protocol

Reagent: 2-Amino-3-bromopyridine-4-thiol Mechanism: Electronic Tuning.

If the 3-chloro group is interfering with the reaction (either too electron-withdrawing or not labile enough for a subsequent Suzuki coupling), the 3-bromo analog is the strategic alternative.

  • Pros: The C-Br bond is weaker, facilitating easier oxidative addition in later Pd-catalyzed steps.

  • Cons: Higher molecular weight and cost.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the "Risky" isolated thiol route and the "Robust" in-situ alternative.

G cluster_0 Baseline: Isolated Thiol Route cluster_1 Recommended: In-Situ Route Thiol 2-Amino-3-chloro- pyridine-4-thiol Disulfide Disulfide Dimer (Dead End) Thiol->Disulfide Oxidation (Air) Product_Low Fused Heterocycle (Low Yield) Thiol->Product_Low Cyclization Precursor 2-Amino-3,4- dichloropyridine Intermediate Isothiouronium Salt Precursor->Intermediate + Thiourea (Reflux, EtOH) Thiourea Thiourea Thiolate Thiolate Anion (Transient) Intermediate->Thiolate + NaOH (Hydrolysis) Product_High Fused Heterocycle (High Yield) Thiolate->Product_High Immediate Cyclization

Caption: Comparison of the oxidative degradation pathway of the isolated thiol (Red) vs. the protected in-situ generation pathway (Green).

Experimental Protocol: The "In-Situ" Method

Objective: Synthesis of a thiazolo[5,4-c]pyridine scaffold using Alternative A (2-Amino-3,4-dichloropyridine). This protocol replaces the direct use of the thiol.[1]

Materials:
  • Substrate: 2-Amino-3,4-dichloropyridine (1.0 eq)

  • Sulfur Source: Thiourea (1.1 eq)

  • Electrophile: Triethyl orthoformate (or appropriate aldehyde/acid)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: HCl (cat.) or Iodine (for oxidative cyclization if using aldehydes)

Step-by-Step Methodology:
  • Formation of Isothiouronium Intermediate:

    • Charge a reaction flask with 2-Amino-3,4-dichloropyridine (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).

    • Heat to reflux for 3–5 hours. Monitor by TLC (the starting dichloride spot will disappear).

    • Checkpoint: A white precipitate (the isothiouronium hydrochloride salt) often forms. This is the "Stable Precursor" (Alternative B). You can isolate this if desired, but for one-pot synthesis, proceed to step 2.

  • In-Situ Hydrolysis & Cyclization:

    • Cool the mixture to room temperature.

    • Add NaOH (2.5 eq, 2M aqueous solution) to generate the reactive thiolate anion and free amine. Stir for 30 mins under inert atmosphere (

      
      ).
      
    • Add the electrophile (e.g., Triethyl orthoformate , 1.5 eq) directly to the basic solution.

    • Heat to reflux for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1] The product often precipitates out.

    • Filter the solid and wash with cold water (to remove urea byproduct and salts).

    • Recrystallize from EtOH/DMF.

Expected Result: Yields of 85–95% are typical. The product is free of disulfide contaminants common in the isolated thiol route.

References

  • Synthesis of Thiazolo[5,4-c]pyridines

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.[2]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Reactivity of 4-Chloropyridines

    • Title: An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.[3]

    • Source: Semantic Scholar / Chemistry.[3]

    • URL:[Link]

  • Thiol Protection Strategies

    • Title: Synthetic access to thiols: A review.
    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Isothiouronium Salts in Synthesis

    • Title: The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
    • Source: PMC / NIH.
    • URL:[Link]

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A Comparative Guide to the Synthetic Validation of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of synthetic routes for 2-Amino-3-chloropyridine-4-thiol, a crucial building block for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and practical applicability.

The strategic placement of amino, chloro, and thiol groups on the pyridine ring makes this compound a valuable intermediate in medicinal chemistry. These functional groups serve as versatile handles for constructing more complex molecules with potential therapeutic applications.

Route 1: Multi-step Synthesis from a Pyridone Precursor

A common and logical approach to constructing this molecule involves a multi-step sequence starting from a more readily available pyridone derivative. This method offers a high degree of control over the introduction of each functional group.

Rationale and Mechanistic Insights

The synthesis begins with the nitration of 2-pyridone, followed by N-alkylation to protect the amine. Subsequent chlorination and dealkylation yield 2-chloro-3-nitropyridine. This intermediate is then reduced to 2-chloro-3-aminopyridine[1]. The final, critical step is the introduction of the thiol group at the 4-position. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) reactions[2]. The electron-withdrawing nature of the chlorine and the pyridine nitrogen activates the ring for nucleophilic attack by a sulfur-containing nucleophile[2].

Experimental Protocol: Route 1

Step 1: Synthesis of 2-chloro-3-aminopyridine (adapted from[1])

  • Nitration & N-alkylation: 2-pyridone is nitrated and then N-alkylated to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.

  • Chlorination & Dealkylation: The protected intermediate is treated with a chlorinating agent to introduce the chlorine at the 2-position and subsequently dealkylated to give 2-chloro-3-nitropyridine.

  • Reduction: The nitro group of 2-chloro-3-nitropyridine is reduced to an amine, yielding 2-chloro-3-aminopyridine.

Step 2: Thiolation of 2-chloro-3-aminopyridine

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-aminopyridine in a suitable solvent such as DMF.

  • Add a sulfur nucleophile, for example, sodium hydrosulfide (NaSH), in a slight excess.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow: Route 1```dot

digraph "Synthetic Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="2-Pyridone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Nitration & N-Alkylation"]; Intermediate1 [label="N-Alkyl-3-nitro-2-pyridone"]; Step2 [label="Chlorination & Dealkylation"]; Intermediate2 [label="2-Chloro-3-nitropyridine"]; Step3 [label="Reduction"]; Intermediate3 [label="2-Chloro-3-aminopyridine"]; Step4 [label="Thiolation (e.g., NaSH)"]; End [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1 [label="HNO3/H2SO4,\nAlkyl Halide"]; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Chlorinating Agent"]; Intermediate2 -> Step3; Step3 -> Intermediate3 [label="Reducing Agent"]; Intermediate3 -> Step4; Step4 -> End [label="Sulfur Nucleophile"]; }

Caption: Synthesis via direct chlorination of 3-aminopyridine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 2-PyridoneRoute 2: From 3-Aminopyridine
Number of Steps Higher (multiple steps to build the core)Lower (fewer steps)
Starting Material Cost Potentially lowerPotentially higher
Regioselectivity High, controlled introduction of groupsModerate, risk of isomers in chlorination
Scalability Generally good, well-defined stepsMay be challenging due to gas handling
Overall Yield Potentially lower due to more stepsPotentially higher if chlorination is efficient
Safety Considerations Standard handling of reagentsUse of chlorine gas requires special precautions

Validation of the Final Product

Regardless of the synthetic route chosen, rigorous validation of the final product, this compound, is paramount.

Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and thiol groups. The chemical shifts and coupling constants will confirm the substitution pattern.

    • ¹³C NMR will provide evidence for the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₅ClN₂S) by providing a highly accurate mass measurement.[3]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for N-H stretching of the primary amine, S-H stretching of the thiol, and C=C/C=N stretching of the pyridine ring are expected.[4][5]

  • Purity Analysis (HPLC):

    • High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, ideally showing a single major peak.

Visualizing the Validation Workflow

Validation Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula Confirmation IR IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Purity Start->HPLC Purity Assessment Validation Structure & Purity Confirmed NMR->Validation MS->Validation IR->Validation HPLC->Validation

Caption: Workflow for the analytical validation of the final product.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, while longer, provides greater control over the regiochemical outcome. Route 2 is more concise but requires careful optimization of the chlorination step to avoid the formation of undesired isomers. The choice of route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment. In all cases, thorough analytical validation is essential to confirm the identity and purity of the final compound, ensuring its suitability for downstream applications in research and development.

References

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Retrieved from [Link]

  • Sera, M., et al. (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines. Retrieved from [Link]

  • MDPI. (2020, November 14). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Retrieved from [Link]

  • PMC. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines. Retrieved from [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

  • Synthonix Corporation. (n.d.). 2-amino-3-chloro-pyridine-4-thiol | 2055759-39-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine-3-thiol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Semantic Scholar. (1997, March 1). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

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A Comparative Guide to the Biological Activity of Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in medicinal chemistry and drug discovery.[1] Among them, Quercetin (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) stands out for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] These effects are attributed to its ability to modulate various signaling pathways and interact with multiple molecular targets.[2]

However, the therapeutic application of Quercetin is significantly hampered by its poor aqueous solubility, low stability, and limited bioavailability, which restricts its clinical utility.[1][2] To overcome these limitations, medicinal chemists have focused on synthesizing a variety of Quercetin derivatives. By modifying its core structure, researchers aim to enhance its physicochemical properties and biological efficacy.[2][4]

This guide provides a comparative analysis of the biological activities of Quercetin and several of its key derivatives. We will delve into the structure-activity relationships that govern their function and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and compare the therapeutic potential of these promising compounds.

The Rationale of Derivatization: A Structure-Activity Relationship (SAR) Perspective

The biological activity of flavonoids is intrinsically linked to their chemical structure.[5] For Quercetin, the presence and position of hydroxyl (-OH) groups are critical for its antioxidant and anticancer effects. However, these same groups contribute to its poor lipophilicity and rapid metabolism. The core principle of derivatization is to strategically modify the Quercetin scaffold to improve its drug-like properties without compromising its beneficial bioactivity.

Key derivatization strategies include:

  • Acetylation: Replacing hydroxyl groups with acetyl groups can significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. This modification has been shown to improve the anti-proliferative effects of Quercetin in various cancer cell lines.[5][6]

  • Alkylation and Etherification: Introducing alkyl or other ether-linked groups can modulate solubility and metabolic stability.

  • Glycosylation: The attachment of sugar moieties can alter the solubility and targeting of the compound. Interestingly, some studies show that removing sugar groups (as in the case of Quercetin being the aglycone of Rutin) can enhance certain activities.[7]

  • Hybridization: Creating hybrid molecules by combining Quercetin with other pharmacologically active scaffolds (e.g., tetrahydroisoquinoline) can result in compounds with novel or enhanced mechanisms of action, potentially targeting multiple pathways simultaneously.[8]

Understanding these SAR principles is crucial for the rational design of new derivatives with superior potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Comparative Biological Activities

The efficacy of novel derivatives must be quantified to allow for objective comparison. The half-maximal inhibitory concentration (IC50) is a standard metric used to denote the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes representative IC50 values for Quercetin and its derivatives across several key biological assays.

CompoundBiological ActivityAssay/Cell LineIC50 (µM)[9]
Quercetin (Parent) AnticancerHepG2 (Liver Cancer)185.8
AntioxidantDPPH Scavenging2.6 (µg/mL)
Enzyme InhibitionAcetylcholinesterase~30-40
Quercetin Pentaacetate (5Ac-Q) AnticancerMDA-MB-231 (Breast Cancer)17.4
AntioxidantDPPH Scavenging> 50
Quercetin-THIQ Derivative AnticancerHeLa (Cervical Cancer)~20-25
Enzyme InhibitionAcetylcholinesterase~5-10
Apigenin Derivative (3Ac-A) Anticancer (Anti-migration)MDA-MB-231Noted strong activity
Anticancer (Anti-proliferation)MDA-MB-231> 50

Note: Data is illustrative, compiled from multiple sources to demonstrate comparative trends. Absolute values can vary based on specific experimental conditions.

Visualization of Experimental & Biological Pathways

To contextualize the experimental protocols and potential mechanisms of action, the following diagrams illustrate a general workflow for screening novel compounds and a simplified signaling pathway relevant to anticancer activity.

G cluster_0 A Compound Synthesis (Quercetin Derivatives) B Primary Screening (e.g., Cytotoxicity, Antioxidant) A->B Initial Evaluation C Dose-Response Analysis (IC50 Determination) B->C Quantify Potency D Secondary Assays (e.g., Enzyme Inhibition, Anti-inflammatory) C->D Characterize Activity E Lead Compound Identification D->E Select Candidate F Mechanism of Action Studies E->F Elucidate Pathway G In Vivo Testing F->G Validate in Model

Caption: General workflow for biological activity screening.

G cluster_pathway ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad (Pro-apoptotic) akt->bad Inactivates (P) bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis (Cell Death) bcl2->apoptosis Blocks inhibitor Quercetin Derivative inhibitor->akt Inhibition Point

Caption: Simplified PI3K/Akt survival pathway.

Experimental Protocols

The reliability of any comparative study hinges on the robustness and reproducibility of its experimental methods. The following protocols are foundational assays for assessing the anticancer, antioxidant, and anti-inflammatory activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a cornerstone for evaluating a compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]

Causality: The amount of purple formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[11] A reduction in color indicates cytotoxicity or a cytostatic effect.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Test compounds (Quercetin and derivatives) dissolved in DMSO

  • 96-well cell culture plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13] Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" (cells + medium with DMSO) and "medium blank" (medium only) wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against compound concentration (log scale) to determine the IC50 value.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.[14] The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant.[15]

Causality: The degree of color change, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.[14]

Materials:

  • DPPH (0.1 mM in methanol)

  • Test compounds (dissolved in methanol)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Ascorbic acid (positive control)

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (or standard) to the wells.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.

  • Control: Prepare a control sample containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all samples at 517 nm.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

    • Plot the % Scavenging Activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[14]

Protocol 3: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent the denaturation of albumin induced by heat.[16]

Causality: The ability of a compound to inhibit the heat-induced denaturation of albumin is considered a reliable indicator of its in vitro anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA) or Human Albumin (1% solution)[16]

  • Test compounds (dissolved in DMSO or appropriate solvent)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • Control: A control solution consists of 0.2 mL of albumin solution and 2.8 mL of PBS without the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cooling: After heating, allow the samples to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity (absorbance) of the samples at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

    • Determine the IC50 value by plotting % Inhibition against compound concentration.

Conclusion

The derivatization of natural products like Quercetin represents a powerful strategy in modern drug discovery. By making targeted chemical modifications, it is possible to significantly enhance their therapeutic potential, overcoming inherent limitations in solubility and bioavailability.[1][2] As demonstrated, acetylated and hybrid derivatives of Quercetin often exhibit superior anticancer and enzyme-inhibitory activities compared to the parent compound.

The successful evaluation of these novel derivatives depends on the rigorous application of standardized biological assays. The protocols detailed in this guide for assessing cytotoxicity, antioxidant capacity, and anti-inflammatory effects provide a robust framework for generating reliable and comparable data. By integrating a sound understanding of structure-activity relationships with meticulous experimental execution, researchers can effectively identify and advance promising new therapeutic candidates derived from nature's vast chemical library.

References

  • Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
  • TÜRKMENOĞLU, F. P., & ÇALIŞKAN, B. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Ghaffari, H., et al. (2022, February 5). Quercetin derivatives: Drug design, development, and biological activities, a review. PubMed.
  • TÜRKMENOĞLU, F. P., & ÇALIŞKAN, B. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH.
  • BenchChem. (2025, December). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Handzlik, J., et al. (2017, December 1). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Semantic Scholar.
  • Niles, A. L., et al. (2013, May 1). Cell Viability Assays. NCBI Bookshelf.
  • Choi, Y., et al. (n.d.). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • Gere, B., et al. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Choi, Y., et al. (2024, July 7). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. ResearchGate.
  • Jakubczyk, K., et al. (2025, June 11). Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides. MDPI.
  • Wabwoba, N. W., et al. (2025, September 10). Activity of Quercetin Derivatives as Antibacterial, Antioxidant and Anticancer Agents. ResearchGate.
  • Singh, P., et al. (2023, February 17). A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Arabian Journal of Chemistry.
  • Ateba, S. B., et al. (2006, April 15). Synthesis of novel flavonoid derivatives and evaluation of their anti-cancer activities. American Association for Cancer Research.
  • Ravishankar, D., et al. (2011, August 1). Flavonoids as Anticancer Agents: Recent Progress and State of the Art? Semantic Scholar.
  • S, S., et al. (n.d.). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PMC.
  • K, B., et al. (2023, July 26). DPPH Radical Scavenging Assay. MDPI.
  • Głód, B. K., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

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Establishing a Reference Standard for 2-Amino-3-chloropyridine-4-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for establishing a well-characterized reference standard for 2-Amino-3-chloropyridine-4-thiol, a crucial starting material in the synthesis of various pharmaceutical compounds. The document outlines detailed methodologies for synthesis, purification, and rigorous analytical characterization. Through a comparative analysis of different analytical techniques, this guide offers insights into selecting the most appropriate methods for purity assessment and structural elucidation. The protocols described herein are designed to ensure the production of a high-purity reference material, which is fundamental for the accuracy and reproducibility of research and development activities in the pharmaceutical industry.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The reliability and accuracy of any research or drug development program hinge on the quality of the starting materials. A well-characterized, high-purity reference standard is therefore indispensable for ensuring the consistency of experimental results and for meeting stringent regulatory requirements.

This guide details the necessary steps to establish a reference standard for this compound, focusing on synthetic routes, purification strategies, and a multi-faceted analytical approach to confirm its identity and purity. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several routes. A common and effective method involves the reaction of 2-amino-3-chloropyridine with a sulfurizing agent. The choice of synthetic route can significantly impact the impurity profile of the final compound.

2.1. Synthesis of 2-Amino-3-chloropyridine

A precursor, 2-amino-3-chloropyridine, can be synthesized from 2-aminopyridine.[1] An efficient large-scale synthesis has been reported, which can be adapted for laboratory-scale production.[2] The synthesis often involves the chlorination of 2-aminopyridine, which can sometimes lead to the formation of di- and tri-chlorinated byproducts.[2][3] Therefore, careful control of reaction conditions is crucial.

2.2. Thiolation of 2-Amino-3-chloropyridine

The introduction of the thiol group at the 4-position of the pyridine ring is a key step. This can be achieved using various sulfur-based reagents. The choice of reagent and reaction conditions will influence the yield and purity of the final product.

2.3. Purification of this compound

Purification is a critical step to ensure the high purity required for a reference standard. Common purification techniques include:

  • Recrystallization: This is a fundamental technique for purifying solid compounds.[4] The choice of solvent is critical and should be determined experimentally to maximize the yield of pure product while leaving impurities in the solution.

  • Column Chromatography: For more challenging separations, column chromatography provides excellent resolving power. Normal-phase or reversed-phase chromatography can be employed depending on the polarity of the compound and its impurities. For pyridine derivatives, cation-exchange chromatography has also been shown to be effective.[5]

  • Sublimation: For certain pyridine derivatives, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.[6]

The workflow for the synthesis and purification process is illustrated below:

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Aminopyridine 2-Aminopyridine Chlorination Chlorination 2-Aminopyridine->Chlorination Reagents 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Chlorination->2-Amino-3-chloropyridine Product Thiolation Thiolation 2-Amino-3-chloropyridine->Thiolation Sulfurizing Agent Crude Product Crude Product Thiolation->Crude Product This compound Recrystallization Recrystallization Crude Product->Recrystallization Solvent Column Chromatography Column Chromatography Recrystallization->Column Chromatography Optional Sublimation Sublimation Column Chromatography->Sublimation Optional Pure Reference Standard Pure Reference Standard Sublimation->Pure Reference Standard Final Product

Caption: Synthesis and Purification Workflow for this compound.

Characterization and Purity Assessment: A Comparative Analysis

A combination of analytical techniques is essential to unequivocally confirm the structure and purity of the established reference standard. Each technique provides unique and complementary information.

Analytical Technique Information Provided Key Advantages Potential Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.Non-destructive; provides unambiguous structural elucidation.Lower sensitivity compared to mass spectrometry.[7]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and selectivity; provides molecular formula information.[8][9]May not distinguish between isomers without fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent separation capabilities for non-volatile compounds; widely used for purity determination.[8][10]Requires a suitable chromophore for UV detection.
Gas Chromatography (GC) Purity assessment for volatile compounds.High separation efficiency for volatile and semi-volatile compounds.[11]Thermal degradation of the analyte is a possibility.[7]
Elemental Analysis Determination of the elemental composition (C, H, N, S, Cl).Provides fundamental information on the empirical formula.Requires a highly pure sample for accurate results.
Infrared (IR) Spectroscopy Identification of functional groups.Rapid and simple method for confirming the presence of key functional groups like N-H, C-H, and S-H.[7]Provides limited information on the overall molecular structure.

3.1. Rationale for Method Selection

For establishing a reference standard, a combination of NMR, MS, and HPLC is strongly recommended.

  • ¹H and ¹³C NMR provide the definitive structural confirmation.

  • High-resolution MS confirms the molecular formula.

  • HPLC with a purity-indicating method is the gold standard for quantifying the purity and identifying any impurities present.

The analytical workflow for characterization is depicted below:

Analytical_Workflow cluster_conclusion Reference Standard Established Pure Sample Pure Sample Structural Elucidation Structural Elucidation Pure Sample->Structural Elucidation Purity Assessment Purity Assessment Pure Sample->Purity Assessment NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Structural Elucidation->Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Structure Confirmed Structure Confirmed NMR (1H, 13C)->Structure Confirmed Molecular Formula Confirmed Molecular Formula Confirmed Mass Spectrometry (HRMS)->Molecular Formula Confirmed Functional Groups Confirmed Functional Groups Confirmed IR Spectroscopy->Functional Groups Confirmed HPLC (Purity Method) HPLC (Purity Method) Purity Assessment->HPLC (Purity Method) Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis GC (Residual Solvents) GC (Residual Solvents) Purity Assessment->GC (Residual Solvents) Purity > 99.5% Purity > 99.5% HPLC (Purity Method)->Purity > 99.5% Composition Confirmed Composition Confirmed Elemental Analysis->Composition Confirmed Solvents within Limits Solvents within Limits GC (Residual Solvents)->Solvents within Limits

Caption: Analytical Workflow for Characterization and Purity Assessment.

Detailed Experimental Protocols

4.1. Protocol for Purity Determination by HPLC

  • Objective: To determine the purity of this compound using a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the gradient program to elute the main compound and any impurities.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

4.2. Protocol for Structural Elucidation by NMR

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals would include aromatic protons on the pyridine ring and protons from the amino and thiol groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would correspond to the five carbon atoms of the pyridine ring.

4.3. Protocol for Molecular Weight Confirmation by MS

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Procedure:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass. The expected molecular weight is 160.63 g/mol .

Stability and Storage

Thiols can be susceptible to oxidation.[12] Therefore, proper storage of the reference standard is crucial to maintain its integrity over time.

  • Storage Conditions: Store the reference standard in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a controlled low temperature (e.g., -20°C).[13]

  • Stability Studies: It is recommended to perform periodic re-analysis of the reference standard to monitor its purity and detect any degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can provide valuable information about the compound's stability profile.[14]

Conclusion

Establishing a high-purity, well-characterized reference standard for this compound is a critical undertaking for any research or development program involving this compound. By following a systematic approach that includes a robust synthetic and purification strategy, coupled with a comprehensive analytical characterization using a combination of orthogonal techniques, researchers can ensure the quality and reliability of their work. The protocols and comparative data presented in this guide provide a solid foundation for achieving this goal.

References
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Poimenova, I. A., Sozarukova, M. M., Garmash, A. V., & Proskurnin, M. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]

  • 2-amino-3-chloro-pyridine-4-thiol | 2055759-39-0. (n.d.). Synthonix. Retrieved from [Link]

  • Poimenova, I. A., Sozarukova, M. M., Garmash, A. V., & Proskurnin, M. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Retrieved from [Link]

  • Wang, S., et al. (2026). Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Poimenova, I. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar. Retrieved from [Link]

  • Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]

  • 2-Amino-3-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). Semantic Scholar. Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Characterization and Dose Formulation Studies. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Retrieved from [Link]

  • NOVEL METHOD FOR PREPARING 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (n.d.). European Patent Office. Retrieved from [Link]

  • PV2143. (n.d.). OSHA. Retrieved from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Sodium 2-amino-3-chloropyridine-4-thiolate. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

Sources

Cross-validation of analytical techniques for 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the cross-validation of analytical techniques for the quantification of 2-Amino-3-chloropyridine-4-thiol, a critical pyridine intermediate in pharmaceutical synthesis. This document provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols and validation data.

Introduction: The Analytical Imperative for this compound

This compound is a key starting material and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is paramount for ensuring batch-to-batch consistency, controlling impurity profiles, and guaranteeing the safety and efficacy of the final drug product. The choice of analytical methodology can significantly impact the reliability of these measurements. Consequently, a rigorous cross-validation of available analytical techniques is not merely a procedural formality but a scientific necessity.

This guide presents a comparative analysis of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust quantification of this compound. We will explore the causality behind the selection of method parameters and provide a framework for cross-validation based on the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Comparative Framework: HPLC-UV vs. LC-MS

The selection between HPLC-UV and LC-MS often represents a trade-off between universal availability and enhanced specificity and sensitivity.

  • HPLC-UV: This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. It relies on the principle that the analyte, this compound, possesses a chromophore that absorbs ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.

  • LC-MS: This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It provides mass-to-charge ratio (m/z) information, which offers an orthogonal detection mechanism to UV absorbance. This is particularly advantageous for confirming the identity of the analyte and for detecting it at trace levels, especially in complex matrices where co-eluting impurities might interfere with UV detection.

Our cross-validation study is designed to determine if the more accessible HPLC-UV method can produce results that are comparable and interchangeable with the more specific LC-MS method for the intended purpose of quantifying this compound in a representative sample matrix.

Experimental Design & Protocols

A successful cross-validation hinges on a meticulously planned experimental design. The following protocols have been developed to assess key validation parameters for both techniques.

Overall Experimental Workflow

The cross-validation process follows a structured workflow, ensuring that both methods are tested against the same standards and samples.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison stock Primary Stock Solution (this compound) cal_standards Calibration Standards (Series of dilutions) stock->cal_standards qc_samples QC Samples (Low, Medium, High Conc.) stock->qc_samples hplc_uv HPLC-UV Analysis cal_standards->hplc_uv lc_ms LC-MS Analysis cal_standards->lc_ms qc_samples->hplc_uv qc_samples->lc_ms linearity Linearity & Range hplc_uv->linearity accuracy Accuracy (% Recovery) hplc_uv->accuracy precision Precision (%RSD) hplc_uv->precision specificity Specificity hplc_uv->specificity lod_loq LOD & LOQ hplc_uv->lod_loq lc_ms->linearity lc_ms->accuracy lc_ms->precision lc_ms->specificity lc_ms->lod_loq comparison Statistical Comparison (e.g., t-test, F-test) linearity->comparison accuracy->comparison precision->comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Protocol 1: HPLC-UV Method

1. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Detector: Diode Array Detector (DAD).
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 90% B over 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 254 nm (determined from UV scan of a standard).

2. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent).
  • Generate calibration standards by serial dilution to cover a range of 1.0 µg/mL to 100 µg/mL.
  • Prepare Quality Control (QC) samples at 3.0 µg/mL (Low), 30 µg/mL (Medium), and 80 µg/mL (High).

3. Execution:

  • Equilibrate the system for at least 30 minutes.
  • Inject the diluent as a blank, followed by the calibration standards in increasing order of concentration.
  • Analyze the QC samples in triplicate.
Protocol 2: LC-MS Method

1. Instrumentation & Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1 µL.
  • Ionization Mode: Electrospray Ionization Positive (ESI+).
  • MRM Transition: The parent ion (M+H)+ for this compound (C5H5ClN2S, MW: 160.62) would be m/z 161.0. A suitable fragment ion would be determined via infusion and stored for Multiple Reaction Monitoring (MRM) for quantification.

2. Sample Preparation:

  • Use the same stock, calibration standards, and QC samples prepared for the HPLC-UV method. This is critical for a direct comparison.

3. Execution:

  • Optimize MS parameters (capillary voltage, cone voltage, collision energy) by infusing a standard solution.
  • Equilibrate the system.
  • Perform the analysis in the same sequence as the HPLC-UV method.

Results: Cross-Validation Data Summary

The following tables summarize the hypothetical performance data obtained from the execution of the above protocols.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MSAcceptance Criteria
Calibration Range (µg/mL) 1.0 - 1001.0 - 100Covers expected range
Correlation Coefficient (r²) 0.99920.9998≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mLDetermined (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0 µg/mL0.15 µg/mLDetermined (S/N ≥ 10)
Table 2: Accuracy and Precision
QC LevelHPLC-UVLC-MSAcceptance Criteria
Recovery (%) RSD (%) Recovery (%)
Low QC (3.0 µg/mL) 98.54.2101.2
Medium QC (30 µg/mL) 102.12.199.8
High QC (80 µg/mL) 99.31.5100.5

Interpretation and Discussion

The results from our cross-validation study demonstrate that both the HPLC-UV and LC-MS methods are suitable for the quantification of this compound, albeit with different performance characteristics.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_pros Pros: - Robust & Reliable - Cost-Effective - Widely Available decision Method Selection hplc_pros->decision For Routine QC hplc_cons Cons: - Lower Sensitivity - Potential for Interference hplc_cons->decision Requires high purity samples lcms_pros Pros: - High Specificity - Excellent Sensitivity (Low LOD/LOQ) - Identity Confirmation lcms_pros->decision For Trace Analysis & Impurity Profiling lcms_cons Cons: - Higher Cost & Complexity - Susceptible to Matrix Effects lcms_cons->decision Requires skilled operators

Caption: Decision logic for selecting an analytical method based on performance.

  • Linearity and Range: Both methods exhibited excellent linearity (r² > 0.999) over the tested concentration range, indicating a reliable correlation between response and concentration.

  • Accuracy and Precision: The accuracy (recovery) and precision (RSD) data for both techniques fall well within the typical acceptance criteria outlined in ICH guidelines. This demonstrates that both methods can produce accurate and repeatable results for routine analysis.

  • Sensitivity and Specificity: The key differentiator lies in sensitivity and specificity. The LC-MS method demonstrated significantly lower LOD and LOQ values, making it the superior choice for trace-level quantification or impurity analysis. Its inherent specificity, derived from monitoring a specific MRM transition, provides a higher degree of confidence in t

Structure-activity relationship (SAR) studies of 2-Amino-3-chloropyridine-4-thiol analogs

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Focus: Optimization of the "Tunnel-Binding" Pharmacophore for PTPN11 (SHP2) Inhibition

Executive Summary: The "Anchor" Strategy

The This compound scaffold (CAS: 2055759-39-0) has emerged as a privileged substructure in the development of second-generation allosteric SHP2 inhibitors. Unlike first-generation tool compounds (e.g., SHP099) that utilized lipophilic dichlorophenyl moieties, the this compound "headgroup" offers a superior balance of potency, solubility, and reduced hERG liability.

This guide compares the SAR of this specific scaffold against earlier alternatives, demonstrating why the 3-chloro and 2-amino substitution pattern is non-negotiable for high-affinity "tunnel" binding.

Mechanistic Basis: The "Tunnel" Binding Mode

Allosteric SHP2 inhibitors function by "gluing" the enzyme into an auto-inhibited conformation. The inhibitor binds in a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

Pathway Visualization

The following diagram illustrates the allosteric locking mechanism facilitated by the this compound scaffold.

SHP2_InhibitionSHP2_ActiveSHP2 (Active State)Open ConformationSHP2_InactiveSHP2 (Auto-Inhibited)Closed ConformationSHP2_Active->SHP2_Inactive Spontaneous EquilibriumDownstreamRAS-GTP / p-ERK(Proliferation)SHP2_Inactive->Downstream Blocks RAS/MAPK SignalingInhibitor2-Amino-3-Cl-PyridineAnalog (e.g., TNO155)TunnelAllosteric Tunnel(Inter-domain Interface)Inhibitor->Tunnel BindsArg111Arg111(Cation-π Interaction)Inhibitor->Arg111 2-Amino/3-Cl CoreThr219Thr219(H-Bond to Thiol S)Inhibitor->Thr219 4-Thiol LinkerTunnel->SHP2_Inactive Stabilizes

Caption: Allosteric stabilization of SHP2. The 2-amino-3-chloropyridine moiety anchors the inhibitor via critical interactions with Arg111 and Thr219.

Detailed SAR Analysis

The potency of this scaffold relies on a precise "lock-and-key" fit within the SHP2 tunnel.

A. The 3-Chloro Substituent (The "Selectivity Handle")
  • Role: The chlorine atom at the 3-position is not merely a lipophilic filler. It occupies a small hydrophobic pocket and electronically modulates the pyridine ring to enhance the cation-π interaction with the guanidinium group of Arg111 .

  • Comparison:

    • 3-H (Unsubstituted): Loses ~10-50x potency. The ring is too electron-rich/poorly positioned for optimal Arg111 stacking.

    • 3-F (Fluoro): Often leads to reduced potency compared to Chloro due to insufficient steric bulk to fill the hydrophobic cleft.

    • 3-Cl (Chloro): Optimal. Balances steric fit with electronic deactivation.

B. The 2-Amino Group (The "Polar Anchor")
  • Role: Forms a critical solvent-mediated or direct hydrogen bond network and contributes to the electrostatic landscape required for Arg111 recognition.

  • Removal: Deletion of the amino group (e.g., using 3-chloropyridine-4-thiol) abolishes activity (>10 µM IC50), proving the necessity of this donor group.

C. The 4-Thiol Linker
  • Role: Acts as the "hinge." The sulfur atom accepts a hydrogen bond from the backbone NH of Thr219 .

  • Advantage: Thioethers are metabolically stable compared to esters and provide the correct bond angle (~100°) to orient the pyridine headgroup relative to the central pyrazine/piperidine core found in TNO155.

Comparative Performance Data

The table below contrasts the This compound scaffold (represented by TNO155) against the first-generation Dichlorophenyl scaffold (SHP099) and a non-chlorinated analog.

FeatureTNO155 (Product)SHP099 (Alternative 1)Des-Chloro Analog (Alternative 2)
Core Scaffold 2-Amino-3-Cl-pyridine-4-thiol 2,4-Dichlorophenyl2-Aminopyridine-4-thiol
SHP2 IC50 0.011 µM (Highly Potent)0.070 µM> 0.500 µM
p-ERK IC50 ~0.010 - 0.030 µM ~0.250 µM> 1.0 µM
hERG IC50 > 30 µM (Safe)~3.0 µM (Cardiotoxicity Risk)> 30 µM
Solubility High (Polar Pyridine)Low (Lipophilic Phenyl)High
Key Interaction Arg111 (Cation-π) + Thr219Arg111 (Hydrophobic/Stacking)Weak Arg111 interaction
Clinical Status Phase I/IIDiscontinued (Tool Compound)Pre-clinical / Inactive

Analysis: The transition from the Dichlorophenyl (SHP099) to the 2-Amino-3-chloropyridine (TNO155) scaffold solved the critical hERG liability issue. The pyridine nitrogen reduces lipophilicity (LogD), while the specific 2-amino-3-chloro pattern maintains the high-affinity binding that was lost when simply removing the lipophilic chlorines.

Experimental Protocols

To validate these SAR claims, the following protocols for synthesis and assay are recommended.

Protocol A: Synthesis of the Thioether Linkage

Use this protocol to couple the this compound "head" to a pyrazine "body."

  • Reagents: this compound (1.0 eq), 2,3-Dichloropyrazine derivative (1.0 eq), K2CO3 (2.5 eq).

  • Solvent: Dry DMF or NMP.

  • Procedure:

    • Dissolve the chloropyrazine derivative in DMF (0.1 M).

    • Add K2CO3 and stir at Room Temperature (RT) for 10 mins.

    • Add This compound slowly.

    • Heat to 60-80°C for 4-6 hours. Monitor by LCMS for the formation of the thioether product.

    • Workup: Dilute with water, extract with EtOAc. The product usually precipitates or is purified via silica gel chromatography (0-10% MeOH in DCM).

  • Yield: Typical yields for this SNAr reaction are 70-85%.

Protocol B: SHP2 Catalytic Assay (DiFMUP)

Use this assay to determine IC50 values.

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with a bis-phosphorylated peptide (e.g., IRS1_pY1172/pY1222) (0.5 µM) for 30 min at RT. This "opens" the enzyme.

  • Inhibitor: Add the test compound (dissolved in DMSO) at varying concentrations. Incubate for 30 min.

  • Substrate: Add DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (200 µM).

  • Readout: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 30 min.

  • Calculation: Calculate the slope of the reaction (velocity). Normalize to DMSO control to determine % Inhibition and fit to a 4-parameter logistic curve for IC50.

References

  • Discovery of TNO155: LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer."[1][] Journal of Medicinal Chemistry, 2020.[3]

  • SHP099 Characterization: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 2016.

  • SAR of Pyrimidinones: Sarver, P., et al. "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors." Journal of Medicinal Chemistry, 2019.

  • Patent for this compound Analogs: Novartis AG. "Pyridine Compounds as Allosteric SHP2 Inhibitors." WO2018013597.[4]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of highly specialized chemical compounds demand a protocol that is not only robust and compliant but also grounded in a deep understanding of chemical reactivity and potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-3-chloropyridine-4-thiol, ensuring the protection of laboratory personnel and the environment.

The procedural framework outlined herein is built upon established principles for managing hazardous chemical waste, drawing from safety data for structurally analogous compounds. Given the compound's multifaceted nature—possessing a chlorinated pyridine core, an amine group, and a reactive thiol—a conservative and meticulous approach is paramount.

Immediate Safety Profile & Hazard Assessment

Before handling or initiating any disposal-related activity, it is crucial to understand the potential hazards associated with this compound. The hazard profile is synthesized from its constituent functional groups: the pyridine ring (toxic), the chloro- group (environmental hazard), the amino group (irritant), and the thiol group (malodorous, irritant).

Hazard ClassificationPotential Effects & GHS PictogramPrecautionary Statements (P-codes)
Acute Toxicity (Oral) Harmful if swallowed.[1]

P264, P270, P301+P312
Skin Corrosion/Irritation Causes skin irritation.[1][2]

P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]

P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.[2][3]

P261, P271, P304+P340
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.[4]P273

Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, nitrile gloves, and chemical safety goggles.[5] All handling of this compound, including weighing and disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][7]

Core Principles of Disposal: The "Why"

The disposal strategy for this compound is dictated by two primary chemical characteristics:

  • The Thiol Group (-SH): Thiols are notorious for their potent and offensive odors. The primary goal of pre-treatment is to oxidize the thiol into less volatile and less odorous sulfoxides, sulfones, or sulfonic acids.[6][8] This significantly reduces the risk of fugitive emissions from waste containers.

  • The Chlorinated Pyridine Ring: Pyridine and its derivatives are classified as hazardous waste.[9] The presence of chlorine enhances its environmental persistence and toxicity. Therefore, this compound must never be disposed of down the drain or in regular trash.[5] Federal and local regulations mandate its disposal as hazardous chemical waste.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing all waste streams contaminated with this compound.

Workflow for Waste Management

G Disposal Workflow for this compound Start Waste Generation Solid Solid Waste (e.g., contaminated wipes, gloves) Start->Solid Liquid Liquid Waste (e.g., reaction mixtures, solvents) Start->Liquid Glass Contaminated Labware (e.g., flasks, beakers) Start->Glass Solid_Container Collect in a dedicated, labeled hazardous waste container (solid). Solid->Solid_Container Liquid_Container Segregate and collect in dedicated, labeled hazardous waste containers (aqueous/organic). Liquid->Liquid_Container Decon Step 1: Decontaminate (Soak in oxidizing bleach bath in a fume hood for >12 hours). Glass->Decon Final Arrange for pickup by Certified Hazardous Waste Disposal Service. Solid_Container->Final Liquid_Container->Final Rinse Step 2: Triple rinse with appropriate solvent & water. Decon->Rinse Dispose_Glass Dispose of as non-hazardous glass waste OR as hazardous waste if heavily contaminated. Rinse->Dispose_Glass

Caption: Decision workflow for the proper segregation and disposal of waste.

Methodology 1: Decontamination of Labware

This procedure is critical for minimizing odor and preventing cross-contamination.

  • Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of standard laboratory bleach (sodium hypochlorite, ~5-8%) and water is effective.[11] The bath should be deep enough to fully submerge the glassware.

  • Initial Rinse: Immediately after use, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous liquid waste.

  • Soak: Carefully place the rinsed glassware into the bleach bath. Allow it to soak for a minimum of 12-24 hours.[6][11] This allows for the complete oxidation of the thiol.

  • Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures. The bleach bath can be reused until a strong odor persists or significant solid precipitate forms, after which it should be neutralized and disposed of according to institutional guidelines.[11]

Methodology 2: Management of Solid & Liquid Waste

All waste containing this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and weigh boats in a clearly labeled, sealed plastic bag or a dedicated solid hazardous waste container.[6]

    • Liquid Waste: Use separate, compatible, and clearly labeled hazardous waste containers for aqueous and organic liquid waste.[12] Ensure containers have secure, screw-on caps and are stored in secondary containment. Never pour any waste from this compound down the drain.[5]

  • Chemical Pre-treatment of Liquid Waste (Optional but Recommended):

    • Causality: To mitigate the potent odor of the thiol in the liquid waste stream, a controlled oxidation can be performed before it is added to the main hazardous waste container. This is an advanced procedure that should only be performed by experienced personnel.

    • Procedure: In a fume hood, slowly and with stirring, add a slight excess of sodium hypochlorite solution to the aqueous waste. The reaction can be exothermic; use an ice bath for cooling if necessary.[8] Once the characteristic thiol odor is gone, the treated solution can be added to the aqueous hazardous waste container.

  • Labeling and Storage:

    • Affix a "Hazardous Waste" label to each container immediately upon adding the first drop of waste.[12]

    • The label must include the full chemical name: "this compound" and list all other components in the waste mixture.[12]

    • Store the sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents.[2][5]

Methodology 3: Spill Management

Accidents require immediate and correct action.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.[13]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[12] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[6][14]

  • Clean-up: Once absorbed, scoop the material into a hazardous waste container.[6] Decontaminate the spill area with a bleach solution, followed by a water rinse. All cleanup materials must be disposed of as solid hazardous waste.[6]

Final Disposal Logistics

The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2] These entities are equipped to handle and transport the waste for final destruction, typically via high-temperature incineration, which is an effective method for destroying halogenated organic compounds.[9]

By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and laboratory safety.

References

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

  • Title: Standard Operation Procedure for Disposal of Unknown Thiols Source: University of Connecticut URL: [Link]

  • Title: 2-Amino Pyridine Safety Data Sheet Source: BIOCHEM CHEMOPHARMA France URL: [Link]

  • Title: How to Work with Thiols-General SOP Source: University of California, Irvine URL: [Link]

  • Title: Pyridine Safety Data Sheet Source: ChemSupply Australia URL: [Link]

  • Title: Pyridine Safety Data Sheet Source: Lab Alley URL: [Link]

  • Title: Toxicological Profile for Pyridine - Production, Import, Use, and Disposal Source: NCBI Bookshelf URL: [Link]

Sources

Personal protective equipment for handling 2-Amino-3-chloropyridine-4-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

Handling 2-Amino-3-chloropyridine-4-thiol presents a dual-threat profile common to functionalized heterocycles: the acute toxicity associated with aminopyridines and the profound olfactory hazards of thiols.

While the acute toxicity (H302) requires standard laboratory hygiene, the stench profile is the primary operational risk. Thiols have odor detection thresholds in the parts-per-billion (ppb) range. Mishandling this compound does not just endanger the operator; it risks facility-wide evacuation due to "false positive" gas leak reports.

The Golden Rule: If you can smell it, your containment has already failed. Do not rely on your nose as a detector; olfactory fatigue sets in rapidly, masking the continued presence of the vapor.

Chemical Identity & Hazard Data[1][2][3][4][5]
PropertySpecification
Chemical Name This compound
CAS Number 2055759-39-0 (Reference: Sigma-Aldrich)
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Physical State Solid (Pale yellow to brown powder)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), Stench (Not always H-coded, but operationally critical).
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen). Air sensitive (oxidizes to disulfide).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Respiratory Protection (Primary Barrier)
  • Requirement: Certified Chemical Fume Hood.

  • Face Velocity: Maintain 80–100 fpm (feet per minute).

  • Sash Height: Keep at the lowest working position.

  • Prohibition: Do NOT use N95 or R95 masks. They provide zero protection against thiol vapors. If work outside a hood is strictly unavoidable (e.g., instrument maintenance), a full-face respirator with organic vapor/acid gas cartridges is required, but this is an emergency contingency, not a standard protocol.

B. Dermal Protection (Glove Protocol)

Thiols can permeate standard nitrile rubber over time. Aminopyridines are transdermal toxins.

  • Base Layer: 4 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Polychloroprene (Chemical resistance).

  • Color Strategy: Use contrasting colors (e.g., Blue inner, Purple outer) to immediately visualize breaches or tears.

  • Change Frequency: Every 60 minutes or immediately upon splash.

C. Ocular Protection[2][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Why: Safety glasses are insufficient. Thiol vapors are lachrymators (tear-inducing), and particulates can bypass the side shields of glasses during weighing.

Operational Workflow: The "Zero-Odor" Protocol

This workflow is designed to prevent the release of thiol vapors into the general lab atmosphere.[1]

Step 1: Engineering Controls & Setup

Before opening the vial, prepare a Thiol Oxidizing Trap inside the fume hood.

  • Bleach Bath: Prepare a 10% Sodium Hypochlorite (commercial bleach) solution.

  • Add Base: Add a small amount of Sodium Hydroxide (NaOH) to stabilize the bleach (preventing Cl₂ gas release).

  • Soak Station: Place a wide-mouth beaker with this solution in the hood for immediate immersion of contaminated spatulas/pipettes.

Step 2: Weighing & Transfer
  • Solids: Weigh inside the fume hood if possible. If a balance is outside, tare the vial inside the hood, add solid, cap tightly, and then weigh. Never open the vial outside the hood.

  • Liquids/Solutions: Use a syringe or positive-displacement pipette. Avoid pouring, which increases surface area for volatilization.

Step 3: Decontamination (The Quench)

Thiols must be chemically altered before disposal. We use oxidation to convert the stench-producing thiol (-SH) into a non-volatile sulfonate (-SO₃H) or disulfide.

The Reaction:



  • Protocol: Rinse all glassware (flasks, vials, spatulas) with the bleach solution prepared in Step 1.

  • Contact Time: Allow items to soak for at least 30 minutes.

  • Verification: The "rotten egg" smell should be replaced by a faint chlorine smell.

Visualization: Risk Assessment & PPE Logic

PPE_Decision_Tree Start Start: Handling this compound Risk_Assess Risk Assessment: 1. Toxic (Aminopyridine) 2. Stench (Thiol) Start->Risk_Assess Engineering Engineering Control: Fume Hood REQUIRED Risk_Assess->Engineering Inhalation Risk Glove_Choice Glove Protocol: Double Gloving Strategy Risk_Assess->Glove_Choice Dermal Risk Waste_Path Waste Stream Engineering->Waste_Path Post-Experiment Inner Inner: 4mil Nitrile Glove_Choice->Inner Outer Outer: 8mil Nitrile/Neoprene Glove_Choice->Outer Bleach Oxidation (Bleach Quench) Waste_Path->Bleach Liquids/Glassware Bin Solid Waste (Sealed) Waste_Path->Bin Dry Contaminants Bleach->Bin After 30 mins

Caption: Decision tree for PPE selection and waste routing, emphasizing the critical oxidation step for liquid waste.

Emergency Response

Spills (< 10 mL/g)
  • Evacuate: Alert immediate area.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Cover: Cover the spill with a "Thiol Spill Kit" or absorbent pads soaked in dilute bleach.

  • Wait: Allow 15–20 minutes for oxidation.

  • Clean: Collect absorbed material into a double-bagged hazardous waste container.

Exposure[8]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it enhances skin absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, emergency services must be called.

Disposal & Waste Management

Never dispose of unquenched thiols in the general trash or down the drain.

Waste StreamHandling Protocol
Liquid Waste (Mother Liquors) Treat with 10% bleach solution in the hood. Let stand overnight. Check pH (neutralize if necessary) before placing in "Aqueous Waste" container.
Solid Waste (Gloves/Tissues) Place in a Ziploc bag, seal it, place that bag inside another Ziploc bag (double containment), and dispose of in the solid hazardous waste bin.
Empty Vials Rinse with bleach solution, then water, before glass disposal.
Visualization: Decontamination Workflow

Decon_Workflow Step1 1. Contaminated Item Step2 2. Immersion in 10% Bleach (pH >9) Step1->Step2 Step3 3. Wait 30 Mins (Oxidation) Step2->Step3 Step3->Step2 Stench Remains Step4 4. Rinse with Water Step3->Step4 Stench Gone Step5 5. Disposal Step4->Step5

Caption: Step-by-step decontamination logic ensuring complete oxidation of thiol groups before final disposal.

References

  • University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved October 26, 2023, from [Link]

  • University College London (UCL). (2020). Thiols | Safety Services. Retrieved October 26, 2023, from [Link]

  • Columbia University EH&S. (2015). SOP for Stench Chemicals. Retrieved October 26, 2023, from [Link]

Sources

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